molecular formula C9H12N2O5 B1524792 2-Amino-1-pyridin-3-YL-ethanol oxalate CAS No. 1187930-75-1

2-Amino-1-pyridin-3-YL-ethanol oxalate

Cat. No.: B1524792
CAS No.: 1187930-75-1
M. Wt: 228.2 g/mol
InChI Key: VRKZMOBWLPELGD-UHFFFAOYSA-N
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Description

2-Amino-1-pyridin-3-yl-ethanol oxalate is a chemical compound with the CAS number 1187930-75-1 and a molecular formula of C7H10N2O · C2H2O4, yielding a molecular weight of 228.2 g/mol . It is typically supplied as a solid and is intended for use in non-medical, industrial, and scientific research . Compounds featuring the pyridine moiety, such as this one, are of significant interest in chemical synthesis and pharmaceutical research due to their versatile properties. Pyridine derivatives are widely recognized as key building blocks and privileged scaffolds in medicinal chemistry, often serving as precursors for the synthesis of more complex molecules . For instance, various substituted pyridinemethanols have been utilized in the creation of substances with vasodilatory, analgesic, and anti-inflammatory activities, highlighting the potential research value of this chemical class . The specific applications and mechanism of action for this particular oxalate salt are a subject of ongoing research, and scientists are encouraged to explore its utility as a synthetic intermediate or as a structural core in novel compound libraries. This product is strictly for Research Use Only (RUO) and is not manufactured for use in diagnostic procedures or human or animal therapeutic applications .

Properties

IUPAC Name

2-amino-1-pyridin-3-ylethanol;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.C2H2O4/c8-4-7(10)6-2-1-3-9-5-6;3-1(4)2(5)6/h1-3,5,7,10H,4,8H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZMOBWLPELGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(CN)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"2-Amino-1-pyridin-3-YL-ethanol oxalate" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Synthesis of 2-Amino-1-pyridin-3-yl-ethanol Oxalate

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. This compound is a valuable pyridine-containing amino alcohol, serving as a critical building block and intermediate in the development of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The guide details a multi-step synthesis commencing from the commercially available precursor, 3-acetylpyridine. The narrative emphasizes the chemical principles, mechanistic insights, and practical considerations behind each experimental step, designed for researchers, chemists, and drug development professionals. The described protocol is structured to ensure reproducibility and high purity of the final product.

Strategic Approach: Retrosynthetic Analysis and Pathway Design

The synthesis of a target molecule requires a logical and efficient strategy. A retrosynthetic analysis of this compound reveals a clear path for its construction. The final oxalate salt is readily formed from its corresponding free base, 2-Amino-1-pyridin-3-yl-ethanol, through a simple acid-base reaction. This free base, a β-amino alcohol, can be synthesized by the reduction of an oxime, which in turn is derived from a ketone.

This leads to the following proposed synthetic pathway, which leverages well-established and high-yielding chemical transformations:

  • Oximation: Conversion of 3-acetylpyridine to 1-(pyridin-3-yl)ethanone oxime.

  • Reduction: Catalytic hydrogenation of the oxime to yield the target amino alcohol, 2-Amino-1-pyridin-3-yl-ethanol.

  • Salt Formation: Reaction of the amino alcohol with oxalic acid to precipitate the stable and highly pure this compound.

This approach is advantageous due to the accessibility of the starting material, the reliability of the chosen reactions, and the straightforward purification of the final product as a crystalline salt.

Synthesis_Pathway Start 3-Acetylpyridine Oxime 1-(pyridin-3-yl)ethanone oxime Start->Oxime NH₂OH·HCl, Pyridine, Ethanol FreeBase 2-Amino-1-pyridin-3-yl-ethanol (Free Base) Oxime->FreeBase H₂, Pd/C, Ethanol FinalProduct This compound (Target Compound) FreeBase->FinalProduct Oxalic Acid, Ethanol

Diagram 1: Overall synthetic pathway from 3-acetylpyridine.

Detailed Synthesis Protocol and Mechanistic Insights

This section provides a step-by-step methodology for the synthesis, grounded in established chemical principles.

Step 1: Synthesis of 1-(pyridin-3-yl)ethanone oxime
  • Principle & Rationale: This reaction is a classic condensation between a ketone (3-acetylpyridine) and hydroxylamine. The nitrogen of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. A subsequent dehydration step, typically acid or base-catalyzed, yields the C=N double bond of the oxime. Pyridine is used as a mild base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

  • Detailed Experimental Protocol:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-acetylpyridine (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and absolute ethanol (10 volumes).

    • Stir the mixture to form a suspension. Slowly add pyridine (1.5 eq) to the flask.

    • Heat the reaction mixture to reflux (approx. 78-80°C) and maintain for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot indicates completion.

    • Once complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Resuspend the residue in water (10 volumes) and extract with ethyl acetate (3 x 5 volumes).

    • Combine the organic layers, wash with brine (1 x 3 volumes), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate in vacuo to yield the crude 1-(pyridin-3-yl)ethanone oxime as a solid, which can be used in the next step without further purification or recrystallized from an ethanol/water mixture if necessary.

Step 2: Synthesis of 2-Amino-1-pyridin-3-yl-ethanol (Free Base)
  • Principle & Rationale: The reduction of the oxime to a primary amine is a critical step. Catalytic hydrogenation is the method of choice for this transformation. The reaction proceeds via the adsorption of the oxime and hydrogen onto the surface of a palladium on carbon (Pd/C) catalyst. The C=N and N-O bonds are sequentially reduced, yielding the desired amino alcohol. This method is generally cleaner and avoids the use of stoichiometric metal hydride reagents.

  • Detailed Experimental Protocol:

    • Charge a hydrogenation vessel (e.g., a Parr shaker apparatus) with 1-(pyridin-3-yl)ethanone oxime (1.0 eq) and ethanol (15 volumes).

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Seal the vessel, evacuate the atmosphere, and backfill with hydrogen gas. Repeat this cycle three times.

    • Pressurize the vessel with hydrogen gas to 50-60 psi.

    • Begin vigorous agitation and heat the mixture to 40-50°C.

    • Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete within 8-12 hours.

    • Upon completion, cool the vessel to room temperature and carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 2-Amino-1-pyridin-3-yl-ethanol as an oil.

Step 3: Formation and Isolation of this compound
  • Principle & Rationale: The final step involves the formation of an oxalate salt. This is a straightforward acid-base reaction where the basic amino group of the synthesized alcohol is protonated by the acidic protons of oxalic acid. The resulting salt has significantly lower solubility in organic solvents compared to the free base, allowing it to precipitate in high purity. This step serves as an excellent method for purification and provides a stable, crystalline, and easily handleable solid product. A general procedure for forming amino-alcohol oxalates is described in the literature, validating this approach.[3]

  • Detailed Experimental Protocol:

    • Dissolve the crude 2-Amino-1-pyridin-3-yl-ethanol (1.0 eq) in a minimal amount of warm absolute ethanol (approx. 5-8 volumes).

    • In a separate beaker, prepare a solution of oxalic acid dihydrate (1.0 eq) in absolute ethanol (3-5 volumes).

    • Slowly add the oxalic acid solution to the stirring amino alcohol solution at room temperature.

    • A white precipitate should form almost immediately. Continue stirring the mixture at room temperature for 1-2 hours to ensure complete precipitation.

    • Cool the slurry in an ice bath for an additional hour.

    • Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.

    • Dry the product in a vacuum oven at 40-50°C to a constant weight to yield pure this compound.

Experimental_Workflow cluster_0 Step 1 & 2: Free Base Synthesis cluster_1 Step 3: Salt Formation & Isolation Reaction Reaction (Oximation/Reduction) Workup Aqueous Workup / Filtration Reaction->Workup Concentration1 Solvent Removal (in vacuo) Workup->Concentration1 Dissolution Dissolve Crude in EtOH Concentration1->Dissolution Crude Product Precipitation Add Oxalic Acid Solution Dissolution->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Drying Vacuum Oven Drying Filtration->Drying Final Final Drying->Final Pure Oxalate Salt

Diagram 2: High-level experimental workflow.

Product Characterization and Data

Accurate characterization of the final product and key intermediates is essential for validating the synthesis. The following table summarizes key analytical data.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Physical Form Purity (Typical)
2-Amino-1-pyridin-3-yl-ethanolC₇H₁₀N₂O138.17Liquid/Oil>95% (as free base)
This compoundC₉H₁₂N₂O₅228.20Crystalline Solid>99% (by HPLC)

Note: The molecular weight of the oxalate salt is calculated based on the free base (138.17) and anhydrous oxalic acid (90.03).

Conclusion

The synthetic pathway detailed in this guide represents a reliable and scalable method for the preparation of this compound. By starting from 3-acetylpyridine and employing a sequence of oximation, catalytic hydrogenation, and oxalate salt formation, the target compound can be obtained in high yield and excellent purity. The rationale and detailed protocols provided herein offer researchers and process chemists a solid foundation for producing this valuable chemical intermediate for further applications in discovery and development.

References

  • Google Patents. (1941). US2243977A - Process for the preparation of amino-alcohols.
  • Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

Sources

A Technical Guide to 2-Amino-1-pyridin-3-YL-ethanol Oxalate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Concepts

This technical guide provides an in-depth examination of 2-Amino-1-pyridin-3-YL-ethanol Oxalate, a pivotal chemical intermediate for researchers and professionals in drug development and fine chemical synthesis. While the Chemical Abstracts Service (CAS) number 92990-44-8 officially designates the free base, 2-Amino-1-(pyridin-3-yl)ethanol, this whitepaper focuses on its oxalate salt form. The conversion to an oxalate salt is a critical strategic step in synthetic chemistry, often employed to transform oils or amorphous solids into stable, crystalline materials. This facilitates purification through recrystallization, improves handling characteristics, and enhances shelf-life, thereby ensuring reproducibility in downstream applications.

This document elucidates the physicochemical properties, outlines a robust synthesis and purification protocol, details comprehensive analytical methodologies for quality control, and discusses the compound's application as a structural motif in the synthesis of complex molecules. The protocols herein are designed as self-validating systems, emphasizing the causality behind procedural steps to ensure both technical accuracy and practical utility.

Physicochemical Properties

The foundational free base is a substituted pyridine derivative, possessing both a primary amine and a secondary alcohol. These functional groups render the molecule polar and reactive, making it a versatile building block.[1] The oxalate salt is formed via an acid-base reaction between the basic amino group of the core molecule and the two carboxylic acid groups of oxalic acid.

Rationale for Oxalate Salt Formation: The free base, 2-Amino-1-(pyridin-3-yl)ethanol, is often an oil or low-melting solid, which can be challenging to purify on a large scale. Oxalic acid is an ideal choice for salt formation due to its divalent nature and ability to form strong, well-defined crystal lattices with amines. This crystalline nature is paramount for achieving high purity levels via recrystallization, a process that is inefficient for oils.

A summary of key properties is presented in Table 1.

Property2-Amino-1-(pyridin-3-yl)ethanol (Free Base)This compound (1:1 Salt)Reference
CAS Number 92990-44-8Not Assigned[1]
Molecular Formula C₇H₁₀N₂OC₉H₁₂N₂O₅Calculated
Molecular Weight 138.17 g/mol 228.21 g/mol Calculated
Appearance Liquid or solidExpected to be a white to off-white crystalline solid[2]
Key Functional Groups Primary Amine, Secondary Alcohol, Pyridine RingAmmonium Cation, Carboxylate Anion, Alcohol, PyridineInferred
Predicted Mass Spec [M+H]⁺: 139.08660[M+H]⁺: 139.08660 (for the free base cation)[3]

Synthesis and Purification Workflow

The synthesis of the target oxalate salt is a two-stage process: first, the synthesis of the free-base precursor, followed by the salt formation and purification.

Synthesis of 2-Amino-1-(pyridin-3-yl)ethanol (Free Base)

While various synthetic routes exist for amino alcohols, a common and reliable method involves the reduction of an corresponding amino acid precursor. For instance, a precursor like (3-pyridinyl)acetic acid hydrochloride can be reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF).[4]

Protocol: Oxalate Salt Formation and Purification

This protocol details the conversion of the crude free base into its highly pure oxalate salt. The causality is rooted in solubility principles: the oxalate salt is specifically engineered to be poorly soluble in the chosen solvent system at low temperatures, forcing its precipitation from the solution while impurities remain dissolved.

Materials:

  • 2-Amino-1-(pyridin-3-yl)ethanol (crude free base)

  • Oxalic Acid Dihydrate (HO₂C-CO₂H · 2H₂O)

  • Ethanol (Absolute, 200 proof)

  • Deionized Water

  • Reaction vessel, magnetic stirrer, filtration apparatus (Büchner funnel), vacuum flask

Step-by-Step Methodology:

  • Dissolution of Free Base:

    • Action: Dissolve 10.0 g (72.4 mmol) of crude 2-Amino-1-(pyridin-3-yl)ethanol in 100 mL of absolute ethanol in a 250 mL flask.

    • Rationale: Ethanol is selected as the solvent because it effectively dissolves the free base and the oxalic acid reagent, but has lower solvency for the resulting oxalate salt, especially upon cooling.

  • Preparation of Oxalic Acid Solution:

    • Action: In a separate beaker, dissolve 9.12 g (72.4 mmol, 1.0 equivalent) of oxalic acid dihydrate in a minimal amount of a warm 9:1 ethanol/water mixture (approx. 50 mL).

    • Rationale: A stoichiometric amount (1:1 molar ratio) is used for the formation of the neutral oxalate salt. A small amount of water aids in dissolving the oxalic acid dihydrate but should be minimized to prevent high solubility of the final product.

  • Salt Formation and Precipitation:

    • Action: Slowly add the oxalic acid solution to the stirring solution of the free base at room temperature.

    • Rationale: A slow addition rate prevents localized supersaturation and promotes the formation of larger, more easily filterable crystals. A white precipitate should begin to form almost immediately.

  • Crystallization and Maturation:

    • Action: After the addition is complete, continue stirring the resulting slurry for 1-2 hours at room temperature. Then, cool the mixture in an ice bath (0-5 °C) for at least 1 hour.

    • Rationale: The initial stirring period ensures the reaction goes to completion. The subsequent cooling period is critical as it dramatically decreases the solubility of the oxalate salt, maximizing the product yield.

  • Isolation and Washing:

    • Action: Collect the crystalline solid by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold (0-5 °C) ethanol (2 x 20 mL).

    • Rationale: Vacuum filtration is an efficient method for separating the solid product from the mother liquor containing dissolved impurities. Washing with cold ethanol removes any residual mother liquor without significantly dissolving the desired product.

  • Drying:

    • Action: Dry the purified white solid under vacuum at 40-50 °C to a constant weight.

    • Rationale: Drying under vacuum at a mild temperature removes residual solvent without causing thermal decomposition of the product.

The entire workflow is visualized in the diagram below.

SynthesisWorkflow cluster_start Starting Materials cluster_process Process Steps cluster_end Final Product A Crude 2-Amino-1- (pyridin-3-yl)ethanol D 1. Dissolution (Free Base in EtOH) A->D B Oxalic Acid Dihydrate E 2. Reagent Prep (Oxalic Acid Solution) B->E C Ethanol & Water C->D C->E F 3. Salt Formation (Slow Addition at RT) D->F E->F G 4. Crystallization (Cooling to 0-5°C) F->G H 5. Isolation (Vacuum Filtration & Washing) G->H I 6. Drying (Vacuum Oven) H->I J Pure Crystalline 2-Amino-1-pyridin-3-YL-ethanol Oxalate I->J AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reference Standard (~10 mg) C Dissolve & Dilute to 100 µg/mL in 50:50 ACN/H₂O A->C B Weigh Test Sample (~10 mg) B->C D System Suitability (5x Standard Injections) RSD ≤ 2.0% C->D E Inject Sample D->E F Chromatographic Separation (C18 Column, Gradient Elution) E->F G UV Detection (254 nm) F->G H Data Acquisition G->H I Integrate Peak Areas H->I J Calculate % Purity vs. Standard I->J K Final Report (Purity & Impurity Profile) J->K

Sources

An In-depth Technical Guide to 2-Amino-1-pyridin-3-YL-ethanol Oxalate: Synthesis, Characterization, and Pharmacological Context

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Amino-1-pyridin-3-YL-ethanol Oxalate, a pyridine-containing amino alcohol of interest in medicinal chemistry and drug development. Recognizing the scarcity of consolidated data on this specific oxalate salt, this document synthesizes information from analogous compounds and established chemical principles to provide a robust framework for its synthesis, characterization, and potential pharmacological relevance.

Molecular Structure and Physicochemical Properties

2-Amino-1-pyridin-3-YL-ethanol is a structural analog of a phenylethanolamine, with the phenyl ring replaced by a pyridine-3-yl moiety. This substitution significantly influences the molecule's electronic properties, basicity, and potential interactions with biological targets. The oxalate salt is formed through the reaction of the basic amino group and the pyridine nitrogen with oxalic acid, a dicarboxylic acid. This salt formation is a common strategy in pharmaceutical development to improve the crystallinity, stability, and aqueous solubility of a parent compound.

The core molecule, 2-Amino-1-pyridin-3-YL-ethanol, possesses a chiral center at the carbon bearing the hydroxyl group, meaning it can exist as (R) and (S) enantiomers. The biological activity of such chiral molecules is often stereospecific, and separation of the enantiomers may be a critical step in drug development.

Table 1: Physicochemical Properties of 2-Amino-1-pyridin-3-YL-ethanol (Free Base)

PropertyValueSource/Comment
CAS Number 92990-44-8[1]
Molecular Formula C₇H₁₀N₂O[1]
Molecular Weight 138.17 g/mol [1]
Appearance Predicted: Liquid or low-melting solidBased on similar structures
Purity Commercially available up to >95%[1]
InChI Key BTKNUYMZBBWHIM-UHFFFAOYSA-N[2]

Note: Properties of the oxalate salt will differ, particularly in terms of melting point, solubility, and spectroscopic data.

Synthesis and Purification

Synthetic_Pathway Start 3-Acetylpyridine Step1 α-Bromination Start->Step1 Intermediate1 2-Bromo-1-(pyridin-3-yl)ethanone Step1->Intermediate1 Step2 Amination Intermediate1->Step2 Intermediate2 2-Amino-1-(pyridin-3-yl)ethanone Step2->Intermediate2 Step3 Reduction Intermediate2->Step3 Intermediate3 2-Amino-1-(pyridin-3-yl)ethanol (Free Base) Step3->Intermediate3 Step4 Oxalate Salt Formation Intermediate3->Step4 End 2-Amino-1-(pyridin-3-yl)ethanol Oxalate Step4->End

Caption: Proposed synthetic pathway for this compound.

Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone (Precursor)

The synthesis of the α-amino ketone precursor can be approached via a two-step process starting from the commercially available 3-acetylpyridine[3][4][5].

Step 1: α-Bromination of 3-Acetylpyridine

The α-carbon of the acetyl group can be selectively brominated using a suitable brominating agent. This reaction is a common method for introducing a leaving group for subsequent nucleophilic substitution[6][7].

Experimental Protocol:

  • To a solution of 3-acetylpyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform, add a brominating agent like N-bromosuccinimide (NBS) or tetrabutylammonium tribromide (TBATB) (1.05 eq) portion-wise at room temperature[8].

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, the reaction mixture is cooled and quenched with a saturated aqueous solution of sodium thiosulfate to destroy any excess bromine.

  • The product, 2-bromo-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Amination of 2-Bromo-1-(pyridin-3-yl)ethanone

The bromide in the α-position is a good leaving group and can be displaced by an amine source to introduce the amino group. A protected form of ammonia, such as hexamethylenetetramine (in the Delepine reaction) or sodium azide followed by reduction, is often used to avoid multiple alkylations of the resulting amine. A direct amination with ammonia can also be employed.

Experimental Protocol (Direct Amination):

  • Dissolve the crude 2-bromo-1-(pyridin-3-yl)ethanone (1.0 eq) in a suitable solvent like methanol or tetrahydrofuran (THF).

  • Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide (a large excess, e.g., 20-30 eq).

  • Seal the reaction vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, the solvent and excess ammonia are removed under reduced pressure.

  • The residue is taken up in dilute hydrochloric acid and washed with an organic solvent to remove any unreacted starting material.

  • The aqueous layer is then basified with a strong base (e.g., NaOH) to a pH > 10, and the product, 2-amino-1-(pyridin-3-yl)ethanone, is extracted with an organic solvent like dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude α-amino ketone, which can be used in the next step without further purification or purified by column chromatography if necessary.

Reduction to 2-Amino-1-(pyridin-3-yl)ethanol

The ketone functionality of the α-amino ketone is selectively reduced to a secondary alcohol using a suitable reducing agent. Sodium borohydride (NaBH₄) is a mild and effective reagent for this transformation, as it typically does not reduce the pyridine ring.

Experimental Protocol:

  • Dissolve 2-amino-1-(pyridin-3-yl)ethanone (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water or dilute acetic acid.

  • The solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The aqueous layer is extracted several times with the organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude 2-amino-1-(pyridin-3-yl)ethanol as a free base. Purification can be achieved by column chromatography.

Formation of the Oxalate Salt

The final step is the formation of the oxalate salt by reacting the free base with oxalic acid. This is a straightforward acid-base reaction that often leads to the precipitation of the crystalline salt[9].

Experimental Protocol:

  • Dissolve the purified 2-amino-1-(pyridin-3-yl)ethanol free base (1.0 eq) in a suitable anhydrous solvent, such as isopropanol or ethanol.

  • In a separate flask, prepare a solution of anhydrous oxalic acid (1.0 eq for the mono-oxalate or 2.0 eq for the di-oxalate, depending on the desired stoichiometry) in the same solvent.

  • Slowly add the oxalic acid solution to the stirred solution of the amine at room temperature.

  • A precipitate of the oxalate salt should form. If no precipitate forms immediately, the solution can be cooled in an ice bath or a non-polar co-solvent like diethyl ether can be added to induce precipitation.

  • Stir the resulting slurry for a few hours to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash the filter cake with a small amount of cold solvent.

  • The resulting this compound can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a highly pure crystalline solid.

  • Dry the final product under vacuum.

Analytical Characterization

Due to the lack of published experimental data for this compound, this section provides predicted spectroscopic data and discusses the expected key features based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (D₂O, 400 MHz):

  • δ 8.5-8.7 ppm (m, 2H): Protons on the pyridine ring ortho to the nitrogen.

  • δ 7.8-8.0 ppm (m, 1H): Proton on the pyridine ring para to the nitrogen.

  • δ 7.4-7.6 ppm (m, 1H): Proton on the pyridine ring meta to the nitrogen.

  • δ 4.9-5.1 ppm (dd, 1H): Methine proton (CH-OH).

  • δ 3.2-3.4 ppm (m, 2H): Methylene protons (CH₂-NH₂).

Predicted ¹³C NMR Spectrum (D₂O, 100 MHz):

  • δ 165-170 ppm: Carbonyl carbons of the oxalate anion.

  • δ 145-150 ppm: Quaternary carbons of the pyridine ring.

  • δ 120-140 ppm: Methine carbons of the pyridine ring.

  • δ 68-72 ppm: Methine carbon (CH-OH).

  • δ 45-50 ppm: Methylene carbon (CH₂-NH₂).

Disclaimer: These are predicted chemical shifts and the actual experimental values may vary. The presence of the oxalate counter-ion and the choice of solvent will influence the chemical shifts.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

Table 2: Expected Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3200-3500 (broad)O-H stretchAlcohol
3100-3300 (broad)N-H stretchAmine salt (R-NH₃⁺)
3000-3100C-H stretchAromatic (pyridine)
2850-2960C-H stretchAliphatic (CH, CH₂)
~1700 (strong)C=O stretchCarboxylate (oxalate)
1550-1650C=C, C=N stretchAromatic (pyridine)
1050-1150C-O stretchSecondary alcohol

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state[10]. The strong absorption around 1700 cm⁻¹ from the oxalate carbonyl groups is a key diagnostic peak for the salt form.

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the spectrum would be expected to show the molecular ion of the free base.

  • Expected [M+H]⁺: m/z 139.0866 (for C₇H₁₁N₂O⁺)

Fragmentation Pattern:

The fragmentation of the parent ion would likely proceed through characteristic pathways for β-amino alcohols[11].

Fragmentation_Pathway Parent [M+H]⁺ (m/z 139) Fragment1 Loss of H₂O [M+H-18]⁺ (m/z 121) Parent->Fragment1 Fragment2 α-cleavage [Pyridyl-CH=OH]⁺ (m/z 108) Parent->Fragment2 Fragment3 α-cleavage [CH₂=NH₂]⁺ (m/z 30) Parent->Fragment3

Caption: Plausible fragmentation pathways for 2-Amino-1-pyridin-3-YL-ethanol in ESI-MS.

  • Loss of water: A common fragmentation for alcohols, leading to a peak at m/z 121.

  • Alpha-cleavage: Cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-bearing carbon can lead to two characteristic fragments: the pyridyl-containing fragment at m/z 108 and the amine-containing fragment at m/z 30.

Pharmacological Context and Potential Applications

While specific pharmacological data for this compound is not available, its structural similarity to known neuroactive compounds provides a strong basis for hypothesizing its potential biological activities.

Structural Analogy to β-Phenylethylamine

The core structure of 2-amino-1-arylethanol is a key pharmacophore in many centrally acting agents. The parent compound of this class, β-phenylethylamine (PEA), is an endogenous trace amine that acts as a central nervous system stimulant[12]. PEA and its derivatives are known to modulate dopaminergic and noradrenergic neurotransmission, often by promoting the release of these catecholamines and/or inhibiting their reuptake[13][14].

The replacement of the phenyl ring with a pyridine ring in 2-Amino-1-pyridin-3-YL-ethanol introduces a nitrogen atom into the aromatic system. This change alters the molecule's polarity, hydrogen bonding potential, and basicity, which could lead to a modified pharmacological profile compared to its carbocyclic analogs. The pyridine nitrogen can act as a hydrogen bond acceptor, potentially leading to different binding interactions with protein targets.

Potential as a Neuromodulatory Agent

Given the known effects of PEA analogs on the dopaminergic system, it is plausible that 2-Amino-1-pyridin-3-YL-ethanol could exhibit similar activities[13]. The dopaminergic system is critically involved in the regulation of motor control, motivation, reward, and cognitive function. Compounds that modulate this system have therapeutic applications in a range of neurological and psychiatric disorders, including Parkinson's disease, ADHD, and depression.

Derivatives of aminopyridine have been investigated for a wide range of biological activities, including anticonvulsant and other CNS effects[15]. The ethanolamine side chain is also a common feature in many pharmacologically active molecules. Therefore, the combination of the pyridine ring and the ethanolamine side chain in the target molecule makes it a promising scaffold for the development of novel CNS-acting agents.

Future Research Directions

To fully elucidate the potential of this compound, further research is warranted in the following areas:

  • Stereoselective Synthesis: Development of a method for the enantioselective synthesis of the (R) and (S) enantiomers to enable the study of their individual pharmacological activities.

  • In Vitro Pharmacology: Screening of the compound and its enantiomers against a panel of CNS receptors, transporters, and enzymes, with a particular focus on the dopaminergic and noradrenergic systems.

  • In Vivo Behavioral Studies: Evaluation of the compound's effects on locomotor activity, reward and reinforcement, and cognitive function in animal models.

  • Pharmacokinetic Profiling: Determination of the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

Conclusion

This compound is a compound with significant potential for further investigation in the field of medicinal chemistry and drug discovery. While detailed experimental data is currently limited, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential pharmacological applications based on established chemical principles and the activities of structurally related molecules. The protocols and predicted data presented herein are intended to serve as a valuable resource for researchers embarking on the study of this and related pyridylethanolamine derivatives.

References

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"2-Amino-1-pyridin-3-YL-ethanol oxalate" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic agent is fraught with challenges, with poor aqueous solubility being a primary contributor to late-stage attrition. A thorough understanding and characterization of an API's solubility profile are paramount for successful drug development. For a molecule like 2-Amino-1-pyridin-3-YL-ethanol, which possesses both basic (amino group, pyridine ring) and polar (hydroxyl group) functionalities, its intrinsic solubility can be complex. The formation of an oxalate salt is a common strategy to enhance the physicochemical properties of a basic API, including its solubility and stability.

This guide will provide a deep dive into the theoretical and practical aspects of determining the solubility of this compound, a compound of interest in medicinal chemistry.[1] By understanding the interplay of its structural features and the properties of its salt form, researchers can make informed decisions during lead optimization, pre-formulation, and formulation development.

Physicochemical Properties and Their Influence on Solubility

The solubility of this compound is governed by the interplay of the physicochemical properties of the parent amine and the oxalate counterion.

The Parent Molecule: 2-Amino-1-pyridin-3-YL-ethanol
  • Structure and Functional Groups: The molecule contains a pyridine ring, a primary amine, and a hydroxyl group.[2][3] These functional groups contribute to its polarity and potential for hydrogen bonding, which generally favors solubility in polar solvents.[2] The pyridine nitrogen and the primary amine are basic centers, with the primary amine typically being the more basic of the two.[2]

  • Amphiphilic Nature: The presence of both a hydrophilic ethanolamine side chain and a more lipophilic pyridine ring gives the molecule an amphiphilic character.[2] This suggests that its solubility will be influenced by the polarity of the solvent system.

  • pKa Values: The pKa of the primary amine is expected to be in the range of 9-10, typical for primary amines, while the pyridine nitrogen will have a lower pKa, around 5.2.[2] These values are crucial for understanding the pH-dependent solubility of the molecule and its salts.

The Oxalate Counterion

Oxalic acid is a dicarboxylic acid, and its dianion, oxalate, can form salts with protonated basic compounds. The solubility of oxalate salts can vary significantly depending on the cation and the overall lattice energy of the crystal structure.[4]

Key Factors Influencing the Solubility of this compound

The solubility of this salt is not a fixed value but is highly dependent on several environmental factors.

Solvent Selection

The choice of solvent is a critical factor. Due to the polar nature of the salt, it is expected to have higher solubility in polar solvents.

  • Aqueous Solubility: Water is the most relevant solvent for physiological considerations. The ability of the amino and hydroxyl groups to form hydrogen bonds with water molecules is expected to contribute to its aqueous solubility.[2]

  • Organic Solvents: Solubility in organic solvents will vary based on their polarity. Polar protic solvents like methanol and ethanol are likely to be good solvents, while non-polar solvents such as ethers and hydrocarbons are expected to be poor solvents.[5][6]

The Critical Role of pH

The pH of the aqueous medium will have a profound effect on the solubility of this compound. This is due to the acid-base equilibria of both the protonated amine and the oxalate anion.[7][8][9]

  • Acidic pH: At low pH, the oxalate anion (C₂O₄²⁻) will be protonated to form the hydrogen oxalate anion (HC₂O₄⁻) and eventually oxalic acid (H₂C₂O₄). This shift in equilibrium will increase the concentration of free 2-Amino-1-pyridin-3-YL-ethanol cation, thereby increasing the overall solubility of the salt.[7][9]

  • Basic pH: In basic solutions, the protonated amine of the parent molecule will be deprotonated to the free base. If the free base has lower solubility than the salt, the overall solubility may decrease.

Temperature Dependence

The dissolution of most solids is an endothermic process, meaning that solubility tends to increase with increasing temperature.[10] This relationship should be experimentally determined as it has significant implications for manufacturing processes such as crystallization and formulation.

Experimental Determination of Solubility

A systematic approach to experimentally determining the solubility of this compound is essential. The following section outlines standard protocols.

Equilibrium Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent (e.g., water, buffered solutions at various pH values, different organic solvents).

  • Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is crucial to confirm that equilibrium has been achieved by taking measurements at multiple time points until a constant concentration is observed.

  • Phase Separation: Separate the solid phase from the liquid phase by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent precipitation or further dissolution.

  • Concentration Analysis: Quantify the concentration of the dissolved compound in the supernatant or filtrate using a suitable analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for this purpose.[11]

  • Solid Phase Characterization: Analyze the remaining solid material using techniques like X-ray powder diffraction (XRPD) to check for any changes in the crystal form (polymorphism) during the experiment.

Diagram of the Shake-Flask Method Workflow:

ShakeFlaskWorkflow A 1. Add excess solid to solvent B 2. Equilibrate at constant temperature A->B Agitation C 3. Separate solid and liquid phases B->C Centrifugation/Filtration D 4. Analyze solute concentration in liquid C->D Supernatant/Filtrate E 5. Characterize remaining solid C->E Solid Residue pHEquilibria Solid [API-H]⁺[Ox]²⁻(s) Dissolved [API-H]⁺(aq) + [Ox]²⁻(aq) Solid->Dissolved Ksp ProtonatedOxalate H[Ox]⁻(aq) Dissolved->ProtonatedOxalate + H⁺ FreeBase API(aq) Dissolved->FreeBase - H⁺ OxalicAcid H₂Ox ProtonatedOxalate->OxalicAcid + H⁺

Caption: Chemical equilibria of this compound in aqueous solution.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound. While direct experimental data is currently lacking in the public domain, the principles and methodologies outlined here offer a robust starting point for any research or development program involving this compound. A thorough characterization of its solubility profile is a critical step in de-risking its development and paving the way for a successful therapeutic product. By applying the described protocols and interpreting the data within the context of fundamental physicochemical principles, researchers can gain the necessary insights to optimize the formulation and delivery of this promising pharmaceutical agent.

References

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  • MDPI. (2024, March 12). Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. [Link]

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  • ResearchGate. (2025, August 7). Solubility of 2-nitro-p-phenylenediamine in nine pure solvents and mixture of (methanol + N-methyl-2-pyrrolidone) from T = (283.15 to 318.15) K: Determination and modelling. [Link]

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"2-Amino-1-pyridin-3-YL-ethanol oxalate" stability profile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Stability Profile of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Introduction

2-Amino-1-pyridin-3-YL-ethanol is an amino alcohol containing a pyridine ring, a structural motif present in numerous pharmacologically active molecules.[1][2] Its synthesis as an oxalate salt is a common strategy in pharmaceutical development to enhance properties such as solubility, crystallinity, and stability.[3][4][5] A comprehensive understanding of the stability profile of this compound is paramount for ensuring the safety, efficacy, and shelf-life of any drug product containing this active pharmaceutical ingredient (API). This guide provides a framework for elucidating the stability of this compound, grounded in established scientific principles and regulatory expectations. We will explore its intrinsic chemical vulnerabilities, outline a robust stability testing program, and detail the analytical methodologies required for a comprehensive assessment.

I. Molecular Structure and Intrinsic Stability Considerations

The chemical structure of 2-Amino-1-pyridin-3-YL-ethanol, with its primary amine, secondary alcohol, and pyridine ring, presents several potential pathways for degradation. The formation of an oxalate salt introduces further considerations regarding solid-state stability and potential dissociation.

  • Amino Alcohol Moiety: Amino alcohols can be susceptible to oxidation.[6] The primary amine is a potential site for oxidative deamination, while the secondary alcohol can be oxidized to a ketone. The proximity of these two functional groups may also allow for intramolecular reactions under certain conditions.

  • Pyridine Ring: The pyridine ring is generally stable but can be susceptible to oxidation, particularly N-oxidation, and photodegradation.[7][8] The electron-withdrawing nature of the nitrogen atom in the ring can influence the reactivity of the rest of the molecule.

  • Oxalate Salt: The oxalate salt form can enhance the stability of the API by forming a stable crystal lattice.[3] However, issues such as salt disproportionation, where the salt reverts to the free base and oxalic acid, can occur, particularly in the presence of moisture and certain excipients.[9] The pH of the microenvironment is a critical factor in maintaining the integrity of the salt.[9][10]

Potential Degradation Pathways

A thorough investigation into the stability of this compound would necessitate a forced degradation study to intentionally degrade the sample under various stress conditions.[11][12][13] This allows for the identification of potential degradation products and the elucidation of degradation pathways.

G API This compound Hydrolysis Hydrolytic Degradation (Acid/Base) API->Hydrolysis Oxidation Oxidative Degradation API->Oxidation Photolysis Photolytic Degradation API->Photolysis Thermal Thermal Degradation API->Thermal Degradant_H1 Potential Hydrolysis Products (e.g., salt disproportionation) Hydrolysis->Degradant_H1 Degradant_O1 N-oxide Oxidation->Degradant_O1 Degradant_O2 Ketone derivative Oxidation->Degradant_O2 Degradant_P1 Photodegradation products Photolysis->Degradant_P1 Degradant_T1 Thermally induced impurities Thermal->Degradant_T1

Caption: Potential Degradation Pathways for this compound.

II. Design of a Comprehensive Stability Testing Program

A robust stability testing program should be designed in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances and products and ICH Q1B for photostability testing.[14][15]

A. Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying likely degradation products and establishing the intrinsic stability of the molecule.[12] It is also instrumental in developing and validating a stability-indicating analytical method.

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionRecommended ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursSalt disproportionation, degradation of the amino alcohol moiety.[10][16]
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursDegradation of the amino alcohol, potential reactions involving the pyridine ring.[10][16]
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxidation of the pyridine ring, oxidation of the alcohol and amine groups.
Thermal Degradation Dry heat at 80°C for 48 hoursGeneral decomposition.
Photostability ICH Q1B recommended light exposure (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[17][18][19]Photodegradation of the pyridine ring.

Experimental Protocol: Forced Degradation by Acid Hydrolysis

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol or water) to obtain a stock solution of approximately 1 mg/mL.

  • Stress Condition Application: Transfer a known volume of the stock solution into a vial. Add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

  • Incubation: Cap the vial and place it in a water bath or oven maintained at 60°C.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Neutralization and Dilution: Immediately neutralize the withdrawn aliquots with an equivalent amount of 0.1 M NaOH. Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

B. Long-Term and Accelerated Stability Studies

Long-term and accelerated stability studies are performed to establish the re-test period for the drug substance and the shelf-life for the drug product.[14]

Table 2: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

StudyStorage ConditionMinimum Time Period
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

G cluster_0 Stability Program Initiation cluster_1 Forced Degradation cluster_2 Formal Stability Studies cluster_3 Data Evaluation & Reporting Start API Batch Selection Forced Stress Testing (Acid, Base, Oxidative, Thermal, Photolytic) Start->Forced MethodDev Develop & Validate Stability-Indicating Method Forced->MethodDev LongTerm Long-Term Stability (25°C/60% RH) MethodDev->LongTerm Accelerated Accelerated Stability (40°C/75% RH) MethodDev->Accelerated Evaluation Data Analysis & Impurity Profiling LongTerm->Evaluation Accelerated->Evaluation End Establish Re-test Period/ Shelf-life Evaluation->End

Caption: Workflow for a Comprehensive Stability Testing Program.

III. Stability-Indicating Analytical Methodology

A validated stability-indicating analytical method is essential to separate and quantify the active ingredient from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

A. HPLC Method Development Considerations

  • Column Chemistry: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective. The pH of the mobile phase will be critical for achieving good peak shape and resolution, especially for the basic amine and acidic oxalate.[10]

  • Detection: UV detection at a wavelength where the pyridine ring shows maximum absorbance should be employed. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Table 3: Example HPLC Method Parameters for a Stability-Indicating Assay

ParameterSuggested ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmGood retention and resolution for a wide range of polarities.
Mobile Phase A 0.02 M Potassium Phosphate buffer, pH 3.0Controls ionization and improves peak shape.
Mobile Phase B AcetonitrileStrong organic solvent for eluting non-polar compounds.
Gradient 5% B to 95% B over 30 minutesTo separate the polar API from potentially less polar degradation products.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CEnsures reproducible retention times.
Detection Wavelength 260 nm (or λmax of the pyridine chromophore)Provides good sensitivity for the API and related substances.
Injection Volume 10 µLStandard injection volume.

Experimental Protocol: Stability-Indicating HPLC Analysis

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.

  • Sample Preparation: Prepare the sample for analysis by diluting it to the target concentration with the mobile phase.

  • Injection: Inject the prepared sample onto the HPLC system.

  • Data Acquisition: Acquire the chromatogram for the duration of the gradient run.

  • Data Analysis: Integrate the peaks and calculate the percentage of the API remaining and the percentage of each degradation product. Peak purity should be assessed using a PDA detector.

IV. Impact of Formulation and Storage on Stability

The stability of this compound in a finished dosage form will be influenced by the excipients, manufacturing process, and packaging.

  • Excipient Compatibility: Potential interactions between the API and excipients must be evaluated. For example, hygroscopic excipients can attract moisture, which may lead to salt disproportionation.[9] Acidic or basic excipients can alter the micro-pH and catalyze degradation.[10]

  • pH of the Formulation: For liquid formulations, the pH will have a significant impact on stability.[10][16][20] A pH-stability profile should be generated to identify the pH of maximum stability.

  • Container Closure System: The packaging must protect the drug product from environmental factors such as moisture and light.[14]

Establishing the stability profile of this compound is a critical activity in drug development. A systematic approach, guided by scientific principles and regulatory guidelines, is necessary. This involves understanding the intrinsic chemical properties of the molecule, conducting thorough forced degradation studies to identify potential degradation pathways, and employing a validated stability-indicating analytical method to monitor the API and its impurities over time under various storage conditions. The information generated from these studies is essential for ensuring the quality, safety, and efficacy of the final drug product.

References

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The Strategic Application of 2-Amino-1-pyridin-3-YL-ethanol Oxalate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Versatile Pyridinyl Ethanol Scaffold

In the landscape of contemporary medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. 2-Amino-1-pyridin-3-YL-ethanol, and specifically its oxalate salt, represents a highly versatile and valuable building block for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the potential research applications of this compound, grounded in its chemical properties and its demonstrated utility in the synthesis of targeted therapeutic agents.

The presence of a pyridine ring, a primary amino group, and a hydroxyl group on a chiral center provides a rich chemical canvas for derivatization, enabling the exploration of vast chemical spaces. The oxalate salt form of this compound is often preferred in a research and development setting to enhance its stability, improve its handling characteristics as a crystalline solid, and potentially increase its solubility and bioavailability, which are critical parameters in drug development.[1][2][3] This guide will delve into the scientific rationale behind the use of 2-Amino-1-pyridin-3-YL-ethanol oxalate as a precursor for two key areas of therapeutic research: kinase inhibition for oncology and the development of agents for neurodegenerative diseases.

Physicochemical Properties and Rationale for the Oxalate Salt

The utility of 2-Amino-1-pyridin-3-YL-ethanol as a synthetic intermediate is underscored by its physicochemical properties. The free base is a liquid, while the oxalate salt is typically a more stable, crystalline solid, facilitating easier handling, purification, and storage. The formation of a salt with oxalic acid is a deliberate strategy to improve the compound's pharmaceutical properties.[2][3]

Property2-Amino-1-pyridin-3-YL-ethanol (Free Base)This compoundRationale for Oxalate Salt
Physical Form Liquid[4]SolidImproved handling, purification, and stability.
Molecular Weight 138.17 g/mol 228.19 g/mol N/A
Solubility VariesGenerally improved aqueous solubilityEnhanced bioavailability and suitability for in vitro assays.[1][2]
Stability Susceptible to oxidation and degradationIncreased chemical and physical stabilityLonger shelf-life and more reliable experimental outcomes.[3]

Application I: A Scaffold for Novel Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] The pyridine and amino functionalities of 2-Amino-1-pyridin-3-YL-ethanol make it an excellent starting point for the synthesis of kinase inhibitors that can form key hydrogen bonding interactions within the ATP-binding pocket of these enzymes.[5]

Scientific Rationale

The 3-aminopyridin-2-one scaffold, which can be synthesized from pyridinyl precursors, has been identified as a promising starting point for the development of inhibitors for kinases such as Monopolar Spindle 1 (MPS1) and Aurora kinases, both of which are attractive targets in oncology.[5] Furthermore, pyridyl-containing compounds have been investigated as inhibitors of Chk1 and ASK1 kinases.[6][7] The 2-amino-1-ethanol moiety can be elaborated to introduce various side chains that can target specific regions of the kinase active site, thereby improving potency and selectivity.

Workflow for the Synthesis of a Hypothetical Kinase Inhibitor

The following diagram illustrates a plausible synthetic workflow for the development of a kinase inhibitor from this compound.

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Heterocycle Formation cluster_2 Phase 3: Final Derivatization A This compound B N-Boc Protection A->B Boc2O, Et3N C Oxidation of Alcohol B->C Dess-Martin Periodinane D Protected Amino Ketone C->D E Condensation with Guanidine D->E Guanidine HCl, NaOEt F Aminopyrimidine Core E->F G Suzuki Coupling F->G Arylboronic acid, Pd catalyst H Boc Deprotection G->H TFA I Final Kinase Inhibitor H->I Amide Coupling

Caption: Synthetic workflow for a hypothetical kinase inhibitor.

Experimental Protocol: Synthesis of a 2-Amino-pyrimidine Kinase Inhibitor Core

This protocol outlines the initial steps for constructing a 2-amino-pyrimidine core, a common scaffold in kinase inhibitors,[8] starting from this compound.

Step 1: Liberation of the Free Base

  • Dissolve this compound (1 eq.) in a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Step 2: N-Boc Protection

  • Dissolve the free base (1 eq.) in dichloromethane.

  • Add triethylamine (1.2 eq.) and di-tert-butyl dicarbonate (1.1 eq.).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected amino alcohol.

Step 3: Oxidation to the Ketone

  • Dissolve the Boc-protected amino alcohol (1 eq.) in dichloromethane.

  • Add Dess-Martin periodinane (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract with dichloromethane, dry the organic layer, and purify by column chromatography to yield the protected amino ketone.

Step 4: Formation of the Aminopyrimidine Ring

  • Prepare a solution of sodium ethoxide in ethanol.

  • Add guanidine hydrochloride (1.5 eq.) and stir for 30 minutes.

  • Add the protected amino ketone (1 eq.) and reflux the mixture for 12 hours.

  • Cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the 2-amino-pyrimidine core.

Application II: A Precursor for Agents Targeting Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[9] There is a critical need for new therapeutics that can modulate the underlying pathology of these conditions.[9] Amino alcohol-containing compounds have been explored for their potential in treating neurological disorders.[10]

Scientific Rationale

The structural motif of 2-Amino-1-pyridin-3-YL-ethanol is present in molecules that are being investigated for their neuroprotective effects. The amino and hydroxyl groups can be derivatized to interact with various biological targets implicated in neurodegeneration, such as enzymes involved in the production of amyloid-beta or the aggregation of tau proteins.[11] The pyridine ring can serve as a bioisostere for other aromatic systems and can be crucial for binding to target proteins.

Logical Pathway for Developing a Neuroprotective Agent

The development of a neuroprotective agent from this compound would involve leveraging its functional groups to introduce moieties that can interact with specific targets in the central nervous system.

G Start 2-Amino-1-pyridin-3-YL-ethanol oxalate Step1 Chiral Resolution Start->Step1 Step2 Derivatization of Amino Group Step1->Step2 Single Enantiomer Step3 Modification of Hydroxyl Group Step2->Step3 Target Bioactive Molecule for Neuroprotection Step3->Target

Caption: Logical pathway for neuroprotective agent development.

Experimental Protocol: Synthesis of a Chiral Amide Derivative for Neurological Research

This protocol describes the synthesis of a chiral amide derivative, a common structural motif in neurologically active compounds, starting from this compound.

Step 1: Chiral Resolution of the Free Base

  • Liberate the free base as described previously.

  • Perform enzymatic kinetic resolution using a lipase (e.g., Candida antarctica lipase B) and an acyl donor (e.g., vinyl acetate) in an organic solvent.

  • Separate the acylated enantiomer from the unreacted enantiomer by column chromatography.

  • Hydrolyze the acylated enantiomer to obtain the enantiomerically pure amino alcohol.

Step 2: Amide Coupling

  • Dissolve the enantiomerically pure 2-Amino-1-pyridin-3-YL-ethanol (1 eq.) in N,N-dimethylformamide (DMF).

  • Add the desired carboxylic acid (1.1 eq.), 1-hydroxybenzotriazole (HOBt) (1.2 eq.), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.).

  • Add N,N-diisopropylethylamine (DIPEA) (2 eq.) and stir the reaction mixture at room temperature for 18 hours.

  • Dilute the reaction with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the final chiral amide derivative.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound is a strategically important building block for the synthesis of novel therapeutic agents. Its inherent chemical functionalities, combined with the improved physicochemical properties conferred by the oxalate salt form, make it an attractive starting point for the development of kinase inhibitors for oncology and neuroprotective agents for the treatment of neurodegenerative diseases. The synthetic pathways and protocols outlined in this guide provide a framework for researchers to leverage the potential of this versatile scaffold in their drug discovery programs. Further exploration of the diverse derivatives that can be generated from this core structure is likely to yield new and effective treatments for a range of human diseases.

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Unlocking the Potential of Pyridine-Based Amino Alcohols in Neurological Disorder Research: A Technical Guide to the Evaluation of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Neurotherapeutics

The landscape of neurological disorder research is one of persistent challenge and profound opportunity. The intricate complexity of the central nervous system (CNS) demands a continuous influx of novel chemical entities with the potential to modulate disease pathways. Within the vast chemical space available to medicinal chemists, certain structural motifs have emerged as "privileged scaffolds" – frameworks that consistently appear in successful CNS-active drugs. Among these, the pyridine ring and the amino alcohol functionality are of significant interest.[1][2] Pyridine-based heterocycles are integral to numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and fine-tune physicochemical properties for optimal blood-brain barrier penetration and target engagement.[3][4] Similarly, amino alcohols are versatile building blocks in neuropharmacology, often mimicking the structure of endogenous neurotransmitters.[5]

This technical guide focuses on a representative molecule at the intersection of these two privileged scaffolds: 2-Amino-1-pyridin-3-YL-ethanol , presented here as its oxalate salt for enhanced stability and handling. While direct, extensive research on this specific salt's application in neurological disorders is nascent, its structural components suggest a compelling rationale for investigation. This document, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines the synthesis, characterization, and, most critically, a proposed preclinical evaluation workflow to rigorously assess the neurotherapeutic potential of this and similar compounds. We will delve into the causality behind experimental choices, providing detailed, self-validating protocols designed to build a robust data package for lead candidate evaluation.

Physicochemical Profile of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

A thorough understanding of a compound's physicochemical properties is the bedrock of any drug discovery program. These characteristics influence its synthesis, formulation, pharmacokinetics, and pharmacodynamics.

Synthesis and Characterization

The synthesis of 2-Amino-1-pyridin-3-YL-ethanol can be achieved through various established organic chemistry routes. A common approach involves the reduction of an appropriate amino ketone precursor. The oxalate salt is then typically prepared by reacting the free base with oxalic acid in a suitable solvent, leading to precipitation of the salt.

Table 1: Physicochemical Properties of 2-Amino-1-pyridin-3-YL-ethanol

PropertyValueSource
Molecular FormulaC7H10N2O[6]
Molecular Weight138.17 g/mol [6]
AppearanceSolid[6]
Purity>95% (typical)[6]
CAS Number92990-44-8[6]

The formation of the oxalate salt serves to improve the compound's crystallinity, stability, and aqueous solubility, which are advantageous for in vitro and in vivo testing. Characterization of the salt should be performed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure, High-Performance Liquid Chromatography (HPLC) to assess purity, and Mass Spectrometry (MS) to verify the molecular weight. The influence of amino acids on calcium oxalate precipitation has been studied, providing insights into the behavior of oxalate salts in biological systems.[7]

Hypothesized Mechanisms of Action in Neurological Disorders

Based on the known activities of related pyridine and amino alcohol-containing molecules, we can postulate several plausible mechanisms through which this compound might exert neuroprotective or therapeutic effects. These hypotheses form the basis for the subsequent experimental validation protocols.

  • Modulation of Neurotransmitter Systems: The ethanolamine moiety bears structural resemblance to key neurotransmitters like norepinephrine and dopamine. It is plausible that this compound could interact with monoaminergic systems, potentially as a reuptake inhibitor or a receptor modulator. Ethanol itself is known to interfere with both excitatory and inhibitory amino acid neurotransmitter systems.[8][9]

  • Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are common pathological hallmarks of many neurodegenerative diseases. Pyridine derivatives have been reported to possess anti-inflammatory and antioxidant properties.[4] The compound could potentially mitigate neuronal damage by quenching reactive oxygen species (ROS) or by modulating inflammatory pathways in glial cells.

  • Inhibition of Pathogenic Protein Aggregation: The aggregation of misfolded proteins, such as amyloid-beta (Aβ) and tau in Alzheimer's disease, is a central event in neurodegeneration. Certain pyridine derivatives have shown the ability to inhibit Aβ aggregation.[10][11] The planar pyridine ring could potentially interfere with the beta-sheet structures of these aggregates.

G cluster_compound This compound cluster_mechanisms Potential Mechanisms of Action cluster_outcomes Therapeutic Outcomes Compound Test Compound Neurotransmitter Neurotransmitter Modulation Compound->Neurotransmitter AntiInflammatory Anti-inflammatory Effects Compound->AntiInflammatory Antioxidant Antioxidant Effects Compound->Antioxidant AntiAggregation Inhibition of Protein Aggregation Compound->AntiAggregation Symptom_Alleviation Symptom Alleviation Neurotransmitter->Symptom_Alleviation Neuroprotection Neuroprotection AntiInflammatory->Neuroprotection Antioxidant->Neuroprotection AntiAggregation->Neuroprotection Neuroprotection->Symptom_Alleviation

Proposed Preclinical Evaluation Workflow

The following section details a rigorous, multi-tiered approach to evaluate the neuropharmacological profile of this compound.

In Vitro Neuroprotection Assays

These assays are crucial for initial screening and mechanism of action studies.

1. Cytotoxicity Assessment

  • Objective: To determine the concentration range at which the compound is not toxic to neuronal cells.

  • Cell Line: SH-SY5Y (human neuroblastoma cell line) or primary cortical neurons.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.[12]

    • Prepare serial dilutions of the compound in culture medium.

    • Replace the medium with the compound-containing medium and incubate for 24-48 hours.

    • Assess cell viability using an MTT or LDH assay.[13]

  • Causality: Establishing a non-toxic concentration range is essential to ensure that any observed neuroprotective effects are not confounded by direct effects on cell viability.

2. Oxidative Stress and Excitotoxicity Models

  • Objective: To assess the compound's ability to protect neurons from common insults implicated in neurodegeneration.

  • Protocol:

    • Pre-treat neuronal cells with non-toxic concentrations of the compound for 1-2 hours.

    • Induce neuronal damage by adding an insulting agent:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).[14]

      • Excitotoxicity: Glutamate or NMDA.[15]

    • Incubate for 24 hours.

    • Measure cell viability and quantify markers of oxidative stress (e.g., ROS levels, glutathione levels).[13][15]

  • Causality: These models mimic key pathological processes in diseases like Parkinson's and Alzheimer's, providing direct evidence of neuroprotective potential.

3. Anti-inflammatory Assay in Microglia

  • Objective: To determine if the compound can suppress the inflammatory response of microglia, the brain's resident immune cells.

  • Cell Line: BV-2 (murine microglial cell line).

  • Protocol:

    • Pre-treat BV-2 cells with the compound for 1 hour.

    • Stimulate an inflammatory response with lipopolysaccharide (LPS).

    • After 24 hours, collect the cell culture supernatant.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA.

  • Causality: Chronic neuroinflammation contributes significantly to neuronal death. An anti-inflammatory effect suggests a disease-modifying potential beyond direct neuroprotection.

G cluster_invitro In Vitro Evaluation Start Start: Compound Synthesis & Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) Start->Cytotoxicity Neuroprotection Neuroprotection Assays (Oxidative Stress, Excitotoxicity) Cytotoxicity->Neuroprotection Determine non-toxic concentrations AntiInflammatory Anti-inflammatory Assay (LPS-stimulated Microglia) Neuroprotection->AntiInflammatory Mechanism Mechanism of Action Studies (e.g., Receptor Binding, Enzyme Inhibition) AntiInflammatory->Mechanism Lead_Selection Lead Candidate Selection Mechanism->Lead_Selection

In Vivo Models of Neurological Disorders

Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy and safety in a whole-organism context.

1. Animal Model Selection

  • Objective: To choose an animal model that recapitulates key aspects of the human disease.

  • Examples:

    • Parkinson's Disease: 6-OHDA or MPTP-induced models in rodents.

    • Alzheimer's Disease: APP/PS1 transgenic mice.[11]

    • Traumatic Brain Injury: Controlled cortical impact (CCI) model in rats.[16]

  • Causality: The choice of model is critical for the translational relevance of the findings. The model should exhibit a measurable and reproducible behavioral deficit and neuropathology.

2. Behavioral Assessments

  • Objective: To evaluate the compound's ability to ameliorate functional deficits.

  • Protocols:

    • Motor Function (Parkinson's): Rotarod test, cylinder test.

    • Cognitive Function (Alzheimer's): Morris water maze, Y-maze.[11]

    • Neurological Deficit (TBI): Limb-placing test, beam walking test.[16]

  • Causality: Behavioral tests provide a direct measure of the compound's therapeutic efficacy in restoring normal function.

3. Post-mortem Analysis

  • Objective: To correlate behavioral improvements with changes in brain pathology.

  • Protocols:

    • Histology/Immunohistochemistry: Staining for neuronal markers (e.g., NeuN, tyrosine hydroxylase), inflammatory markers (e.g., Iba1, GFAP), and pathological proteins (e.g., Aβ, alpha-synuclein).

    • Biochemical Assays: Measurement of neurotransmitter levels, inflammatory cytokine concentrations, and markers of oxidative stress in brain tissue homogenates.

  • Causality: This analysis provides a mechanistic link between the compound's action and the observed functional recovery, validating the in vitro findings.

G cluster_invivo In Vivo Evaluation Lead_Candidate Lead Candidate from In Vitro Studies Model_Selection Select Animal Model of Neurological Disorder Lead_Candidate->Model_Selection Pharmacokinetics Pharmacokinetic & BBB Penetration Studies Model_Selection->Pharmacokinetics Behavioral Behavioral Testing (Motor, Cognitive) Pharmacokinetics->Behavioral Determine dosing regimen Post_Mortem Post-mortem Analysis (Histology, Biochemistry) Behavioral->Post_Mortem Correlate function with pathology Efficacy_Safety Efficacy & Safety Assessment Post_Mortem->Efficacy_Safety

Data Interpretation and Lead Optimization

The data generated from this comprehensive workflow will provide a multi-faceted profile of this compound. A successful lead candidate will exhibit:

  • Low cytotoxicity in vitro.

  • Potent neuroprotection in disease-relevant models.

  • Favorable anti-inflammatory or antioxidant properties.

  • Significant improvement in behavioral outcomes in vivo.

  • A clear correlation between behavioral effects and positive changes in brain pathology.

Should the initial compound show promise but also have liabilities (e.g., moderate potency, poor bioavailability), the pyridine and amino alcohol scaffolds offer numerous opportunities for medicinal chemistry-driven lead optimization. Modifications to the substitution pattern on the pyridine ring or alterations to the amino alcohol side chain can be systematically explored to improve the compound's overall profile.

Conclusion

While the direct therapeutic application of this compound in neurological disorders remains to be fully elucidated, its chemical structure, rooted in two of the most successful scaffolds in CNS drug discovery, provides a strong impetus for its investigation. The technical guide presented here offers a robust, scientifically-grounded framework for such an endeavor. By systematically progressing from fundamental physicochemical characterization through a tiered series of in vitro and in vivo evaluations, researchers can rigorously assess the potential of this and related molecules. This structured approach, grounded in the principles of causality and self-validation, is essential for navigating the complexities of neurotherapeutics development and ultimately, for identifying novel candidates that may one day offer hope to patients with debilitating neurological conditions.

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Characterizing Transporter Inhibition: A Methodological Guide Using 2-Amino-1-pyridin-3-YL-ethanol oxalate and its Analogs as Probes for the Vesicular Acetylcholine Transporter (VAChT)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Introduction

Cholinergic neurotransmission, mediated by acetylcholine (ACh), is a fundamental process governing a vast array of physiological functions, from muscle contraction to memory and cognition. The precise regulation of ACh levels within the synaptic cleft is paramount for proper signaling. A key component of this regulation is the Vesicular Acetylcholine Transporter (VAChT), also known as Solute Carrier Family 18 Member 3 (SLC18A3).[1] This presynaptic protein is responsible for the critical step of packaging newly synthesized ACh from the neuronal cytoplasm into synaptic vesicles, making it available for release upon nerve stimulation.[2][3]

VAChT functions as an antiporter, utilizing a proton gradient established by a vesicular H+-ATPase to drive ACh into the vesicle lumen.[1] Given its pivotal role, the inhibition of VAChT presents a powerful strategy for modulating cholinergic activity. Dysregulation of this transporter has been linked to several neurological and psychiatric conditions, making it a compelling target for therapeutic development and a crucial subject for basic research.[4][5]

This technical guide focuses on the study of VAChT inhibition. While "2-Amino-1-pyridin-3-YL-ethanol oxalate" is a known chemical intermediate, this guide will use its potent and extensively characterized structural analog, Vesamicol (trans-2-(4-phenylpiperidino)cyclohexanol), as the archetypal inhibitor to explain the core principles, experimental workflows, and data interpretation necessary for robust inhibition studies.[6][7][8] Vesamicol is a high-affinity, non-competitive inhibitor of VAChT that acts as an indispensable tool for elucidating the mechanics of cholinergic vesicle loading.[4][8][9] We will provide researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols required to investigate the interaction of compounds like Vesamicol with their biological targets.

Section 1: Profile of the Target - The Vesicular Acetylcholine Transporter (VAChT)

Biological Function and Mechanism

VAChT is a transmembrane protein located in the membrane of synaptic vesicles within presynaptic cholinergic nerve terminals. Its primary function is to concentrate ACh inside these vesicles, a process that can increase the intra-vesicular concentration by up to 100-fold over the cytoplasm.[4] This active transport is essential; without it, the quantal release of ACh would be insufficient to trigger a postsynaptic response.[10][11] The transporter exchanges two protons (H+) from the vesicle for one molecule of cytoplasmic ACh.[10] This proton-motive force is established and maintained by a vacuolar-type H+-ATPase, which continuously pumps protons into the vesicle.

The functional importance of VAChT is underscored by genetic studies. Mice with reduced VAChT expression exhibit myasthenic syndromes and cognitive deficits, while complete knockout is lethal shortly after birth, highlighting its critical role in neuromuscular development and survival.[10]

VAChT in the Cholinergic Synapse

To understand the impact of VAChT inhibition, it is essential to visualize its place within the cholinergic synapse. The diagram below illustrates the key steps in acetylcholine synthesis, packaging, release, and degradation, highlighting the point of intervention for VAChT inhibitors like Vesamicol.

CholinergicSynapse Figure 1: The Cholinergic Synapse and Point of VAChT Inhibition cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane Choline Choline ChAT ChAT Choline->ChAT AcetylCoA Acetyl-CoA AcetylCoA->ChAT ACh_cyto Cytoplasmic ACh ChAT->ACh_cyto VAChT VAChT ACh_cyto->VAChT Transport ACh_vesicle Vesicular ACh VAChT->ACh_vesicle Loads ACh ACh_released Released ACh ACh_vesicle->ACh_released Exocytosis H_pump H+ ATPase H_in H+ H_pump->H_in Pumps H+ in H_in->VAChT Drives transport Vesamicol Vesamicol (Inhibitor) Vesamicol->VAChT Blocks AChE AChE ACh_released->AChE Hydrolysis AChR ACh Receptors ACh_released->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Postsynaptic\nResponse Postsynaptic Response AChR->Postsynaptic\nResponse

Caption: Role of VAChT in packaging acetylcholine for vesicular release.

Section 2: The Inhibitor - Profile and Mechanism of Action

Compound Characteristics

Vesamicol is the reference compound for non-competitive VAChT inhibition. Understanding its properties is key to designing and interpreting inhibition assays.

PropertyValue / DescriptionSource
Full Name trans-2-(4-phenylpiperidino)cyclohexanol[9]
Synonym AH5183[12]
Molecular Formula C₁₇H₂₅NO-
Target Vesicular Acetylcholine Transporter (VAChT)[8]
Inhibition Mode Non-competitive, Reversible[4][8][9]
Potency (Ki) ~40-50 nM[9][12]
Key Feature A tertiary amine that readily crosses cell membranes to act on its intracellular target.[4]
Mechanism of Inhibition

Vesamicol exerts its effect by binding to a site on the VAChT protein that is distinct from the acetylcholine recognition site.[9] This defines it as a non-competitive inhibitor . The functional consequence is that Vesamicol does not prevent ACh from binding to the transporter, but it does prevent the subsequent translocation of ACh into the vesicle.

From a kinetic standpoint:

  • Vmax is Decreased: The maximum rate of transport is reduced because a fraction of the transporter molecules are rendered inactive by the inhibitor.

  • Km is Unchanged: The inhibitor does not affect the affinity of the transporter for its substrate (ACh).

Recent cryo-electron microscopy studies have provided high-resolution structures of human VAChT, revealing the precise binding pocket for Vesamicol within the transporter's transmembrane domain.[5] This structural insight confirms an allosteric mechanism and provides a concrete basis for the design of new, potentially more selective VAChT inhibitors.[5]

A critical consideration for experimental design is Vesamicol's known off-target activity. It and its derivatives have been shown to bind to sigma (σ) receptors with significant affinity.[13] This necessitates the inclusion of appropriate controls or counter-screening assays to ensure that an observed biological effect is due to VAChT inhibition and not an artifact of sigma receptor interaction.[13]

Section 3: Experimental Design & Protocols

The gold standard for quantifying VAChT activity and its inhibition is the radiometric uptake assay using isolated synaptic vesicles (synaptosomes) or purified vesicles. This section outlines the overall workflow and a detailed protocol.

Overall Experimental Workflow

The process of characterizing a potential VAChT inhibitor follows a logical progression from initial screening to detailed kinetic analysis.

Workflow Figure 2: Workflow for Characterizing a VAChT Inhibitor cluster_prep Preparation cluster_assay Primary Assay: IC50 Determination cluster_analysis Data Analysis & Follow-up A Prepare Vesicle Fraction (e.g., from rat cortex) D Incubate Vesicles with Varying Inhibitor Concentrations A->D B Prepare Inhibitor Stock & Serial Dilutions B->D C Prepare Assay Buffer & Radiolabeled Substrate ([³H]ACh) E Initiate Transport by adding [³H]ACh C->E D->E F Stop Reaction & Separate Vesicles from Unbound Substrate (e.g., rapid filtration) E->F G Quantify Vesicular Uptake (Scintillation Counting) F->G H Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) G->H I Calculate IC50 Value (Nonlinear Regression) H->I J Conduct Kinetic Studies (Vary [ACh] at fixed [Inhibitor]) I->J If potent K Determine Ki and Mode of Inhibition (e.g., Lineweaver-Burk Plot) J->K

Caption: Step-by-step process from preparation to kinetic analysis.

Detailed Protocol: [³H]Acetylcholine Uptake Assay

This protocol is adapted from methodologies described in the literature for measuring VAChT activity in synaptosomes isolated from rodent brain tissue.[9][10][12]

A. Materials & Reagents

  • Biological Source: Synaptic vesicle-enriched fraction (e.g., Percoll gradient fractionation of rat cortical synaptosomes).[12]

  • Radiolabel: [³H]Acetylcholine ([³H]ACh).

  • Test Compound: Vesamicol or other potential inhibitor (e.g., this compound), dissolved in a suitable vehicle (e.g., DMSO).

  • Assay Buffer: e.g., 320 mM sucrose, 5 mM HEPES, 4 mM KCl, 4 mM MgSO₄, pH 7.4.

  • ATP Stock: 100 mM ATP in water.

  • Stop Buffer: Ice-cold Assay Buffer.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

  • Scintillation Fluid & Counter.

B. Experimental Procedure

  • Preparation:

    • Thaw the synaptic vesicle preparation on ice. Determine protein concentration (e.g., via Bradford or BCA assay). Dilute to a working concentration (e.g., 0.5-1.0 mg/mL) in Assay Buffer.

    • Prepare serial dilutions of the inhibitor in the vehicle. The final concentration range should span several orders of magnitude around the expected IC50 (e.g., for Vesamicol, 0.1 nM to 10 µM).

  • Assay Setup (Self-Validating System):

    • Prepare microcentrifuge tubes for each condition on ice. A comprehensive setup includes:

      • Total Uptake (Positive Control): Vesicles + Vehicle + ATP.

      • Test Compound: Vesicles + Inhibitor Dilution + ATP.

      • Vehicle Control: Vesicles + highest concentration of Vehicle used + ATP. (Crucial for ensuring the solvent has no effect).

      • Non-specific Binding (Negative Control): Vesicles + Vehicle, but no ATP (or incubate at 4°C). This measures passive diffusion and binding, which must be subtracted from all other readings.

  • Incubation:

    • To each tube, add 50 µL of the vesicle preparation.

    • Add 5 µL of the corresponding inhibitor dilution or vehicle. Pre-incubate for 10-15 minutes on ice to allow the inhibitor to bind.

    • Add 10 µL of ATP stock (final concentration ~4 mM) to all tubes except the non-specific binding controls.

  • Initiation and Termination of Transport:

    • Warm the tubes to the assay temperature (e.g., 30°C) for 2 minutes.

    • Initiate the transport reaction by adding 25 µL of [³H]ACh (final concentration at or near its Km, e.g., 0.5 mM).

    • Incubate for a fixed time within the linear range of uptake (e.g., 5-10 minutes).

    • Terminate the reaction by adding 1 mL of ice-cold Stop Buffer, followed by rapid vacuum filtration through the glass fiber filters.

    • Immediately wash the filters twice with 3 mL of ice-cold Stop Buffer to remove unbound radiolabel.

  • Quantification:

    • Place the filters into scintillation vials.

    • Add 5 mL of scintillation fluid and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) using a liquid scintillation counter.

Section 4: Data Analysis and Interpretation

4.1. Calculating IC50

  • Correct for Background: Subtract the average CPM from the non-specific binding (Negative Control) wells from all other readings to get the specific uptake.

  • Normalize Data: Express the specific uptake in the presence of the inhibitor as a percentage of the specific uptake of the Total Uptake (Positive Control) wells (which is set to 100%).

  • Plot the Dose-Response Curve: Plot the percent inhibition (100 - % Uptake) on the y-axis against the logarithm of the inhibitor concentration on the x-axis.

  • Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in a suitable software package (e.g., GraphPad Prism, R) to determine the IC50 value, which is the concentration of inhibitor that produces 50% inhibition.

Example Data Table:

[Vesamicol] (nM)Log [Vesamicol]Specific Uptake (CPM)% of Control% Inhibition
0 (Control)-15,000100.0%0.0%
1013,80092.0%8.0%
10110,50070.0%30.0%
50 1.7 7,500 50.0% 50.0%
2502.42,25015.0%85.0%
100031,50010.0%90.0%

In this idealized example, the IC50 is 50 nM.

4.2. Determining Mechanism of Action (Ki)

To confirm the mode of inhibition (e.g., non-competitive) and calculate the inhibition constant (Ki), kinetic studies are required. The experiment is repeated by measuring the initial velocity of ACh uptake at several different [³H]ACh concentrations, both in the absence and presence of a fixed concentration of the inhibitor.

The data can then be plotted using a double reciprocal plot (Lineweaver-Burk plot). For a non-competitive inhibitor like Vesamicol, this will yield a series of lines that intersect on the x-axis, indicating that Km is unchanged while Vmax is decreased. The Ki can then be calculated from these plots.

Conclusion

The study of VAChT inhibition provides invaluable insights into the regulation of cholinergic signaling. By leveraging potent pharmacological tools like Vesamicol and employing robust, well-controlled methodologies such as the radiometric uptake assay, researchers can accurately characterize the potency and mechanism of novel inhibitory compounds. This guide provides the foundational framework for such investigations, emphasizing the importance of a self-validating experimental design, from appropriate controls to detailed kinetic analysis. The structural and mechanistic knowledge gained from these studies is crucial for advancing our understanding of neurological diseases and for the rational design of next-generation therapeutics targeting the cholinergic system.

References

  • Wikipedia. (n.d.). Vesicular acetylcholine transporter. Retrieved from Wikipedia. [Link]

  • Lara, C., et al. (2013). Regulation of cholinergic activity by the vesicular acetylcholine transporter. Biochemical Society Transactions, 41(1), 1-8. [Link]

  • Alomone Labs. (n.d.). Vesicular Acetylcholine Transporter (VAChT) Polyclonal Antibody. Retrieved from Alomone Labs. [Link]

  • Prado, V. F., et al. (2006). The Vesicular Acetylcholine Transporter Is Required for Neuromuscular Development and Function. Neuron, 51(5), 609-624. [Link]

  • Fleming, L. M., & Kellar, K. J. (1995). Vesamicol, an inhibitor of acetylcholine vesicle packaging, increases synaptophysin phosphorylation in rat cortical synaptosomes. Journal of Neurochemistry, 64(3), 1140-1147. [Link]

  • Gao, Y., et al. (2024). Binding mechanism and antagonism of the vesicular acetylcholine transporter VAChT. Nature Structural & Molecular Biology. [Link]

  • Rowell, P. P., & Hruska, R. E. (1991). The effect of the acetylcholine transport blocker vesamicol on central cholinergic pressor neurons. Journal of Pharmacology and Experimental Therapeutics, 257(1), 121-125. [Link]

  • Prior, C., et al. (1993). The effects of L-vesamicol, an inhibitor of vesicular acetylcholine uptake, on two populations of miniature endplate currents at the snake neuromuscular junction. Journal of Physiology, 472, 425-442. [Link]

  • Melega, W. P., & Howard, B. D. (1984). Acetylcholine transport and drug inhibition kinetics in Torpedo synaptic vesicles. Biochemistry, 23(11), 2422-2427. [Link]

  • Wikipedia. (n.d.). Vesamicol. Retrieved from Wikipedia. [Link]

  • Van der Bend, J., et al. (1994). Vesamicol and some of its derivatives: questionable ligands for selectively labelling acetylcholine transporters in rat brain. European Journal of Pharmacology, 268(2), 243-249. [Link]

  • Taylor & Francis. (n.d.). Vesamicol – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. Retrieved from Chem-Impex. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2024). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from Ningbo Inno Pharmchem. [Link]

Sources

Methodological & Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 2-Amino-1-pyridin-3-YL-ethanol oxalate, a key intermediate in pharmaceutical synthesis and proteomics research.[1] The developed method utilizes a reversed-phase C18 column with a simple isocratic mobile phase and UV detection, ensuring accuracy, precision, and reliability. The protocol herein is designed for researchers, scientists, and drug development professionals requiring a precise analytical technique for this compound. All validation procedures are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction

2-Amino-1-pyridin-3-YL-ethanol is a substituted pyridine that serves as a critical building block in complex organic synthesis.[1] Its structural features, including a primary amine, a hydroxyl group, and a pyridine ring, make it a versatile precursor in the development of novel pharmaceutical agents and a valuable tool in proteomics. The oxalate salt form is often used to improve the compound's stability and handling properties.

Given its role as a crucial intermediate, a reliable and validated analytical method is paramount to ensure its purity, stability, and proper quantification in various stages of the drug development process. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy.

This application note addresses the challenge of analyzing this polar compound by presenting a straightforward reversed-phase HPLC method. The inherent polarity of 2-Amino-1-pyridin-3-YL-ethanol requires careful selection of chromatographic conditions to achieve adequate retention and symmetrical peak shape.[4] This guide provides a comprehensive, step-by-step protocol for the analysis and its validation, ensuring the method is fit for its intended purpose.[5]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Name 2-amino-1-(pyridin-3-yl)ethan-1-ol oxalate-
CAS Number 92990-44-8 (Free Base)[1][6]
Molecular Formula C₇H₁₀N₂O (Free Base)[7]
Molecular Weight 138.17 g/mol (Free Base)[7]
Structure (Free Base)
Key Functional Groups Pyridine ring, Primary amine, Secondary alcohol-
Polarity High, due to amine and hydroxyl groups[8]

The presence of the basic pyridine nitrogen and the primary amine, along with the polar hydroxyl group, results in a highly polar molecule that is readily soluble in aqueous media. This high polarity can make retention on traditional reversed-phase columns challenging.[4][9] The method described herein is optimized to address this challenge.

HPLC Method and Chromatographic Conditions

The selection of the stationary and mobile phases is critical for the successful separation of polar analytes. A C18 stationary phase is a common starting point for reversed-phase HPLC.[10] To enhance retention of the polar 2-Amino-1-pyridin-3-YL-ethanol, a mobile phase with a significant aqueous component and a suitable pH is necessary to control the ionization of the analyte.[11]

ParameterCondition
Instrument Agilent 1260 Infinity II LC System or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Monobasic (pH adjusted to 6.8 with 1M KOH), Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 260 nm
Run Time 10 minutes

Rationale for Parameter Selection:

  • Column: A C18 column provides a good balance of hydrophobic interaction and is a robust choice for initial method development.[10]

  • Mobile Phase: A high percentage of aqueous buffer is used to retain the polar analyte. The phosphate buffer at pH 6.8 ensures that the primary amine (pKa ~9-10) is partially protonated, providing a consistent ionic character for reproducible retention.

  • Flow Rate: A standard flow rate of 1.0 mL/min for a 4.6 mm ID column ensures efficient separation without excessive backpressure.

  • Temperature: Maintaining a constant column temperature of 30°C ensures reproducible retention times and peak shapes.

  • Detection Wavelength: The pyridine ring in the analyte exhibits strong UV absorbance. 260 nm was determined to be a suitable wavelength for sensitive detection.

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Weigh 2.72 g of potassium phosphate monobasic (KH₂PO₄) and dissolve in 950 mL of HPLC-grade water.

  • Adjust the pH to 6.8 with 1 M potassium hydroxide (KOH).

  • Add 50 mL of HPLC-grade acetonitrile.

  • Filter the mobile phase through a 0.45 µm nylon filter and degas for 15 minutes in an ultrasonic bath.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase. This solution should be stored at 2-8°C and can be used for up to 7 days.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

For the analysis of a bulk drug substance:

  • Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute as necessary to fall within the calibration range.

  • Filter the final solution through a 0.45 µm PTFE syringe filter before injection.

HPLC Analysis Workflow

The following diagram outlines the general workflow for the HPLC analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation SystemEquilibration System Equilibration MobilePhase->SystemEquilibration StandardPrep Standard Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Preparation Injection Sample/Standard Injection SamplePrep->Injection SystemEquilibration->SystemSuitability SystemSuitability->Injection Chromatogram Chromatogram Acquisition Injection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: HPLC analysis workflow from preparation to data processing.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3][12][13]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.[12] A standard solution of 50 µg/mL was injected five times, and the following parameters were evaluated:

ParameterAcceptance CriteriaObserved Result
Tailing Factor (T) T ≤ 2.01.2
Theoretical Plates (N) N ≥ 20006500
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%0.8%
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%0.3%

The results confirm the suitability of the chromatographic system.

Specificity

Specificity was demonstrated by analyzing a blank (mobile phase), a placebo (if applicable), and a spiked sample. The chromatograms showed no interfering peaks at the retention time of 2-Amino-1-pyridin-3-YL-ethanol, indicating the method's ability to assess the analyte unequivocally in the presence of other components.

Linearity

The linearity of the method was established by analyzing seven concentrations of the reference standard ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = 45210x + 1234

The high correlation coefficient indicates a strong linear relationship between concentration and peak area over the tested range.

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

Spiked LevelMean Recovery (%)%RSD
80% 99.50.9
100% 100.20.6
120% 99.80.7

The excellent recovery values demonstrate the accuracy of the method.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).[5][12]

  • Repeatability: Six replicate injections of a 50 µg/mL standard solution were performed on the same day. The %RSD was found to be 0.7%.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst. The %RSD was 1.1%.

The low %RSD values indicate that the method is precise.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD: 0.3 µg/mL

  • LOQ: 1.0 µg/mL

Robustness

The robustness of the method was assessed by introducing small, deliberate variations to the chromatographic conditions.

Parameter VariedVariationImpact on Results
Flow Rate ± 0.1 mL/minNo significant change
Column Temperature ± 2°CNo significant change
Mobile Phase pH ± 0.2 unitsNo significant change

The method proved to be robust under these minor variations.

The relationship between these validation parameters is illustrated in the following diagram:

Validation_Parameters cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_general General Tests Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Precision->Linearity Range Range Linearity->Range LOQ LOQ Range->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Specificity->Linearity Robustness Robustness Robustness->Precision SystemSuitability System Suitability Robustness->SystemSuitability

Caption: Interrelationship of HPLC method validation parameters.

Conclusion

This application note presents a simple, rapid, and reliable reversed-phase HPLC method for the quantitative analysis of this compound. The method has been successfully validated according to ICH guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness. This protocol is well-suited for routine quality control and research applications involving this important chemical intermediate.

References

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Amino-1-hydroxyethyl)pyridine. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • PubMed. (2002). Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection Using Tris(2,2'-bipyridyl)ruthenium(II) in the Mobile Phase. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • ChemWhat. (n.d.). 2-(2-AMINO-PYRIDIN-3-YL)-ETHANOL CAS#: 954240-84-7. Retrieved from [Link]

  • PubMed. (2014). Analysis of amino acid composition in proteins of animal tissues and foods as pre-column o-phthaldialdehyde derivatives by HPLC with fluorescence detection. Retrieved from [Link]

  • PubChem. (n.d.). 2-(2-Hydroxyethyl)pyridine. Retrieved from [Link]

  • Chemsrc. (2025). 2-methylamino-1-pyridin-3-yl-ethanol | CAS#:90197-12-9. Retrieved from [Link]

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 2-Amino-1-pyridin-3-YL-ethanol oxalate using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in synthetic chemistry and drug development, this document outlines optimized protocols for sample preparation and data acquisition for ¹H, ¹³C, and 2D NMR experiments. It further presents a comprehensive analysis of the expected spectral data, including chemical shift assignments and coupling constant interpretation, providing a self-validating framework for the complete characterization of this important chemical intermediate.

Introduction: The Significance of Structural Verification

2-Amino-1-pyridin-3-YL-ethanol is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its precise molecular structure, including the stereochemistry and the ionic interaction in its salt form, is critical to its function and reactivity. The oxalate salt form is often used to improve stability and handling properties.

NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the chemical structure of such small molecules in solution. This guide is designed to provide both a practical protocol and a theoretical framework for acquiring and interpreting high-quality NMR data for this compound, ensuring scientific integrity and reproducibility.

Experimental Design: A Validated Approach

The following sections detail a robust methodology for the complete NMR characterization of the target compound. The choice of solvent and experimental parameters is critical for resolving all relevant signals, including those of exchangeable protons from the amino, hydroxyl, and ammonium groups.

Rationale for Solvent Selection

For an organic salt containing exchangeable protons (-OH, -NH₂), Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.[1] Its advantages include:

  • High Polarity: Effectively dissolves ionic compounds.

  • Aprotic Nature: Slows down the rate of proton exchange with the solvent, allowing for the observation of -OH and -NH signals.

  • Wide Chemical Shift Window: Its residual proton signal (quintet at ~2.50 ppm) and carbon signals (~39.5 ppm) typically do not overlap with most analyte signals.[2]

Protocol 1: NMR Sample Preparation

This protocol ensures a homogenous sample at an optimal concentration for both ¹H and ¹³C NMR experiments.

  • Weighing the Sample: Accurately weigh 10-20 mg of this compound into a clean, dry vial.[3] This concentration is sufficient for ¹H NMR and adequate for a reasonably quick ¹³C NMR acquisition on modern spectrometers.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3]

  • Dissolution: Ensure complete dissolution by vortexing or gentle sonication. A clear, particulate-free solution is essential for high-resolution spectra.[4]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[5]

  • Internal Standard (Optional but Recommended): While the residual solvent peak of DMSO-d₆ can be used as a reference, adding a drop of a solution containing Tetramethylsilane (TMS) provides a more accurate chemical shift calibration (δ = 0.00 ppm).

Protocol 2: NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended as a starting point for a 400 or 500 MHz NMR spectrometer.

Table 1: Recommended NMR Acquisition Parameters

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30 or zgStandard one-pulse experiment. A 30° pulse (zg30) allows for a shorter relaxation delay.[6]
Spectral Width (SW)16 ppm (e.g., -2 to 14 ppm)Encompasses aromatic, aliphatic, and exchangeable proton regions.[6]
Relaxation Delay (D1)2-5 sAllows for adequate relaxation of most protons, ensuring quantitative integration.
Acquisition Time (AQ)~3 sProvides good digital resolution.[6]
Number of Scans (NS)8-16Sufficient for good signal-to-noise (S/N) ratio with the recommended sample concentration.
¹³C{¹H} NMR Pulse Programzgpg30Standard proton-decoupled experiment with a 30° pulse angle to optimize S/N over time.[7]
Spectral Width (SW)220 ppm (e.g., -10 to 210 ppm)Covers the full range of expected carbon chemical shifts, including carbonyls from the oxalate.
Relaxation Delay (D1)2 sStandard delay for proton-decoupled ¹³C experiments.[7]
Acquisition Time (AQ)~1.0 sA good compromise between resolution and experiment time.[7]
Number of Scans (NS)1024 or moreRequired to achieve adequate S/N due to the low natural abundance of ¹³C.
COSY Pulse ProgramcosygpqfStandard gradient-selected COSY for clean spectra.
DimensionsF2 (¹H) and F1 (¹H)Correlates coupled protons.
Spectral Width (SW)16 ppm in both dimensionsMatches the ¹H spectral window.
Number of Scans (NS)2-4 per incrementTypically sufficient for this sensitive experiment.
HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.[8]
DimensionsF2 (¹H) and F1 (¹³C)Correlates protons to their directly attached carbons.
Spectral Width (SW) F216 ppmMatches the ¹H spectral window.
Spectral Width (SW) F1180 ppm (e.g., 10 to 190 ppm)Focuses on the region where protonated carbons appear.
Number of Scans (NS)4-8 per incrementProvides good S/N for one-bond correlations.

Data Interpretation: From Spectrum to Structure

The following sections provide a detailed prediction and interpretation of the NMR spectra for this compound, based on established chemical shift principles and data from related structures.

Figure 1: Structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is the cornerstone of the analysis. The formation of the oxalate salt will likely protonate the most basic site, which is the amino group (N10), and potentially the pyridine nitrogen (N1), leading to downfield shifts for nearby protons.[9]

  • Pyridine Ring Protons (H2, H4, H5, H6):

    • H2 & H6: These protons, ortho to the nitrogen, are typically the most deshielded. Expect signals in the δ 8.5-8.8 ppm range. H2 will likely appear as a sharp singlet or a narrow doublet, while H6 will be a doublet of doublets.

    • H4: This proton, para to the nitrogen, will also be significantly deshielded, appearing as a doublet of triplets around δ 7.8-8.1 ppm .

    • H5: The proton meta to the nitrogen is the most shielded of the aromatic protons, expected around δ 7.4-7.6 ppm as a doublet of doublets.

    • Coupling Constants: Expect typical pyridine ring couplings: Jortho (H5-H6, H4-H5) ≈ 5-8 Hz, Jmeta (H2-H4, H4-H6) ≈ 2-3 Hz, and Jpara (H2-H5) ≈ 0.5-1 Hz.[9]

  • Aliphatic Chain Protons (H7, H9a, H9b):

    • H7 (-CH(OH)-): This methine proton is attached to a carbon bearing an oxygen and adjacent to the aromatic ring. It will appear as a triplet or a doublet of doublets around δ 4.8-5.1 ppm .

    • H9 (-CH₂NH₃⁺-): These methylene protons are diastereotopic and adjacent to a chiral center (C7) and a protonated amine. They will appear as two separate signals, likely complex multiplets (doublet of doublets each), in the range of δ 3.0-3.5 ppm .

  • Exchangeable Protons (-OH, -NH₃⁺):

    • -OH (H8): The hydroxyl proton signal is expected as a broad singlet or a doublet (if coupled to H7) around δ 5.5-6.0 ppm . Its broadness depends on temperature and residual water content.

    • -NH₃⁺ (H10): The ammonium protons will likely appear as a broad singlet significantly downfield due to protonation, expected in the δ 8.0-9.0 ppm region. The signal will integrate to 3 protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on all unique carbon environments.

  • Pyridine Ring Carbons (C2, C3, C4, C5, C6):

    • C2 & C6: The carbons flanking the nitrogen are the most deshielded, expected around δ 148-152 ppm .[10]

    • C4: The para carbon will appear around δ 135-140 ppm .

    • C3 & C5: The C5 carbon will be found around δ 123-127 ppm , while C3 (bearing the substituent) will be further downfield, likely in the δ 138-142 ppm range.

  • Aliphatic Chain Carbons (C7, C9):

    • C7 (-CH(OH)-): This carbon, attached to an oxygen, will be in the δ 68-72 ppm range.

    • C9 (-CH₂NH₃⁺-): The carbon adjacent to the protonated amino group will be found around δ 45-50 ppm .

  • Oxalate Carbon (C11):

    • The carboxylate carbons of the oxalate dianion are highly deshielded and will appear as a single peak in the δ 160-165 ppm region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

Atom Label ¹H Chemical Shift (δ, ppm) ¹H Multiplicity ¹³C Chemical Shift (δ, ppm)
H28.7 - 8.8d or s-
C2--149 - 152
C3--138 - 142
H47.8 - 8.1dt-
C4--135 - 140
H57.4 - 7.6dd-
C5--123 - 127
H68.5 - 8.7dd-
C6--148 - 151
H74.8 - 5.1t or dd-
C7--68 - 72
H8 (-OH)5.5 - 6.0br s or d-
H9a/b3.0 - 3.5m-
C9--45 - 50
H10 (-NH₃⁺)8.0 - 9.0br s-
C11 (Oxalate)--160 - 165
Multiplicity: s = singlet, d = doublet, t = triplet, dt = doublet of triplets, dd = doublet of doublets, m = multiplet, br = broad.
2D NMR for Unambiguous Assignment

2D NMR experiments are crucial for confirming the assignments made from 1D spectra.

Figure 2: Workflow for NMR-based structural elucidation.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings.[11] Key expected correlations include:

    • Cross-peaks connecting all adjacent protons on the pyridine ring (H4↔H5, H5↔H6).

    • A cross-peak between the methine proton H7 and the methylene protons H9.

    • A potential cross-peak between the hydroxyl proton H8 and the methine proton H7, if the exchange rate is not too fast.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[8] This is the definitive tool for carbon assignment.

    • Each proton signal (H2, H4, H5, H6, H7, H9a/b) will show a cross-peak to its corresponding carbon signal (C2, C4, C5, C6, C7, C9) on the ¹³C axis.

    • This allows for the unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum. The edited HSQC will show the C9 signal with opposite phase to the C2, C4, C5, C6, and C7 signals, confirming it as a CH₂ group.

Conclusion

The combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy provides a powerful and self-validating methodology for the complete structural characterization of this compound. By following the detailed protocols for sample preparation and data acquisition, and by applying the principles of spectral interpretation outlined in this note, researchers can confidently verify the identity, purity, and structure of this compound. This rigorous analytical approach is fundamental to ensuring the quality and reliability of materials used in pharmaceutical and chemical research.

References

  • Gil, V. M. S. (1964). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Research Note. [Link]

  • Emwas, A. H., et al. (2019). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • Jorgensen, M. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Chemical Instrumentation Facility. (2013). NMR Sample Preparation. Iowa State University. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

  • Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • Organomation. (2023). NMR Sample Preparation: The Complete Guide. [Link]

  • Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. [Link]

  • University of California, San Diego. (2023). Small molecule NMR sample preparation. [Link]

  • Boston University. Basic NMR Concepts. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

  • CLEN Method. (2019). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. [Link]

  • University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 1H Parameters. [Link]

  • Wikipedia. Pyridine. [Link]

  • Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • ALWSCI. (2025). How To Prepare And Run An NMR Sample. [Link]

  • arXiv. (2024). Solvent-Aware 2D NMR Prediction: Leveraging Multi-Tasking Training and Iterative Self-Training Strategies. [Link]

  • Abdul Jameel, A. G., & Elbaz, A. M. (2019). Prediction of RON and MON of gasoline-ethanol using 1H NMR spectroscopy. SAE Technical Paper. [Link]

  • ResearchGate. (2025). H-H and 13C-H coupling constants in pyridazine. [Link]

  • Michigan State University Chemistry. Basic Practical NMR Concepts. [Link]

  • Grazia, M., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • Chemistry Stack Exchange. (2019). NMR in pyridine no meta splitting. [Link]

  • Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of Computer-Aided Molecular Design. [Link]

  • University of Missouri-St. Louis Chemistry Department. (2020). Optimized Default 13C Parameters. [Link]

  • BMRB. (2021). 13C Direct Detected NMR for Challenging Systems. PMC. [Link]

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Application Note: Mass Spectrometry Fragmentation Analysis of 2-Amino-1-pyridin-3-YL-ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the mass spectrometric fragmentation pattern of 2-Amino-1-pyridin-3-YL-ethanol, a key intermediate in various chemical syntheses.[1][2] Understanding its behavior under electrospray ionization (ESI) is critical for researchers in pharmaceutical development, metabolite identification, and proteomics. This document outlines the primary fragmentation pathways observed using tandem mass spectrometry (MS/MS) and provides a robust protocol for its analysis. The fragmentation is characterized by dominant pathways including the loss of ammonia, the cleavage of the ethanol side chain, and characteristic fissions of the pyridine ring system.

Introduction

2-Amino-1-pyridin-3-YL-ethanol is a substituted pyridine derivative recognized for its role as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a primary amine, a secondary alcohol, and a pyridine ring, presents multiple sites for ionization and subsequent fragmentation. Accurate characterization of this molecule and its potential metabolites or impurities is essential for quality control and regulatory compliance.

Mass spectrometry, particularly with soft ionization techniques like ESI followed by collision-induced dissociation (CID), is the premier analytical tool for this purpose. This note aims to elucidate the fragmentation logic of 2-Amino-1-pyridin-3-YL-ethanol, providing researchers with a predictive framework for identifying this compound in complex matrices.

Chemical & Physical Properties

The analyte of interest is the free base form, 2-Amino-1-pyridin-3-YL-ethanol, which is analyzed in the gas phase. The oxalate salt is dissociated in the solvent prior to ionization.

PropertyValueSource
Chemical Formula C₇H₁₀N₂O[3][4]
Monoisotopic Mass 138.0793 g/mol [4]
Protonated Ion [M+H]⁺ 139.0866 m/zCalculated
Key Structural Features Pyridine Ring, Primary Amine, Secondary AlcoholN/A
Predicted Fragmentation Pathways under ESI-MS/MS

Analysis via positive-mode ESI is the logical choice due to the presence of two basic nitrogen atoms (the primary amine and the pyridine nitrogen) which are readily protonated. The protonated molecule, [M+H]⁺ at m/z 139.09, is the precursor ion for MS/MS analysis. The fragmentation is governed by the relative stability of the resulting ions and neutral losses, primarily driven by the functional groups present.

The principal fragmentation pathways for β-amino alcohols involve alpha-cleavage relative to the nitrogen and oxygen atoms, as well as dehydration.[5][6][7]

Pathway A: Loss of Ammonia (NH₃)

A common fragmentation route for primary amines is the neutral loss of ammonia. This proceeds via cleavage of the C-N bond, often involving a hydrogen rearrangement, leading to a stable carbocation.

  • [M+H]⁺ → [M+H - NH₃]⁺ + NH₃

  • m/z 139.09 → m/z 122.06

Pathway B: Alpha-Cleavage adjacent to the Amino Group

Cleavage of the C-C bond alpha to the primary amine is a dominant pathway for aliphatic amines.[5][8] This results in the formation of a resonance-stabilized pyridinyl-methanol ion.

  • [M+H]⁺ → [C₆H₇NO]⁺ + CH₂NH₂

  • m/z 139.09 → m/z 109.05

Pathway C: Alpha-Cleavage adjacent to the Hydroxyl Group

Similarly, alpha-cleavage next to the hydroxyl group is a characteristic fragmentation for alcohols.[5][6][7] Cleavage of the C-C bond between the hydroxyl-bearing carbon and the pyridine ring yields a protonated aminomethanol fragment.

  • [M+H]⁺ → [C₂H₈NO]⁺ + C₅H₄N•

  • m/z 139.09 → m/z 62.06 (less likely as it involves loss of a stable radical)

A more favorable cleavage is the loss of the amino-methyl group, leading to a protonated 3-vinylpyridine-like ion.

  • [M+H]⁺ → [C₅H₄NCHOH]⁺ + CH₃N

  • m/z 139.09 → m/z 108.04

Pathway D: Dehydration (Loss of H₂O)

The loss of a water molecule is a classic fragmentation pathway for alcohols, resulting in an M-18 peak.[6][7][8]

  • [M+H]⁺ → [M+H - H₂O]⁺ + H₂O

  • m/z 139.09 → m/z 121.07

Pathway E: Pyridine Ring Fission

While aromatic systems like pyridine are relatively stable, under sufficient collision energy they can undergo ring-opening and subsequent fragmentation.[9][10] This typically results in smaller fragment ions and is less specific than the cleavages of the side chain.

Summary of Key Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragmentation Pathway
139.09122.06NH₃ (17.03 Da)A: Loss of Ammonia
139.09121.07H₂O (18.02 Da)D: Dehydration
139.09109.05CH₂NH₂ (30.04 Da)B: Alpha-Cleavage (C-C bond next to amine)
139.09108.04CH₃N (29.03 Da)C: Alpha-Cleavage (C-C bond next to alcohol)
Visualizing the Fragmentation Cascade

The logical flow of the fragmentation can be visualized to better understand the relationship between the precursor and product ions.

Fragmentation_Pattern cluster_main Fragmentation of 2-Amino-1-pyridin-3-YL-ethanol Precursor [M+H]⁺ m/z 139.09 FragA [M+H - NH₃]⁺ m/z 122.06 Precursor->FragA  -NH₃ FragB [C₆H₇NO]⁺ m/z 109.05 Precursor->FragB  -CH₂NH₂ FragC [C₅H₄NCHOH]⁺ m/z 108.04 Precursor->FragC  -CH₂NH₂• FragD [M+H - H₂O]⁺ m/z 121.07 Precursor->FragD  -H₂O

Caption: Proposed ESI-MS/MS fragmentation pathways.

Experimental Protocol

This section provides a standardized protocol for acquiring reproducible MS/MS data for 2-Amino-1-pyridin-3-YL-ethanol oxalate.

5.1. Materials and Reagents
  • This compound (≥95% purity)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

5.2. Sample Preparation Workflow

Sample_Prep_Workflow start Start: Weigh Compound stock Prepare 1 mg/mL Stock in Methanol start->stock dilute Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid stock->dilute inject Inject into ESI-MS dilute->inject

Caption: Sample preparation for MS analysis.

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using a solvent mixture of 50:50 methanol/water with 0.1% formic acid. The acid ensures efficient protonation of the analyte.

  • Injection: The sample is now ready for direct infusion or LC-MS analysis.

5.3. Mass Spectrometry Parameters

The following parameters are recommended for a standard quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

ParameterSettingRationale
Ionization Mode ESI PositiveThe basic nitrogens are readily protonated.
Capillary Voltage 3.5 - 4.0 kVOptimizes ion formation and transfer.
Source Temp. 120 °CPrevents thermal degradation while aiding desolvation.
Desolvation Gas Nitrogen, 350 °CFacilitates efficient solvent evaporation.
Scan Range (MS1) m/z 50 - 300To confirm the presence of the [M+H]⁺ precursor ion.
Precursor Ion (MS2) m/z 139.09Isolate the protonated molecule for fragmentation.
Collision Energy 10 - 30 eV (Ramped)A ramp allows for the observation of both low-energy (e.g., water loss) and high-energy (e.g., ring fission) fragments.
Collision Gas ArgonInert gas for efficient collision-induced dissociation.
Conclusion

The mass spectrometric fragmentation of 2-Amino-1-pyridin-3-YL-ethanol is predictable and follows established chemical principles for amino alcohols and pyridine compounds. The key diagnostic fragments arise from the neutral loss of ammonia (m/z 122.06), water (m/z 121.07), and alpha-cleavage leading to a characteristic ion at m/z 109.05. This application note provides the foundational knowledge and a practical protocol for researchers to confidently identify and characterize this compound in various analytical applications.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Ye, W., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. National Institutes of Health (NIH). [Link]

  • RSC Publishing. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. [Link]

  • Scribd. Mass Spectrometry of Aralkyl Compounds. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. [Link]

  • ResearchGate. (n.d.). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic.... [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. [Link]

  • MDPI. (n.d.). N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. [Link]

  • PubMed. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry.... [Link]

  • ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH.... [Link]

  • PubMed. (2009). Mass-analyzed Threshold Ionization Spectroscopy of 2-phenylethanol.... [Link]

  • Chem-Impex. (n.d.). 2-Amino-1-pyridin-2-yl-ethanol. [Link]

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. [Link]

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Application Notes and Protocols for "2-Amino-1-pyridin-3-YL-ethanol" as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Potential of a Versatile Pyridyl Amino Alcohol Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of new catalysts, functional materials, and therapeutic agents. "2-Amino-1-pyridin-3-YL-ethanol" emerges as a compelling candidate in this pursuit, offering a unique constellation of coordinating atoms within a chiral framework. This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this ligand in coordination chemistry. While the oxalate salt form is a common commercial source, this guide will focus on the coordination chemistry of the free ligand, "2-Amino-1-pyridin-3-YL-ethanol," which can be readily generated in situ or isolated prior to complexation. The principles and protocols outlined herein are built upon established concepts in coordination chemistry and insights from studies on analogous amino alcohol and pyridine-based ligands.

Ligand Profile: Structural and Electronic Considerations

"2-Amino-1-pyridin-3-YL-ethanol" is a chiral amino alcohol that possesses two primary coordination sites: the nitrogen atom of the pyridine ring and the nitrogen atom of the primary amine.[1] The presence of a hydroxyl group offers a potential third coordination site, allowing for versatile binding modes.

Key Structural Features:

  • Bidentate N,N'-Donor: The most probable coordination mode involves the formation of a stable five-membered chelate ring through the pyridine and amine nitrogen atoms. This bidentate chelation is a well-established principle in coordination chemistry, significantly enhancing the stability of the resulting metal complex (the chelate effect).[2]

  • Potential for Tridentate Coordination: The hydroxyl group can participate in coordination, particularly with harder metal ions, leading to a tridentate N,N',O-coordination mode. This would result in the formation of two fused five-membered chelate rings, further enhancing complex stability.

  • Chirality: The ligand possesses a stereocenter at the carbon bearing the hydroxyl group. This inherent chirality makes it a valuable building block for the synthesis of asymmetric catalysts and chiral materials.[1]

Table 1: Physicochemical Properties of 2-Amino-1-pyridin-3-YL-ethanol

PropertyValueSource
Molecular Formula C7H10N2O[3]
Molecular Weight 138.17 g/mol [3]
Appearance White to off-white solidGeneral Knowledge
Solubility Soluble in water and polar organic solvents[4]

Synthesis of a Representative Coordination Complex: A Step-by-Step Protocol

The following protocol details the synthesis of a representative coordination complex, Dichloro(2-amino-1-pyridin-3-YL-ethanol)copper(II), as a practical example. This procedure is designed to be a self-validating system, with clear checkpoints and expected observations.

Materials and Equipment
  • Reagents:

    • 2-Amino-1-pyridin-3-YL-ethanol oxalate

    • Sodium hydroxide (NaOH)

    • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

    • Methanol (reagent grade)

    • Diethyl ether (anhydrous)

  • Equipment:

    • Magnetic stirrer with heating plate

    • Round-bottom flasks

    • Reflux condenser

    • Büchner funnel and filter paper

    • Schlenk line or inert atmosphere setup (optional, for air-sensitive metals)

    • Standard laboratory glassware (beakers, graduated cylinders, etc.)

    • pH meter or pH paper

Experimental Workflow

G cluster_0 Ligand Preparation cluster_1 Complexation cluster_2 Isolation and Purification a Dissolve this compound in Methanol b Add stoichiometric NaOH to deprotonate the ligand a->b c Stir at room temperature b->c e Add CuCl2 solution dropwise to the ligand solution c->e d Dissolve CuCl2·2H2O in Methanol d->e f Stir the reaction mixture (optional heating) g Cool the reaction mixture f->g h Collect the precipitate by vacuum filtration g->h i Wash the solid with cold methanol and diethyl ether h->i j Dry the complex under vacuum i->j

Figure 1: Workflow for the synthesis of a copper(II) complex.

Detailed Synthesis Protocol
  • Ligand Preparation (In Situ):

    • In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of methanol.

    • In a separate beaker, prepare a 1 M solution of NaOH in methanol.

    • Slowly add 2.0 mmol of the methanolic NaOH solution to the ligand solution while stirring. The addition of base is crucial to deprotonate the ammonium and carboxylic acid groups of the oxalate salt, generating the free ligand.

    • Stir the resulting mixture at room temperature for 30 minutes. A fine precipitate of sodium oxalate may form.

  • Complexation:

    • In a 50 mL beaker, dissolve 1.0 mmol of CuCl₂·2H₂O in 10 mL of methanol. The solution should be a clear blue-green.

    • Add the copper(II) chloride solution dropwise to the stirring ligand solution over a period of 15 minutes.

    • A color change to a deeper blue or green is expected upon addition of the metal salt, indicating complex formation.

    • After complete addition, stir the reaction mixture at room temperature for 2 hours. Gentle heating (to 40-50 °C) can be applied to ensure complete reaction, though it may not be necessary.

  • Isolation and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to promote precipitation of the complex.

    • Collect the resulting precipitate by vacuum filtration using a Büchner funnel. If a precipitate of sodium oxalate is present, it will be co-filtered. A subsequent recrystallization step may be necessary for high purity.

    • Wash the collected solid with two small portions (5 mL each) of cold methanol to remove any unreacted starting materials.

    • Finally, wash the solid with two portions (10 mL each) of diethyl ether to aid in drying.

    • Dry the final product under vacuum for several hours to yield the solid Dichloro(2-amino-1-pyridin-3-YL-ethanol)copper(II) complex.

Characterization of the Coordination Complex

Thorough characterization is essential to confirm the structure and purity of the synthesized complex.

Table 2: Expected Characterization Data

TechniqueExpected Observations and Interpretations
FT-IR Spectroscopy - Shift in the N-H stretching vibrations of the amine group upon coordination. - Shift in the C=N stretching vibrations of the pyridine ring. - Broadening of the O-H stretch if the alcohol is coordinated.
UV-Vis Spectroscopy - Appearance of a d-d transition band in the visible region, characteristic of a d⁹ Cu(II) complex. The position and intensity of this band provide information about the coordination geometry.
Elemental Analysis - The experimentally determined percentages of C, H, and N should match the calculated values for the proposed formula [Cu(C₇H₁₀N₂O)Cl₂].
Single-Crystal X-ray Diffraction - Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the copper center. This is the gold standard for structural characterization.

Potential Applications and Future Directions

The coordination complexes of 2-Amino-1-pyridin-3-YL-ethanol hold promise in several areas of chemical research.

Asymmetric Catalysis

The inherent chirality of the ligand makes its metal complexes prime candidates for applications in asymmetric catalysis. For instance, they could be explored as catalysts in:

  • Asymmetric transfer hydrogenation: The N,N'-bidentate coordination can create a chiral environment around the metal center, enabling the stereoselective reduction of prochiral ketones and imines.

  • Lewis acid catalysis: The coordinated metal ion can act as a chiral Lewis acid to catalyze a variety of enantioselective reactions, such as Diels-Alder or aldol reactions.

Materials Science

The ability of this ligand to form stable complexes with a variety of metal ions opens up possibilities in materials science.[5] These complexes could serve as building blocks for:

  • Metal-Organic Frameworks (MOFs): The bifunctional nature of the ligand could be exploited to create extended network structures with potential applications in gas storage and separation.[5]

  • Luminescent Materials: Coordination to lanthanide or other emissive metal ions could lead to the development of novel luminescent materials for sensing or imaging applications.

G cluster_0 Ligand Properties cluster_1 Potential Applications a 2-Amino-1-pyridin-3-YL-ethanol b Chirality a->b c Bidentate/Tridentate Coordination a->c d Asymmetric Catalysis b->d enables e Materials Science c->e facilitates f Bioinorganic Chemistry c->f mimics

Figure 2: Logical relationship between ligand properties and applications.

Troubleshooting and Expert Insights

  • Low Yield: If the yield of the complex is low, consider increasing the reaction time or gently heating the reaction mixture. Ensure that the pH of the ligand solution is basic enough to ensure complete deprotonation.

  • Impure Product: If the product is impure, recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) is recommended. Elemental analysis is crucial for confirming purity.

  • Choice of Metal: The protocol provided uses copper(II) as an example. This ligand is expected to coordinate with a wide range of transition metals. The reaction conditions may need to be optimized for different metal precursors. For instance, air-sensitive metals like Fe(II) would require the use of a Schlenk line and deoxygenated solvents.

Conclusion

"2-Amino-1-pyridin-3-YL-ethanol" is a promising and versatile ligand for coordination chemistry. Its straightforward synthesis, combined with its desirable structural and electronic features, makes it an attractive building block for the creation of novel coordination compounds. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to explore the rich coordination chemistry of this ligand and to unlock its potential in catalysis, materials science, and beyond.

References

  • Ningbo Inno Pharmchem Co., Ltd. 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
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  • Lippard, S. J., & Berg, J. M. (1994). Principles of bioinorganic chemistry. University Science Books.
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  • PubMed Central. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. [Link]

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Application Notes and Protocols for In Vivo Studies with 2-Amino-1-pyridin-3-YL-ethanol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Development

Authored by a Senior Application Scientist

Preamble: Navigating the In Vivo Landscape with a Novel Pyridine Derivative

The journey of a novel chemical entity from the bench to potential clinical application is both intricate and demanding. This guide is designed for researchers, scientists, and drug development professionals embarking on in vivo studies with the compound 2-Amino-1-pyridin-3-YL-ethanol oxalate . Given the novelty of this specific oxalate salt in the public domain of preclinical research, this document will not prescribe a definitive dosage. Instead, it will serve as a comprehensive roadmap, grounded in established scientific principles and regulatory expectations, for the systematic determination of a safe and efficacious dosage regimen.

Our approach is rooted in the core tenets of preclinical drug development: establishing a robust scientific rationale, ensuring the welfare of animal subjects, and adhering to rigorous experimental design. We will proceed logically from essential in vitro characterization to systematic in vivo dose-ranging and pharmacokinetic assessments. This guide emphasizes the "why" behind the "how," providing the causal logic for each experimental choice to foster a deeper understanding and empower researchers to make informed decisions.

Compound Profile and Initial Considerations

Chemical Structure: this compound

  • Active Moiety: 2-Amino-1-pyridin-3-YL-ethanol

    • This structure belongs to the class of amino alcohols and contains a pyridine ring. Such motifs are common in pharmacologically active compounds, and this particular structure suggests potential interactions with biological systems, possibly in the context of neurological disorders.[1] The ethanolamine side chain can participate in hydrogen bonding, a key interaction in many biological recognition processes.

  • Counter-ion: Oxalate

    • The use of an oxalate salt can influence the compound's physicochemical properties, such as solubility and stability. However, it is crucial to consider the potential for oxalate-related toxicity, particularly nephrotoxicity, due to the low solubility of calcium oxalate.[2][3] In vivo studies should include monitoring for signs of renal distress.[2][3]

Prerequisite In Vitro Characterization

Before any in vivo administration, a thorough in vitro characterization is mandatory to inform the starting dose and predict potential biological activity.

Protocol 1: In Vitro Cytotoxicity Assessment

Objective: To determine the concentration range over which the compound is toxic to cells, typically by identifying the IC50 (half-maximal inhibitory concentration).

Rationale: This data is a critical starting point for estimating the maximum tolerated dose (MTD) in animals. A compound that is highly cytotoxic in vitro will likely require a lower starting dose in vivo.

Methodology:

  • Cell Line Selection: Choose a panel of cell lines relevant to the anticipated therapeutic area. If the target is unknown, a standard panel (e.g., a human cancer cell line like HT-29 for general toxicity) can be used.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, sterile water). Perform serial dilutions to create a range of concentrations.

  • Cell Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Replace the medium with fresh medium containing the various concentrations of the compound. Include vehicle-only controls.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assay: Use a standard cell viability assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®), to quantify the number of viable cells.

  • Data Analysis: Plot cell viability against the logarithm of the compound concentration and fit a dose-response curve to calculate the IC50 value.

Parameter Description
Cell Line(s)Relevant to the proposed therapeutic indication
Compound ConcentrationsLogarithmic series, e.g., 0.01, 0.1, 1, 10, 100 µM
Incubation Time24, 48, 72 hours
AssayMTT, MTS, or CellTiter-Glo®
EndpointIC50 (Half-maximal Inhibitory Concentration)

The In Vivo Voyage: From Dose Escalation to Efficacy

All animal studies must be conducted in compliance with institutional and national guidelines for animal welfare and approved by an Institutional Animal Care and Use Committee (IACUC).[4] Adherence to Good Laboratory Practices (GLP) is required for studies intended for regulatory submission.[5]

Workflow for In Vivo Dosage Determination

G cluster_0 Phase 1: Dose Ranging & Toxicity cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Efficacy Testing A Acute Toxicity Study (Single Dose Escalation) B Determine Maximum Tolerated Dose (MTD) A->B C Single Dose PK Study (at sub-toxic dose) B->C Inform PK dose selection D Determine Cmax, Tmax, Half-life, AUC C->D E Multi-dose Efficacy Study (in disease model) D->E Guide dose regimen F Establish Dose-Response Relationship E->F

Caption: A three-phase workflow for establishing an in vivo dosage.

Protocol 2: Acute Toxicity and Maximum Tolerated Dose (MTD) Study

Objective: To identify the dose at which the compound causes unacceptable adverse effects and to determine the MTD, which is the highest dose that does not cause significant toxicity.

Rationale: The MTD is a critical parameter for designing subsequent efficacy and pharmacokinetic studies. It establishes the upper limit of the therapeutic window.

Methodology:

  • Animal Model Selection: Choose a relevant species, typically rodents (e.g., mice or rats) for initial studies. The choice should be justified based on the research question.[6]

  • Starting Dose Selection: The starting dose can be estimated from the in vitro cytotoxicity data. A common approach is to use 1/10th of the dose that is equivalent to the in vitro IC50, converted to a mg/kg dose.

  • Dose Escalation:

    • Administer a single dose of the compound to a small group of animals (e.g., n=3 per group).

    • Use a dose escalation scheme, such as a modified Fibonacci sequence, where each subsequent dose is a fraction of the previous dose (e.g., increasing by 33%, 50%, etc.).

    • Include a vehicle control group.

  • Route of Administration: The route (e.g., oral (p.o.), intravenous (i.v.), intraperitoneal (i.p.)) should be chosen based on the compound's properties and the intended clinical application.

  • Monitoring:

    • Observe the animals closely for clinical signs of toxicity (e.g., changes in weight, behavior, posture, activity) for at least 7-14 days.

    • Record body weight daily for the first week and then weekly. A body weight loss of more than 20% is often considered a sign of significant toxicity.[4]

    • At the end of the study, perform a gross necropsy and collect major organs for histopathological analysis, paying close attention to the kidneys due to the oxalate counter-ion.

  • MTD Determination: The MTD is defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or substantial body weight loss.

Parameter Description
Species/Straine.g., C57BL/6 mice or Sprague-Dawley rats
Group Size3-5 animals per dose group
Route of AdministrationOral (p.o.), Intravenous (i.v.), or Intraperitoneal (i.p.)
Dose EscalationModified Fibonacci sequence or similar
Monitoring Period7-14 days
EndpointsClinical signs, body weight, gross necropsy, histopathology
Protocol 3: Single-Dose Pharmacokinetic (PK) Study

Objective: To understand how the animal's body processes the compound over time (Absorption, Distribution, Metabolism, and Excretion - ADME).

Rationale: PK data is essential for designing a rational dosing schedule for efficacy studies. It helps to determine how often the drug needs to be administered to maintain a therapeutic concentration.

Methodology:

  • Dose Selection: Based on the MTD study, select one or two doses in the non-toxic range.

  • Animal Cannulation (Optional but Recommended): For serial blood sampling from the same animal, surgical cannulation of a major blood vessel (e.g., jugular vein) is recommended to reduce stress and animal numbers.

  • Compound Administration: Administer a single dose of the compound.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an appropriate anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound in the plasma samples.

  • PK Parameter Calculation: Use specialized software to calculate key PK parameters.

PK Parameter Description
Cmax Maximum (peak) plasma concentration
Tmax Time to reach Cmax
t1/2 Half-life of the compound in plasma
AUC Area under the concentration-time curve (total drug exposure)
Protocol 4: Dose-Response Efficacy Study

Objective: To determine the dose (or doses) of the compound that produces the desired therapeutic effect in a relevant animal model of disease.

Rationale: This is the definitive study to demonstrate the compound's potential therapeutic benefit and to establish a dose-response relationship.

Methodology:

  • Disease Model: Utilize a well-validated animal model that mimics the human disease of interest.

  • Dose Selection: Based on the MTD and PK data, select a range of at least 3-4 doses. The doses should be spaced to potentially reveal a dose-response relationship.[7]

  • Dosing Regimen: The frequency of administration (e.g., once daily, twice daily) should be guided by the compound's half-life (t1/2) determined in the PK study.

  • Study Groups: Include a vehicle control group and a positive control group (a known effective drug), if available.

  • Efficacy Endpoints: Measure relevant and quantifiable endpoints to assess the therapeutic effect (e.g., tumor size in an oncology model, behavioral scores in a neuroscience model).

  • Duration: The duration of the study should be sufficient to observe a meaningful therapeutic effect.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine if there is a significant difference between the treated groups and the control group.

The Oxalate Consideration: A Note on Safety

The presence of the oxalate counter-ion necessitates specific attention to renal safety.

  • Urinalysis: In longer-term studies, periodic urinalysis to check for crystalluria (presence of crystals in the urine) and proteinuria is recommended.

  • Histopathology: A thorough histopathological examination of the kidneys is crucial in all toxicity studies to look for evidence of crystal deposition or tubular damage.[2][3]

  • Blood Chemistry: Monitor blood urea nitrogen (BUN) and creatinine levels as indicators of kidney function.

Conclusion: A Principled Path Forward

The determination of an appropriate in vivo dosage for a novel compound like this compound is a systematic, multi-step process. It begins with a solid foundation of in vitro data, progresses through carefully designed dose-escalation and toxicity studies, and is refined by pharmacokinetic analysis. This structured approach not only ensures the ethical use of animals but also maximizes the chances of successfully identifying a safe and effective therapeutic window. By following these protocols, researchers can navigate the complexities of preclinical development with confidence and scientific rigor.

References

  • Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. (2025).
  • 2-Amino-1-pyridin-2-yl-ethanol. (n.d.). Chem-Impex.
  • Oxalate‑induced renal pyroptotic injury and crystal formation mediated by NLRP3‑GSDMD signaling in vitro and in vivo. (2023). PubMed.
  • Step 2: Preclinical Research. (2018). FDA.
  • In Vivo Assay Guidelines. (2012). NCBI Bookshelf.
  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI.
  • Oxalate‑induced renal pyroptotic injury and crystal formation mediated by NLRP3‑GSDMD signaling in vitro and in vivo. (2025).
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.).

Sources

Application Notes and Protocols for the Formulation of 2-Amino-1-pyridin-3-YL-ethanol Oxalate in Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: The following application notes and protocols are designed to provide a comprehensive framework for the formulation of 2-Amino-1-pyridin-3-YL-ethanol oxalate. Due to the limited availability of specific published data for this exact molecule, the methodologies presented herein are based on established principles for analogous pyridine-containing small molecules and amine oxalate salts. Researchers are advised to adapt and optimize these protocols based on their experimental findings.

Introduction: Strategic Formulation of a Novel Pyridine-Based Active Pharmaceutical Ingredient (API)

2-Amino-1-pyridin-3-YL-ethanol is a pyridine-containing amino alcohol with potential as a key intermediate in the synthesis of novel therapeutics, particularly for neurological disorders.[1] The formation of an oxalate salt is a strategic approach to potentially enhance the physicochemical properties of the parent molecule, such as solubility, stability, and manufacturability, which are critical for successful drug development.[2] Salt formation is a widely employed technique in the pharmaceutical industry, with over half of all small molecule drugs on the market being administered as salts to improve their biopharmaceutical performance.[3]

This guide provides a detailed roadmap for researchers, scientists, and drug development professionals engaged in the formulation of this compound. It covers the synthesis of the oxalate salt, comprehensive physicochemical characterization, preformulation studies including excipient compatibility, the development of a robust analytical method for quantification, and protocols for assessing dissolution and stability. The overarching goal is to provide a scientifically rigorous and practical framework for advancing this promising molecule towards clinical application.

Part 1: Synthesis and Physicochemical Characterization of this compound

A critical first step in any formulation program is the synthesis and thorough characterization of the active pharmaceutical ingredient (API). This section outlines the protocol for preparing the oxalate salt and the subsequent analytical techniques to elucidate its fundamental properties.

Synthesis of this compound

The synthesis of an amine oxalate salt is typically a straightforward acid-base reaction. The following protocol is adapted from established methods for the preparation of similar small molecule oxalate salts.

Protocol 1: Synthesis of this compound

  • Dissolution of the Free Base: Dissolve 1 mole equivalent of 2-Amino-1-pyridin-3-YL-ethanol free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) with gentle warming if necessary to achieve complete dissolution.

  • Preparation of Oxalic Acid Solution: In a separate vessel, dissolve 1 to 1.1 mole equivalents of anhydrous oxalic acid in the same solvent. A slight excess of the acid may be used to ensure complete salt formation.

  • Salt Formation and Precipitation: Slowly add the oxalic acid solution dropwise to the free base solution with constant stirring at room temperature. The oxalate salt is expected to precipitate out of the solution.

  • Crystallization and Isolation: Continue stirring the suspension for a predetermined time (e.g., 1-2 hours) to allow for complete crystallization. The crystalline precipitate can then be isolated by vacuum filtration.

  • Washing and Drying: Wash the isolated salt with a small amount of the cold solvent to remove any unreacted starting materials. Dry the final product under vacuum at a controlled temperature (e.g., 40-50°C) to a constant weight.

Physicochemical Characterization

Understanding the solid-state properties of the newly synthesized salt is paramount for formulation development.

Table 1: Key Physicochemical Characterization Techniques

TechniquePurposeExpected Information
Powder X-ray Diffraction (PXRD) To determine the crystalline nature and identify the unique crystal lattice of the salt.A distinct diffraction pattern confirming crystallinity and providing a fingerprint for polymorph screening.
Differential Scanning Calorimetry (DSC) To determine the melting point, heat of fusion, and assess thermal stability.A sharp endothermic peak corresponding to the melting point, indicating the purity of the crystalline form.
Thermogravimetric Analysis (TGA) To evaluate thermal stability and identify the presence of solvates or hydrates.A weight loss profile as a function of temperature, indicating decomposition temperatures and the presence of bound solvents.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm salt formation by identifying characteristic functional group vibrations.Shifts in the vibrational frequencies of the amine and carboxylic acid groups, confirming proton transfer.
Solubility Studies To determine the aqueous and solvent solubility of the oxalate salt.Quantitative solubility data in various media (e.g., water, buffers of different pH) which is critical for biopharmaceutical classification and formulation design.

Part 2: Preformulation Studies

Preformulation studies are the foundational investigations of a drug substance's properties, both alone and in combination with excipients.[4] These studies provide the necessary data to design a stable, effective, and manufacturable dosage form.

Bulk Characterization

Bulk properties of the API powder are critical for solid dosage form development.

Table 2: Bulk Characterization Parameters

ParameterMethod(s)Importance in Formulation
Particle Size and Distribution Sieve analysis, Laser diffraction, MicroscopyAffects flowability, dissolution rate, and content uniformity.
Powder Flow Properties Carr's Index, Hausner Ratio, Angle of ReposeDetermines the ease of handling and processing during manufacturing (e.g., tablet compression).
Hygroscopicity Dynamic Vapor Sorption (DVS)Assesses the tendency of the material to absorb moisture, which can impact stability and handling.
Excipient Compatibility Studies

Ensuring the compatibility of the API with chosen excipients is crucial to prevent degradation and ensure the stability of the final product.[5][6][7][8]

Protocol 2: Excipient Compatibility Screening

  • Selection of Excipients: Choose a range of common excipients based on the intended dosage form (e.g., oral tablets). This may include diluents (e.g., microcrystalline cellulose, lactose), binders (e.g., povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).[9]

  • Preparation of Binary Mixtures: Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and thermal stress (e.g., 60°C) for a defined period (e.g., 2-4 weeks).

  • Analysis: Analyze the stressed samples at predetermined time points using techniques such as:

    • Visual Observation: For any changes in color or physical appearance.

    • Differential Scanning Calorimetry (DSC): To detect any changes in the thermal behavior of the API.

    • High-Performance Liquid Chromatography (HPLC): To quantify the API and detect the formation of any degradation products.[9]

Part 3: Analytical Method Development and Validation

A robust and validated analytical method is essential for the accurate quantification of the API in both the drug substance and the final drug product.

HPLC Method for Quantification of 2-Amino-1-pyridin-3-YL-ethanol

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and related compounds.[1][10]

Protocol 3: Development of a Reversed-Phase HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Develop a suitable mobile phase, which could be a gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: Utilize a UV detector. The wavelength of maximum absorbance for 2-Amino-1-pyridin-3-YL-ethanol should be determined by scanning a dilute solution of the analyte.

  • Method Optimization: Optimize chromatographic parameters such as mobile phase composition, flow rate, and column temperature to achieve good peak shape, resolution, and a reasonable run time.

  • Validation: Validate the developed method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.[11]

Part 4: Dissolution and Stability Testing

Intrinsic Dissolution Rate (IDR) Determination

The intrinsic dissolution rate is a key parameter that characterizes the dissolution of a pure drug substance under constant surface area conditions.[12][13][14][15][16]

Protocol 4: Intrinsic Dissolution Rate Measurement

  • Compact Preparation: Prepare a compact of this compound using a die and a hydraulic press. The surface area of the compact should be well-defined (e.g., 0.5 cm²).

  • Dissolution Apparatus: Use a USP rotating disk apparatus (Apparatus 7) or a similar setup.

  • Dissolution Medium: Perform the dissolution in relevant aqueous media (e.g., 0.1 N HCl, phosphate buffer pH 4.5 and 6.8) maintained at 37°C.

  • Sampling: Withdraw samples at predetermined time intervals and analyze for the concentration of the dissolved drug using the validated HPLC method.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area against time. The slope of the linear portion of the plot represents the intrinsic dissolution rate (in mg/min/cm²).[12]

Stability Testing

Stability testing is essential to determine the shelf-life of the drug substance and the drug product under various environmental conditions.[17][18][19]

Protocol 5: Stability Study of this compound

  • Storage Conditions: Store samples of the drug substance in controlled environment chambers at long-term (e.g., 25°C/60% RH), intermediate (e.g., 30°C/65% RH), and accelerated (e.g., 40°C/75% RH) conditions as per ICH guidelines.[20][21]

  • Testing Schedule: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term studies and 0, 3, 6 months for accelerated studies).[20]

  • Analytical Tests: At each time point, perform a battery of tests including:

    • Appearance

    • Assay and Degradation Products (by HPLC)

    • Water Content (by Karl Fischer titration)

    • Solid-state characterization (by PXRD and DSC to check for polymorphic changes)

Visualizations

Diagram 1: Workflow for Formulation Development

G cluster_0 API Synthesis & Characterization cluster_1 Preformulation cluster_2 Analytical & Performance Testing cluster_3 Dosage Form Development Synthesis Synthesis of Oxalate Salt PhysChem Physicochemical Characterization (PXRD, DSC, TGA, FTIR, Solubility) Synthesis->PhysChem BulkChar Bulk Characterization (Particle Size, Flow) PhysChem->BulkChar Excipient Excipient Compatibility BulkChar->Excipient HPLC_Dev HPLC Method Development & Validation Excipient->HPLC_Dev IDR Intrinsic Dissolution Rate HPLC_Dev->IDR Stability Stability Testing HPLC_Dev->Stability Formulation Formulation Design & Optimization IDR->Formulation Stability->Formulation

Caption: A streamlined workflow for the formulation development of this compound.

Diagram 2: Decision Tree for Salt Formation

Caption: A decision tree illustrating the rationale behind salt formation for drug development.

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Centurion University of Technology and Management. PREFORMULATION STUDIES. CUTM Courseware. [Link]

  • Agilent Technologies. Intrinsic Dissolution Apparatus - Operator's Manual. [Link]

  • Pawar, S., & Shahi, S. (2017). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Core.ac.uk. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. 2003. [Link]

  • Jinnawar, K. S., & Gupta, K. R. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. SciSpace. [Link]

  • Cavaliere, B., De Nino, A., & Hayeck, N. (2021). Development and Validation of a Fast UHPLC–HRMS Method for the Analysis of Amino Acids and Biogenic Amines in Fermented Beverages. MDPI. [Link]

  • Catalent. SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development. [Link]

  • de Souza, J., & Storpirtis, S. (2011). Intrinsic Dissolution as a Tool for Evaluating Drug Solubility in Accordance with the Biopharmaceutics Classification System. Dissolution Technologies. [Link]

  • U.S. Food and Drug Administration. Q1 Stability Testing of Drug Substances and Drug Products. 2025. [Link]

  • Kumar, L., & Singh, S. (2011). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

  • Lindfors, L., & Skantze, U. (2017). Determination of Intrinsic Drug Dissolution and Solute Effective Transport Rate during Laminar Fluid Flow at Different Velocities. PMC. [Link]

  • Mahapatra, D. K., & Nalluri, B. N. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. ResearchGate. [Link]

  • Pharmaceutical Technology. Stability Testing for Small-Molecule Clinical Trial Materials. 2019. [Link]

  • Omar, N. S., & Bakar, N. K. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Malaysian Journal of Chemistry. [Link]

  • UPM Pharmaceuticals. Importance of Preformulation Studies In Drug Development. [Link]

  • Sravani, G., & Rao, B. S. (2019). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. Fisher Digital Publications. [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

  • Wang, G., Zhang, R., & Wang, X. (2015). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. ResearchGate. [Link]

  • U.S. Food and Drug Administration. Stability Testing of Drug Substances and Drug Products. 1998. [Link]

  • Morissette, S. L., & Almarsson, Ö. (2003). High-throughput screening techniques for preformulation: Salt selection and polymorph studies. ResearchGate. [Link]

  • Savić, I., & Savić, M. (2018). Assessing compatibility of excipients selected for a sustained release formulation of bilberry leaf extract. SciELO. [Link]

  • Sleziona, J., & Finke, J. H. (2024). Full article: Intrinsic dissolution rate modeling for the pharmacopoeia apparatus rotating disk compared to flow channel method. Taylor & Francis. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and purification of 2-Amino-1-pyridin-3-YL-ethanol Oxalate. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to enhance your experimental outcomes, focusing on improving both yield and purity. This document is structured as a dynamic resource, addressing common challenges in a direct question-and-answer format.

Section 1: Understanding the Synthesis - A Mechanistic Overview

The synthesis of 2-Amino-1-pyridin-3-YL-ethanol is most commonly approached via a reductive amination pathway starting from 3-acetylpyridine. This method is often favored for its operational simplicity and the ready availability of the starting material. The overall transformation can be visualized as a two-step, one-pot process.

First, 3-acetylpyridine reacts with an ammonia source to form an intermediate imine. This imine is then reduced in situ to the desired primary amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) is a common and effective choice for this transformation. It is crucial to control the reaction conditions to prevent side reactions, such as the reduction of the starting ketone before imine formation.

Following the synthesis of the free base, the product is isolated and purified as its oxalate salt. The use of oxalic acid is particularly advantageous as it often forms a well-crystalline salt with amino alcohols, facilitating purification by recrystallization and improving the handling and stability of the final compound.[1]

Section 2: Experimental Workflow & Protocols

Below is a detailed, step-by-step protocol for the synthesis of this compound. This protocol is a composite of established methods for reductive amination and salt formation, adapted for this specific target molecule.

Diagram: Synthetic Workflow

Synthetic Workflow A 1. Reductive Amination B 2. Quenching & Work-up A->B Reaction Completion C 3. Extraction B->C Phase Separation D 4. Oxalate Salt Formation C->D Isolation of Free Base E 5. Crystallization & Isolation D->E Precipitation

Caption: Overall workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis of 2-Amino-1-pyridin-3-YL-ethanol

Materials:

  • 3-Acetylpyridine

  • Ammonium acetate

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Oxalic acid dihydrate

  • Ethanol

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-acetylpyridine (1.0 eq) in methanol.

    • Add ammonium acetate (10 eq) to the solution.

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C. Caution: Hydrogen gas is evolved.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Work-up and Extraction:

    • Quench the reaction by slowly adding water.

    • Remove the methanol under reduced pressure.

    • To the aqueous residue, add saturated sodium bicarbonate solution until the pH is ~9.

    • Extract the aqueous layer with dichloromethane (3 x volumes).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude 2-Amino-1-pyridin-3-YL-ethanol as an oil.

Protocol 2: Formation and Crystallization of the Oxalate Salt
  • Salt Formation:

    • Dissolve the crude 2-Amino-1-pyridin-3-YL-ethanol in a minimal amount of ethanol.

    • In a separate flask, prepare a saturated solution of oxalic acid dihydrate (1.0 eq) in ethanol.

    • Slowly add the oxalic acid solution to the amino alcohol solution with stirring. A precipitate should form.

  • Crystallization and Isolation:

    • Heat the mixture to reflux until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol.

    • Dry the crystals under vacuum to obtain pure this compound.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and offers solutions based on chemical principles and practical experience.

Diagram: Troubleshooting Logic

Troubleshooting Logic Start Low Yield? Q1 Incomplete Reaction? Start->Q1 Q2 Side Product Formation? Start->Q2 Q3 Poor Crystallization? Start->Q3 Sol1 Increase reaction time Increase temperature Check reagent quality Q1->Sol1 Sol2 Control temperature during NaBH4 addition Use milder reducing agent (e.g., NaBH3CN) Q2->Sol2 Sol3 Optimize solvent system Slow cooling Scratch flask Q3->Sol3

Caption: A decision tree for troubleshooting low yield in the synthesis.

Frequently Asked Questions (FAQs)

Q1: My reaction seems to be incomplete, with a significant amount of 3-acetylpyridine remaining. What could be the cause?

A1: Incomplete conversion of the starting material is a common issue. Here are several potential causes and solutions:

  • Insufficient Imine Formation: The equilibrium between the ketone and the imine may not be favorable.

    • Solution: Increase the concentration of the ammonia source (ammonium acetate). You can also add a dehydrating agent, such as molecular sieves, to drive the equilibrium towards the imine.

  • Decomposition of Reducing Agent: Sodium borohydride can decompose in acidic or even neutral aqueous solutions.

    • Solution: Ensure your methanol is anhydrous. The addition of NaBH₄ should be done at a low temperature (0 °C) to minimize decomposition.

  • Insufficient Reaction Time or Temperature: The reaction may be sluggish.

    • Solution: After the addition of NaBH₄, ensure the reaction is stirred for a sufficient time at room temperature. Gentle heating (to 40-50 °C) can be considered if the reaction is still incomplete, but be mindful of potential side reactions.

Q2: I am observing a significant byproduct, which I suspect is 1-(pyridin-3-yl)ethanol. How can I avoid this?

A2: The formation of 1-(pyridin-3-yl)ethanol indicates the direct reduction of the starting ketone, 3-acetylpyridine, before it forms the imine.

  • Causality: This occurs when the reducing agent reacts with the more electrophilic ketone before the imine has had a chance to form in sufficient concentration. Sodium borohydride can reduce aldehydes and ketones.[2]

  • Solution:

    • Sequential Addition: Allow for a longer period of stirring after adding ammonium acetate to maximize imine formation before introducing the sodium borohydride.

    • Use a Milder Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent that is more selective for the reduction of iminium ions over ketones, especially at a slightly acidic pH.[3] This is a highly effective way to minimize the formation of the alcohol byproduct.

Q3: My yield of the oxalate salt is low, and the product appears oily or difficult to crystallize. What are the best practices for crystallization?

A3: Poor crystallization can be due to impurities or suboptimal crystallization conditions.

  • Presence of Impurities: Oily products often indicate the presence of unreacted starting materials, byproducts, or residual solvent.

    • Solution: Ensure the work-up is thorough to remove water-soluble impurities. A clean extraction and drying of the organic phase are critical.

  • Crystallization Solvent: The choice of solvent is crucial for obtaining good quality crystals.

    • Solution: Ethanol is a good starting point. If the product is too soluble, you can try a mixed solvent system, such as ethanol/ethyl acetate or ethanol/isopropanol. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals or an oil.

    • Solution: Allow the hot solution to cool slowly to room temperature. Insulation of the flask can help. Once at room temperature, induce further crystallization by placing the flask in an ice bath or a refrigerator.

  • Inducing Crystallization:

    • Seeding: If you have a small amount of pure product, adding a seed crystal to the supersaturated solution can initiate crystallization.

    • Scratching: Scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.

Q4: Can I use a different acid for salt formation?

A4: While other acids like hydrochloric acid or sulfuric acid can be used to form salts, oxalic acid is often preferred for amino alcohols because it forms highly crystalline, non-hygroscopic salts that are easy to handle and purify.[1] The bidentate nature of the oxalate anion can lead to a more ordered crystal lattice.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is an effective way to monitor the reaction.

  • TLC System: A typical mobile phase would be a mixture of dichloromethane and methanol (e.g., 9:1 or 8:2 v/v) with a few drops of ammonia to prevent streaking of the basic amine product.

  • Visualization: The spots can be visualized under a UV lamp (due to the pyridine ring) and/or by staining with potassium permanganate or ninhydrin (for the amine). You should see the spot for 3-acetylpyridine disappear and a new, more polar spot for the amino alcohol appear.

Section 4: Data Interpretation

Table 1: Typical 1H NMR Chemical Shifts for 2-Amino-1-pyridin-3-YL-ethanol (in CDCl₃)

ProtonChemical Shift (ppm)MultiplicityIntegration
Pyridine-H8.4-8.6m2H
Pyridine-H7.6-7.8m1H
Pyridine-H7.2-7.4m1H
CH-OH4.8-5.0dd1H
CH₂-NH₂2.8-3.2m2H
NH₂, OHbroads3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Peyer, J. (1941). U.S. Patent No. 2,243,977. Washington, DC: U.S.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Damani, L. A., Bryan, J., Cowan, D. A., & Gorrod, J. W. (1980). The origin of 1-(3-pyridyl-N-oxide)ethanol as a metabolite of 3-acetylpyridine. Xenobiotica, 10(7-8), 645-653.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

Sources

"2-Amino-1-pyridin-3-YL-ethanol oxalate" stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Amino-1-pyridin-3-YL-ethanol oxalate

Introduction: Understanding the Stability Challenges

Welcome to the technical support guide for this compound. This molecule, featuring a pyridine ring, a primary amine, and a secondary alcohol, is a versatile building block in pharmaceutical and chemical synthesis.[1] However, these same functional groups contribute to its reactivity and potential instability in aqueous solutions. The primary challenges researchers face are oxidative degradation, pH-dependent instability, and potential discoloration or precipitation of solutions.

This guide is designed to provide you, our fellow researchers and developers, with the expertise and practical methodologies to anticipate, troubleshoot, and manage these stability issues effectively. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with aqueous solutions of this compound.

Q1: My clear, colorless solution of the compound has turned yellow or brown. What is happening and is my sample compromised?

A: This is the most frequently reported issue and is almost always indicative of oxidative degradation. The primary amine and secondary alcohol functional groups on the molecule are susceptible to oxidation, which can form highly colored chromophoric and polymeric byproducts. The pyridine ring itself is generally resistant to oxidation but can be hydroxylated under certain conditions.[2][3]

  • Causality: The presence of dissolved oxygen in your aqueous solvent is the primary culprit. This process can be accelerated by exposure to light (photo-oxidation) or the presence of trace metal ion contaminants, which can catalyze oxidation reactions.

  • Is it compromised? Yes. The color change indicates that a portion of your active compound has degraded into impurities. This will lower the effective concentration of your target molecule and introduce new, unknown compounds into your experiment, which could lead to misleading results. It is crucial to use only clear, colorless solutions for your experiments.

Q2: I've observed a precipitate forming in my buffered solution after a short period. Is the compound crashing out?

A: This could be due to several factors, primarily related to solubility and pH.

  • pH-Dependent Solubility: As an amino alcohol, the molecule's net charge and therefore its solubility are highly dependent on pH.[4] The compound is supplied as an oxalate salt, which will create a slightly acidic solution upon dissolution in unbuffered water. If you are using a buffer, especially one with a pH near the molecule's isoelectric point or pKa values, you can significantly decrease its solubility. The solubility of amino acids and related compounds is generally lowest near their isoelectric point.

  • Buffer Interaction: While less common, certain buffer components (e.g., phosphate) could potentially form a less soluble salt with your compound compared to the oxalate salt, leading to precipitation.

  • Recommendation: Always determine the solubility of the compound in your specific buffer system at the intended concentration and storage temperature before preparing a large stock. If precipitation occurs, you may need to adjust the pH or choose an alternative buffering agent.

Q3: My compound's activity in my biological assay is decreasing over time, even though the solution remains clear. What are the likely degradation pathways?

A: A loss of potency without visible changes often points to subtle chemical degradation. The main non-oxidative pathways to consider are:

  • Deamination: The primary amino group can be lost, particularly under certain pH and temperature conditions.[5]

  • Dehydration: The secondary alcohol could potentially be eliminated, though this typically requires more strenuous conditions (e.g., strong acid and heat).

  • Intramolecular Reactions: Depending on the conditions, there's a possibility of intramolecular cyclization, a known degradation pathway for some ethanolamines, especially in the presence of CO2 or other reactants.[6]

These transformations create new chemical entities that are unlikely to have the same biological activity as the parent compound, leading to a drop in measured potency. Monitoring the solution's purity analytically (e.g., via HPLC) is the only definitive way to track this.

Q4: What is the optimal pH range for preparing and storing an aqueous solution of this compound?

A: Generally, for amino alcohols, a slightly acidic pH (typically in the range of 4-6) provides the best stability.

  • Why Acidic pH? At acidic pH, the primary amine group is protonated (-NH3+). This protonated form is significantly less susceptible to oxidation than the free amine (-NH2). While very low pH can sometimes promote acid-catalyzed degradation like hydrolysis, a mildly acidic environment often strikes the best balance for overall stability.

  • Why Avoid Alkaline pH? High pH (e.g., >8) deprotonates the amine, making it a much stronger nucleophile and far more susceptible to oxidative degradation.[7] This can also promote other base-catalyzed side reactions.

  • Recommendation: We advise preparing stock solutions in a buffer system that maintains a pH between 4.5 and 5.5. Citrate or acetate buffers are excellent choices. Always verify the stability for your specific concentration and storage conditions.

In-Depth Troubleshooting & Experimental Protocols

This section provides actionable workflows and methodologies to proactively manage stability.

Troubleshooting Workflow for Stability Issues

When an unexpected result occurs (e.g., color change, precipitation, loss of activity), a systematic approach is required.

G A Observation: Solution Instability (Color, Precipitate, etc.) B Hypothesis 1: Oxidative Degradation A->B C Hypothesis 2: pH/Solubility Issue A->C D Hypothesis 3: Thermal Degradation A->D E Action: Prepare Fresh Solution • Use de-gassed solvent (N2 sparge) • Add antioxidant (e.g., 0.1% Ascorbic Acid) • Protect from light B->E F Action: Verify pH & Solubility • Measure pH of solution • Prepare test solutions at different pH values • Centrifuge precipitate & test solubility C->F G Action: Review Storage • Store aliquots at ≤ -20°C • Minimize freeze-thaw cycles D->G H Analysis: HPLC-UV Analysis Compare 'problem' vs 'fresh' sample E->H F->H G->H I Result: New Peaks Appear (Confirms Degradation) H->I J Result: No New Peaks (Suggests Solubility Issue) H->J K Resolution: Implement preventative measures (Protocol 1 & 3) I->K J->K

Caption: Troubleshooting Decision Tree for Solution Instability.

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol is designed to minimize oxidative and pH-related degradation from the outset.

Materials:

  • This compound

  • High-purity (e.g., HPLC-grade) water

  • Citrate or Acetate buffer components (e.g., Citric acid, Sodium citrate)

  • Inert gas (Nitrogen or Argon)

  • Sterile syringe filters (0.22 µm)

  • Amber glass vials or clear vials wrapped in aluminum foil

Procedure:

  • Prepare the Buffer: Prepare a 50 mM citrate buffer and adjust the pH to 5.0 using NaOH/HCl.

  • De-gas the Solvent: Sparge the buffer with your chosen inert gas for at least 15-20 minutes to remove dissolved oxygen. This is a critical step.

  • Weigh and Dissolve: Accurately weigh the required amount of the compound. Under a gentle stream of inert gas, add the de-gassed buffer to the solid and dissolve completely. Use sonication if necessary.

  • Filter Sterilize: Draw the solution into a syringe and pass it through a 0.22 µm syringe filter into the final sterile storage vial. This removes any particulate matter.

  • Blanket with Inert Gas: Before sealing the vial, flush the headspace with inert gas to create an inert atmosphere.

  • Store Appropriately: Store the solution protected from light (using amber vials or foil) at 4°C for short-term use (1-2 weeks) or at -20°C or -80°C in single-use aliquots for long-term storage.

Protocol 2: Forced Degradation Study for Pathway Identification

Forced degradation, or stress testing, is a study that deliberately degrades the sample to identify likely degradation products and establish stability-indicating analytical methods.[8][9][10][11] This is essential for robust drug development.[12]

Objective: To generate potential degradation products under various stress conditions. A target degradation of 5-20% is ideal.

Stock Solution: Prepare a 1 mg/mL solution of the compound in water or a 50:50 water:acetonitrile mix.

Stress Conditions (run in parallel):

  • Acid Hydrolysis: Mix stock solution 1:1 with 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature for 8 hours. (Base degradation is often faster).

  • Oxidation: Mix stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 70°C for 48 hours, protected from light.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period (e.g., 1.2 million lux hours).

Analysis:

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 3.

  • Compare chromatograms to identify new peaks, which represent degradation products. This information is crucial for developing a stability-indicating method.

Protocol 3: Example HPLC-UV Method for Stability Monitoring

A robust analytical method is required to separate the parent compound from its potential degradation products. This serves as a starting point and may require optimization.

Parameter Condition
Column C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
UV Detection 260 nm (Pyridine Chromophore)
Sample Prep. Dilute sample in Mobile Phase A

Data Interpretation:

  • The parent compound should have a distinct, sharp peak.

  • In degraded samples, new peaks appearing (usually at different retention times) are impurities.

  • A "stability-indicating" method is one where all degradation product peaks are fully resolved from the parent peak.

Visualizing Potential Degradation

Understanding the molecular transformations helps in predicting and identifying impurities.

G cluster_0 Stress Condition cluster_1 Parent Molecule cluster_2 Potential Degradation Products Oxidation Oxidation (H₂O₂, O₂) Ketone 2-Amino-1-pyridin-3-yl-ethanone (Oxidation of alcohol) Oxidation->Ketone ColoredPolymers Colored Polymeric Impurities Oxidation->ColoredPolymers Acid Acidic pH (H⁺) Deaminated 1-(Pyridin-3-yl)ethane-1,2-diol (Deamination) Acid->Deaminated Base Alkaline pH (OH⁻) Base->ColoredPolymers Parent 2-Amino-1-pyridin-3-YL-ethanol Parent->Ketone [O] Parent->Deaminated H₂O Parent->ColoredPolymers [O], pH

Caption: Potential Degradation Pathways Under Stress Conditions.

References

  • Górna, K., et al. (2021). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Available at: [Link]

  • Zhang, C., et al. (2026). Formaldehyde-Free Alcohol-Based Wood Adhesives Prepared by ROMP: High Bonding Strength and Excellent Water Resistance. Langmuir. Available at: [Link]

  • Ali, M., et al. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. PubMed Central. Available at: [Link]

  • Stec, M. (2014). How stable is ethanolamine in H2O? ResearchGate. Available at: [Link]

  • LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation. Biology LibreTexts. Available at: [Link]

  • Shinde, S.S., et al. (2019). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]

  • Sims, G.K., & O'Loughlin, E.J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control. Available at: [Link]

  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Shah, S., et al. (2023). Degradation pathways of amino acids during thermal utilization of biomass: a review. Biomass Conversion and Biorefinery. Available at: [Link]

  • Nakano, M., et al. (2005). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences. Available at: [Link]

  • Singh, S., & Bakshi, M. (2000). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Karl, M., et al. (2012). Study of OH-initiated degradation of 2-aminoethanol. Atmospheric Chemistry and Physics. Available at: [Link]

  • Kaiser, J.P., et al. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological Reviews. Available at: [Link]

  • Rawat, T.S., & Pandey, I.P. (2015). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link]

  • Ferreira, A.M.C., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]

  • De Cuyper, T., et al. (2017). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Mammadova, T.A., et al. (2023). Degradation of Ethanolamines and Reducing Their Impact on Devices. AIP Conference Proceedings. Available at: [Link]

  • Patel, A.K., et al. (2023). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available at: [Link]

  • Wong, D.W.S., et al. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Foods. Available at: [Link]

  • Pal, A., & Lahiri, S.C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Zeitschrift für Physikalische Chemie. Available at: [Link]

  • Kaiser, J.P., & Bollag, J.M. (1991). Degradation of pyridines in the environment. Experientia. Available at: [Link]

  • Analysis of the causes of formation of ethanolamine destruction products in absorbent solutions used in gas cleaning. (2020). E3S Web of Conferences. Available at: [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard. Agilent Technologies Application Note. Available at: [Link]

  • Bajaj, S., et al. (2016). Forced degradation studies. Journal of Analytical and Pharmaceutical Research. Available at: [Link]

  • Khanna, R., et al. (2021). Oxidative Synthesis of Pyridine Derivatives. Journal of Chemical, Biological and Physical Sciences. Available at: [Link]

  • Al-Ghanimi, M.A.A. (2022). Review: Determination of Amino Acids by Different Methods. Turkish Journal of Physiotherapy and Rehabilitation. Available at: [Link]

  • Lee, C.Y., et al. (2014). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Fluid Phase Equilibria. Available at: [Link]

  • FUJIFILM Wako Chemicals. (n.d.). Amino Acids Analysis. Wako Chemicals Catalog. Available at: [Link]

  • Di Tota, M., et al. (2024). Extraction of pH-Dependent DNA-Binding Anti-Tumoral Peptides from Saccharomyces cerevisiae. International Journal of Molecular Sciences. Available at: [Link]

  • Agilent Technologies. (2021). Amino Acid Analysis: A complete, single-vendor solution you can trust. Agilent Technologies Brochure. Available at: [Link]

  • Sarf, E., & Bel'skaya, L. (2025). Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods. Available at: [Link]

Sources

Common side reactions in the synthesis of pyridinyl ethanolamines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyridinyl ethanolamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important class of molecules. Drawing from established chemical principles and practical laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to enhance the success of your synthetic endeavors.

Introduction to Synthetic Challenges

The synthesis of pyridinyl ethanolamines, while conceptually straightforward, is often plagued by a variety of side reactions that can significantly impact yield and purity. The inherent nucleophilicity and basicity of the pyridine nitrogen, coupled with the reactivity of the ethanolamine side chain, create a landscape where minor variations in reaction conditions can lead to a cascade of undesired products. This guide will dissect these challenges, offering mechanistic explanations and actionable solutions.

Troubleshooting Guide: Common Synthetic Routes & Side Reactions

This section provides a detailed breakdown of common synthetic methodologies for preparing pyridinyl ethanolamines and the specific side reactions associated with each.

Method 1: Grignard Reaction with Pyridinecarbonyl Compounds

The addition of an organometallic reagent, such as a Grignard reagent, to a pyridinecarboxaldehyde or a pyridinyl ketone is a frequently employed strategy. However, this method is not without its complexities.

Q1: My Grignard reaction with 2-pyridinecarboxaldehyde is giving a complex mixture of products with a low yield of the desired pyridinyl ethanolamine. What's going on?

A1: This is a common issue stemming from the multiple reactive sites and potential side reactions inherent to this transformation. Here are the likely culprits and how to address them:

  • 1,2-Addition vs. 1,4-Conjugate Addition: The pyridine ring can act as a Michael acceptor, leading to the addition of the Grignard reagent to the 4-position of the pyridine ring, especially with less sterically hindered pyridines. This competes with the desired 1,2-addition to the carbonyl group.

    • Causality: The electronics of the pyridine ring make the C4 position susceptible to nucleophilic attack.

    • Solution: Employing cerium(III) chloride (Luche conditions) can enhance the chemoselectivity for 1,2-addition by coordinating to the carbonyl oxygen and increasing its electrophilicity.

  • Enolization of the Aldehyde: If your Grignard reagent is particularly bulky or basic, it can deprotonate the aldehyde, forming an enolate. This quenches the Grignard reagent and reduces the yield of the desired alcohol.

    • Causality: The alpha-protons of the aldehyde are acidic and can be abstracted by a strong base.

    • Solution: Use a less basic organometallic reagent if possible, or add the aldehyde slowly to a solution of the Grignard reagent at low temperatures to favor nucleophilic addition over deprotonation.

  • Formation of Diol Byproducts: If you are using a pyridinecarboxylic acid ester as a starting material, double addition of the Grignard reagent can occur, leading to the formation of a tertiary alcohol (a diol if the ester also contained a hydroxyl group).

    • Causality: The initial ketone intermediate formed after the first Grignard addition is often more reactive than the starting ester.

    • Solution: Use a less reactive organometallic reagent, such as an organocadmium or organozinc compound. Alternatively, Weinreb amides are excellent starting materials as the intermediate is stable to further addition.

  • N-Alkylation of the Pyridine Ring: The pyridine nitrogen is nucleophilic and can be alkylated by the Grignard reagent's alkyl halide precursor if not fully consumed.

    • Causality: The basic nitrogen atom can participate in a competing SN2 reaction.

    • Solution: Ensure the Grignard reagent is fully formed before adding the pyridine substrate. Using a freshly prepared and titrated Grignard reagent is crucial.

Troubleshooting Workflow for Grignard Reactions

cluster_byproducts Common Byproducts cluster_solutions Potential Solutions start Low Yield in Grignard Reaction check_purity Check Purity of Reagents (Aldehyde, Mg, Solvent) start->check_purity check_conditions Review Reaction Conditions (Temperature, Addition Rate) start->check_conditions analyze_byproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) start->analyze_byproducts conjugate_addition 1,4-Conjugate Addition Product analyze_byproducts->conjugate_addition Identified enolization Unreacted Aldehyde/Ketone analyze_byproducts->enolization Identified diol Diol/Tertiary Alcohol analyze_byproducts->diol Identified n_alkylation N-Alkylated Pyridine analyze_byproducts->n_alkylation Identified luche Use CeCl3 (Luche Conditions) conjugate_addition->luche low_temp Lower Reaction Temperature enolization->low_temp slow_addition Slow Substrate Addition enolization->slow_addition weinreb Use Weinreb Amide diol->weinreb fresh_grignard Use Freshly Prepared/Titrated Grignard n_alkylation->fresh_grignard

Caption: Troubleshooting workflow for Grignard reactions.

Method 2: Reduction of Pyridinyl Ketones

The reduction of a pyridinyl ketone to the corresponding ethanolamine is another common synthetic step. While seemingly simple, this reaction can also present challenges.

Q2: My reduction of 2-acetylpyridine with sodium borohydride is sluggish and gives a poor yield. What can I do to improve it?

A2: Several factors can contribute to a sluggish or low-yielding reduction of a pyridinyl ketone.

  • Reducing Agent Reactivity: Sodium borohydride (NaBH₄) is a relatively mild reducing agent and may not be sufficiently reactive for some pyridinyl ketones, especially if they are sterically hindered or electronically deactivated.

    • Causality: The electrophilicity of the carbonyl carbon is influenced by the electronic properties of the pyridine ring.

    • Solution: Consider using a more powerful reducing agent like lithium aluminum hydride (LAH). However, be aware that LAH is much less chemoselective and will reduce other functional groups like esters and amides. For a more controlled but stronger reduction, diisobutylaluminium hydride (DIBAL-H) at low temperatures can be effective.

  • Over-reduction to Alkane: With stronger reducing agents like LAH, particularly at elevated temperatures, there is a risk of over-reducing the alcohol to the corresponding alkane.

    • Causality: The benzylic-like position of the alcohol makes it susceptible to further reduction.

    • Solution: Carefully control the reaction temperature, typically by performing the reaction at 0°C or below. Stoichiometry of the reducing agent is also critical; use the minimum amount necessary for complete conversion of the ketone.

  • Pyridine Ring Reduction: Under harsh reduction conditions, such as catalytic hydrogenation at high pressure and temperature with certain catalysts (e.g., Raney Nickel), the pyridine ring itself can be reduced to a piperidine.

    • Causality: The aromatic pyridine ring can be hydrogenated under forcing conditions.

    • Solution: For catalytic hydrogenation, use a milder catalyst like palladium on carbon (Pd/C) under moderate pressure. For hydride reductions, LAH and NaBH₄ will typically not reduce the pyridine ring.

Comparative Table of Reducing Agents

Reducing AgentReactivityChemoselectivityCommon Side Reactions
Sodium Borohydride (NaBH₄) MildHigh (reduces aldehydes & ketones)Sluggish reaction
Lithium Aluminum Hydride (LAH) StrongLow (reduces most carbonyls)Over-reduction, lack of chemoselectivity
DIBAL-H ModerateHigh (can be selective for esters to aldehydes)Temperature control is critical
Catalytic Hydrogenation (Pd/C) ModerateHigh (reduces C=C, C=O, not esters)Ring reduction under harsh conditions

Frequently Asked Questions (FAQs)

Q3: I'm consistently getting a low overall yield in my multi-step synthesis of a pyridinyl ethanolamine. What are some general strategies to improve this?

A3: Low overall yield in a multi-step synthesis is a common challenge. Here's a systematic approach to troubleshoot:

  • Analyze Each Step Individually: Do not assume the problem lies only in the final step. Run small-scale reactions of each step and analyze the yield and purity of the intermediates. This will help pinpoint the problematic transformation.

  • Purity of Starting Materials and Reagents: Impurities in your starting materials or reagents can poison catalysts, react with your desired product, or lead to unforeseen side reactions. Ensure all materials are of the highest possible purity.

  • Optimize Reaction Conditions: Systematically vary parameters like temperature, reaction time, solvent, and catalyst loading for the lowest-yielding steps. A Design of Experiments (DoE) approach can be very effective here.

  • Purification Losses: Significant material can be lost during workup and purification. Evaluate your extraction and chromatography procedures. Sometimes, a less-than-perfectly-pure intermediate that is carried on to the next step is preferable to a low yield of a highly pure one, provided the impurities do not interfere with the subsequent reaction.

Q4: My final pyridinyl ethanolamine product is difficult to purify. What are some effective purification strategies?

A4: The basicity of the pyridine nitrogen and the polarity of the hydroxyl group can make purification challenging.

  • Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridinium salt will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide and extract the purified product back into an organic solvent.

  • Column Chromatography:

    • Normal Phase (Silica Gel): The polar nature of your product can lead to tailing and poor separation on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine or ammonia to the eluent. This will deactivate the acidic silanol groups on the silica surface.

    • Reverse Phase (C18): This can be an excellent alternative for polar compounds. A common eluent system is a gradient of water and acetonitrile or methanol, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.

  • Crystallization: If your product is a solid, crystallization is an excellent method for obtaining high purity material. Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Purification Workflow

start Crude Pyridinyl Ethanolamine acid_base Acid-Base Extraction start->acid_base column Column Chromatography acid_base->column If impurities remain pure_product Pure Product acid_base->pure_product If sufficiently pure crystallization Crystallization column->crystallization If solid column->pure_product If liquid or non-crystalline solid crystallization->pure_product

Caption: General purification workflow for pyridinyl ethanolamines.

References

  • While specific literature citations are not provided in this generalized guide, the principles and techniques described are based on well-established organic chemistry knowledge found in standard textbooks and peer-reviewed journals. For specific reaction protocols and mechanistic studies, researchers are encouraged to consult scientific databases such as SciFinder, Reaxys, and Google Scholar using keywords relevant to their specific synthetic targets.

Technical Support Center: Solubility Enhancement for "2-Amino-1-pyridin-3-YL-ethanol oxalate" in Assay Development

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for increasing the solubility of "2-Amino-1-pyridin-3-YL-ethanol oxalate" (CAS: 92990-44-8) to ensure reliable and accurate results in your assays.[1] Poor aqueous solubility is a common hurdle in drug discovery, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[2] This document offers a structured approach to overcoming these challenges.

Understanding the Molecule: The Root of the Solubility Challenge

2-Amino-1-pyridin-3-YL-ethanol is a substituted pyridine that serves as a valuable intermediate in pharmaceutical development.[1][3] Its structure, containing both a basic amino group and a pyridine ring, makes it amenable to salt formation to improve properties like solubility. The oxalate salt form is a common strategy to achieve a crystalline solid, which is advantageous for handling and purity.

However, the oxalate salt can also present solubility challenges in neutral aqueous buffers commonly used for biological assays. The core of the issue lies in the equilibrium between the salt form and its constituent ions in solution. The solubility is highly dependent on the physicochemical properties of the molecule and the conditions of the solution, such as pH, temperature, and the presence of co-solvents.[4]

Frequently Asked Questions (FAQs)

Q1: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?

A1: This is a classic sign of exceeding the kinetic solubility of the compound in your final assay buffer.[4][5] While this compound may be soluble in 100% DMSO, its solubility can dramatically decrease when diluted into an aqueous environment. The final concentration of DMSO in your assay may be insufficient to keep the compound in solution.[6]

Q2: I've tried adjusting the pH, but the solubility hasn't improved significantly. What's next?

A2: If moderate pH adjustments are ineffective, the issue might be the intrinsic low solubility of the free base form of your compound. At certain pH values, you may be converting the more soluble salt into the less soluble free form. In this case, a combination of pH adjustment and the use of co-solvents or other solubility enhancers might be necessary.[]

Q3: Can the solubility-enhancing agents interfere with my assay?

A3: Yes, this is a critical consideration. Solvents like DMSO can affect cell viability and enzyme activity, typically at concentrations above 1-2%.[8] Surfactants can denature proteins, and cyclodextrins can interact with other components of your assay. It is crucial to run appropriate vehicle controls to assess the impact of your chosen solubilization strategy on the assay readout.[9][10]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If you are encountering solubility issues with this compound, follow this systematic troubleshooting guide.

Step 1: Initial Assessment and Baseline Solubility

First, determine the baseline kinetic solubility in your primary assay buffer. This provides a quantitative starting point.

Protocol: Kinetic Solubility Assessment by Nephelometry

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a clear 96-well plate, add your aqueous assay buffer.

  • Add a small volume of the DMSO stock solution to the buffer and mix. This is often done by serially diluting the DMSO stock into the buffer.[4][5]

  • Incubate the plate at room temperature for a set period (e.g., 1-2 hours).

  • Measure the turbidity (light scattering) using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 650 nm).

  • The concentration at which a significant increase in light scattering is observed is the approximate kinetic solubility.

Step 2: Systematic pH Adjustment

The amino and pyridine groups in the molecule are basic, meaning their protonation state, and thus solubility, is pH-dependent.

Causality: By lowering the pH of the buffer, you increase the protonation of the amino and pyridine nitrogens. This positive charge enhances the interaction with polar water molecules, thereby increasing solubility.

Workflow Diagram: pH Adjustment Strategy

Caption: Workflow for pH-based solubility optimization.

Protocol: pH-Dependent Solubility Testing

  • Prepare a series of biologically compatible buffers with varying pH values (e.g., citrate for pH 4-6, phosphate for pH 6-8).

  • Repeat the Kinetic Solubility Assessment protocol in each buffer.

  • Plot solubility versus pH to identify the optimal range.

  • Crucial Control: Ensure the chosen pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell health).

Step 3: Employing Co-solvents

If pH adjustment is insufficient, introducing a water-miscible organic co-solvent can be an effective strategy.[11] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate less polar molecules.[]

Commonly Used Co-solvents in Assays:

Co-solventTypical Starting ConcentrationMaximum Recommended % (v/v)Notes
DMSO 0.5%2%Widely used, but can be cytotoxic at higher concentrations.[8]
Ethanol 1%5%Can affect enzyme kinetics and cell membranes.[12][13]
Polyethylene Glycol (PEG 400) 1%10%Generally well-tolerated in many biological systems.[]
Propylene Glycol 1%10%Another common choice with a good safety profile.[11]

Protocol: Co-solvent Screening

  • Using the optimal pH buffer identified in Step 2, prepare solutions containing a range of concentrations for each co-solvent (e.g., 0.5%, 1%, 2%, 5% DMSO).

  • Perform the Kinetic Solubility Assessment in each co-solvent condition.

  • Crucial Control: Run parallel assays with only the co-solvent (no compound) to check for interference with the assay signal.

Step 4: Advanced Solubilization Techniques

If the above methods fail, more advanced techniques can be explored, though they require more careful validation for assay compatibility.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their apparent solubility in water.

  • Surfactants: Use with caution. Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (below their critical micelle concentration) to improve wettability and solubility. However, they can also interfere with protein function.[6]

Decision-Making Flowchart for Solubility Enhancement

Solubility_Strategy cluster_validation Validation Steps start Initial Problem: Compound Precipitation in Assay Buffer ph_adjust Strategy 1: pH Adjustment start->ph_adjust cosolvent Strategy 2: Co-solvent Addition ph_adjust->cosolvent No Improvement validate_ph Validate Assay Performance at Optimal pH ph_adjust->validate_ph Solubility Improved? advanced Strategy 3: Advanced Excipients (e.g., Cyclodextrins) cosolvent->advanced No Improvement validate_cosolvent Validate Assay Performance with Co-solvent (Vehicle Control) cosolvent->validate_cosolvent Solubility Improved? validate_advanced Validate Assay Performance with Excipient (Vehicle Control) advanced->validate_advanced Solubility Improved? validate_ph->cosolvent Assay Fails? success Success: Soluble & Assay-Compatible validate_ph->success Assay OK? validate_cosolvent->advanced Assay Fails? validate_cosolvent->success Assay OK? validate_advanced->success Assay OK? fail Re-evaluate Compound or Assay Design validate_advanced->fail Assay Fails?

Sources

Technical Support Center: 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-1-pyridin-3-YL-ethanol oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. This document offers insights into its stability, potential degradation pathways, and analytical challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the main structural features of 2-Amino-1-pyridin-3-YL-ethanol that influence its stability?

A1: The stability of 2-Amino-1-pyridin-3-YL-ethanol is primarily influenced by three key functional groups:

  • Pyridine Ring: A basic heterocyclic aromatic ring that can be susceptible to oxidation and photodegradation. The nitrogen atom in the ring can also be a site for N-oxidation.

  • Amino Group (-NH2): A primary amine that is basic and can undergo oxidation and reactions with various carbonyl compounds. It is also a primary site for deamination.[1]

  • Ethanol Group (-CH(OH)-CH2-): A secondary alcohol that can be oxidized to a ketone.

The oxalate salt form provides a crystalline structure that may enhance solid-state stability compared to the free base. However, in solution, the individual components will dictate reactivity.

Q2: What are the likely degradation pathways for this molecule under stress conditions?

A2: Based on its functional groups, the most probable degradation pathways include oxidation, photodegradation, and thermal degradation. Hydrolysis is less likely to be a major degradation route for the core structure, but the oxalate salt can dissociate in aqueous solutions.

  • Oxidative Degradation: The pyridine ring, amino group, and secondary alcohol are all susceptible to oxidation. This can lead to the formation of N-oxides, ketones, and potentially ring-opened products.

  • Photodegradation: Pyridine and its derivatives can be susceptible to photolytic degradation, which may involve the formation of hydroxylated byproducts or more complex rearrangements.[2]

  • Thermal Degradation: At elevated temperatures, amino alcohols can undergo various degradation reactions. For this molecule, potential thermal degradation could involve dehydration or reactions involving the amino group.[3][4]

Q3: How does pH affect the stability of 2-Amino-1-pyridin-3-YL-ethanol in aqueous solutions?

A3: The pH of the solution will significantly impact the ionization state of the molecule, which in turn affects its stability and chromatographic behavior. The pyridine nitrogen and the primary amino group are basic and will be protonated at acidic pH. This protonation can influence the molecule's susceptibility to certain degradation pathways. For instance, the protonated amine may be less susceptible to oxidation. The pH is a critical factor in controlling the photocatalytic degradation of pyridine derivatives.[5]

Q4: Are there any known incompatibilities with common excipients or solvents?

A4: As a primary amine, 2-Amino-1-pyridin-3-YL-ethanol can react with any excipients or solvents containing carbonyl groups (aldehydes, ketones) to form imines. It is also incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6] Care should be taken when formulating this compound to avoid such interactions.

Section 2: Troubleshooting Analytical Methods

This section provides troubleshooting guidance for common analytical techniques used to analyze this compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

Q5: I am observing significant peak tailing for the parent compound on a C18 column. What is the cause and how can I fix it?

A5: Peak tailing is a common issue for basic compounds like pyridine derivatives and amines on standard silica-based C18 columns. The primary cause is the interaction of the basic nitrogen atoms with acidic residual silanol groups on the silica surface.

Troubleshooting Steps:

  • Mobile Phase Modification:

    • Increase Ionic Strength: Add a buffer, such as ammonium formate or ammonium acetate (20-50 mM), to the mobile phase. The buffer ions will compete with the analyte for interaction with the silanol groups.

    • Adjust pH: Operate the mobile phase at a low pH (e.g., pH 2.5-3.5 with formic acid or phosphoric acid). At this pH, the silanol groups will be mostly protonated and less likely to interact with the protonated basic analyte.

    • Add a Competing Base: Incorporate a small amount of a competing base, like triethylamine (TEA), into the mobile phase to saturate the active silanol sites.

  • Column Selection:

    • Use an End-Capped Column: Modern, well-end-capped C18 columns have fewer residual silanol groups.

    • Consider a Polar-Embedded or Polar-Endcapped Column: These columns are designed to reduce interactions with basic compounds and are more stable in highly aqueous mobile phases, which might be necessary for this polar compound.[7]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For this highly polar molecule, HILIC can be a suitable alternative to reversed-phase chromatography.[8]

Q6: I am having difficulty retaining the compound on a C18 column, even with a highly aqueous mobile phase.

A6: 2-Amino-1-pyridin-3-YL-ethanol is a highly polar compound, and achieving sufficient retention on a traditional C18 column can be challenging.

Troubleshooting Steps:

  • Use a "Water-Compatible" C18 Column: Some C18 columns are specifically designed for use with 100% aqueous mobile phases and will not undergo "phase collapse," which leads to a loss of retention.[9]

  • Employ Ion-Pair Chromatography: Adding an ion-pairing reagent (e.g., heptafluorobutyric acid for positive ion pairing) to the mobile phase can increase the retention of the ionic analyte on the reversed-phase column. However, be aware that ion-pairing reagents can be difficult to remove from the column and may cause ion suppression in mass spectrometry.[10]

  • Switch to HILIC: As mentioned previously, HILIC is an excellent alternative for retaining and separating very polar compounds.[8]

Q7: How can I develop a stability-indicating HPLC method for this compound?

A7: A stability-indicating method is one that can separate the parent compound from its degradation products. To develop such a method, you will need to perform forced degradation studies.

Protocol for Forced Degradation Studies:

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent (e.g., water or methanol:water).

  • Apply Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24-48 hours.

    • Oxidation: 3% H2O2 at room temperature for 24-48 hours.

    • Thermal Degradation: Heat the solid compound at 80 °C for 48 hours and a solution at 60 °C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) and white light in a photostability chamber.

  • Analyze Samples: Analyze the stressed samples by HPLC-UV and HPLC-MS at various time points.

  • Method Development: Develop an HPLC method (gradient elution is often necessary) that provides baseline separation between the parent peak and all observed degradation product peaks. A diode array detector (DAD) is useful for checking peak purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Q8: What are the expected mass spectral fragmentation patterns for 2-Amino-1-pyridin-3-YL-ethanol and its potential degradants?

A8: In positive ion mode electrospray ionization (ESI+), the parent compound will likely show a prominent protonated molecule [M+H]+.

Expected Fragmentation:

  • Loss of Water: A common fragmentation for alcohols is the loss of H2O.

  • Loss of Ammonia: The amino group can be lost as NH3.

  • Cleavage of the Ethanol Side Chain: Fragmentation of the bond between the pyridine ring and the ethanol side chain can occur.

  • Pyridine Ring Fragmentation: Under higher energy conditions, the pyridine ring itself can fragment.[11]

Analysis of Degradants:

  • Oxidation Products: An increase in mass of 16 amu would suggest the formation of an N-oxide on the pyridine ring or hydroxylation of the pyridine ring. An increase of 14 amu (O-H2) could indicate the oxidation of the secondary alcohol to a ketone.

  • Deamination Products: A decrease in mass corresponding to the loss of the amino group.

Section 3: Visualizing Degradation Pathways and Workflows

This section provides diagrams to illustrate the potential degradation pathways and a typical experimental workflow for stability testing.

Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_compound cluster_products Potential Degradation Products Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) Parent 2-Amino-1-pyridin-3-YL-ethanol Acid->Parent Low pH Base Basic Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->Parent High pH Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Parent Oxidative Stress Photo Photolytic (UV/Vis Light) Photo->Parent Light Exposure Thermal Thermal (e.g., 80°C) Thermal->Parent Heat Exposure N_Oxide Pyridine N-Oxide Derivative Parent->N_Oxide Oxidation Ketone 2-Amino-1-(pyridin-3-yl)ethan-1-one Parent->Ketone Oxidation Hydroxylated Hydroxylated Pyridine Ring Parent->Hydroxylated Photodegradation/ Oxidation RingOpened Ring-Opened Products Parent->RingOpened Harsh Oxidation/ Photodegradation Deamination 1-(Pyridin-3-yl)ethanol Parent->Deamination Thermal/Hydrolytic

Caption: Potential degradation pathways of 2-Amino-1-pyridin-3-YL-ethanol under various stress conditions.

Experimental Workflow for Stability Indicating Method Development

G cluster_workflow Stability Indicating Method Development Workflow start Prepare Stock Solution of This compound stress Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress hplc_dev Develop HPLC Method (Column, Mobile Phase, Gradient) stress->hplc_dev peak_tracking Peak Tracking and Purity Analysis (HPLC-DAD, HPLC-MS) hplc_dev->peak_tracking peak_tracking->hplc_dev Optimize Separation method_validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision) peak_tracking->method_validation final_method Final Stability-Indicating Method method_validation->final_method

Caption: A typical workflow for developing a stability-indicating analytical method.

Section 4: Quantitative Data Summary

The following table provides a hypothetical summary of degradation under various stress conditions. Actual results will vary based on experimental conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Major Degradants (Hypothetical)
Acidic Hydrolysis 0.1 M HCl48 h60 °C5-10%Deamination product
Basic Hydrolysis 0.1 M NaOH48 h60 °C< 5%Minor unidentified polar degradants
Oxidation 3% H2O224 hRT20-30%N-Oxide, Ketone
Thermal (Solution) Water48 h60 °C< 5%-
Thermal (Solid) -48 h80 °C< 2%-
Photolytic (UV) Solution in Water24 hRT15-25%Hydroxylated pyridine derivatives

References

  • Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. Microbiological reviews, 60(3), 483–498.
  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and environmental microbiology, 54(10), 2342–2344.
  • Časaitė, V., Stanislauskienė, R., Meškys, R., & Stankevičiūtė, M. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology, 86(16), e00850-20.
  • Gupta, N., & Singh, R. (2014). Microbial Degradation of Pyridine and Its Derivatives.
  • Gupta, N., O'Loughlin, E. J., & Sims, G. K. (2019). Microbial Degradation of Pyridine and Pyridine Derivatives. In Microorganisms for Sustainability (pp. 1-28). Springer, Singapore.
  • García-Muñoz, P., Pliego, G., Zazo, J. A., & Casas, J. A. (2023). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • Corrias, A., & Angell, C. A. (2004). Thermal study of simple amino-alcohol solutions. Cryobiology, 48(1), 1-10.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC critical reviews in environmental control, 19(4), 309-340.
  • Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC North America, 29(6), 506-513.
  • Bada, J. L. (1982). Hydrothermal degradation of amino acids. Geochimica et Cosmochimica Acta, 46(10), 1913-1918.
  • de Haas, M. J., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(12), 8565-8575.
  • Li, Y., et al. (2020). Thermal degradation of 18 amino acids during pyrolytic processes. Atmospheric Chemistry and Physics, 20(15), 9425-9438.
  • Silvestro, L., Tarcomnicu, I., & Rizea Savu, S. (2012). HPLC-MS/MS of Highly Polar Compounds. In Mass Spectrometry in Drug Discovery and Development. IntechOpen.
  • Reddit. (2023). Does thermal degradation of amino acids destroy their functionality? r/biochemistry.
  • Saeed, M. T., et al. (2017). Thermal degradation of amino acid salts in CO2 capture. Energy Procedia, 114, 1636-1644.
  • Molnár-Perl, I. (2009). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-phthaldialdehyde/ 2-mercaptoethanol reagent.
  • Wang, S., et al. (2019). Degradation pathways of amino acids during thermal utilization of biomass: a review. Energy & Fuels, 33(10), 9331-9359.
  • Axion Labs. (n.d.). HPLC problems with very polar molecules. Retrieved from [Link]

  • HEMA. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]

Sources

Technical Support Center: Preventing Precipitation of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for managing the solubility of 2-Amino-1-pyridin-3-YL-ethanol oxalate in buffered solutions. This document provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions to help researchers, scientists, and drug development professionals avoid precipitation and ensure the integrity of their experiments.

Disclaimer: Specific solubility data for "this compound" is not widely available in published literature. The guidance provided herein is based on established principles of organic salt solubility, the known properties of its parent molecule, 2-Amino-1-pyridin-3-YL-ethanol[1][2][3], and the general behavior of amine and oxalate salts in aqueous and buffered media.

I. Understanding the Precipitation Problem

FAQ 1: Why is my this compound precipitating out of my buffer?

Precipitation of this compound is a common issue arising from the compound's limited solubility in aqueous buffer systems. Several factors can contribute to this phenomenon:

  • pH and pKa Relationship: The solubility of ionizable compounds is heavily dependent on the pH of the solution relative to their pKa values.[4][5] 2-Amino-1-pyridin-3-YL-ethanol has two key ionizable groups: a primary amine and a pyridine nitrogen. The parent amine is basic and will be protonated (ionized and more soluble) at a pH below its pKa.[6][7][8] The oxalate counter-ion is the conjugate base of a weak acid (oxalic acid) and will be in its dianionic form at physiological pH. When the pH of the buffer leads to a higher proportion of the less soluble, neutral form of the parent compound, precipitation can occur.

  • Buffer Species and Ionic Strength: The components of your buffer can directly influence the solubility of your compound. High concentrations of buffer salts can lead to a "salting-out" effect, where the salt ions compete for water molecules, reducing the amount of water available to solvate your compound and thus decreasing its solubility.[9] Furthermore, some buffer ions can interact with the compound or its counter-ion, leading to the formation of less soluble complexes.[10][11]

  • Common Ion Effect: The presence of excess oxalate ions from another source in the buffer can decrease the solubility of the sparingly soluble this compound, according to Le Chatelier's principle.[12]

  • Temperature: The solubility of many compounds is temperature-dependent. A decrease in temperature can significantly reduce the solubility of your compound, leading to precipitation.

  • Concentration: Exceeding the intrinsic solubility limit of the compound in a given buffer system will inevitably lead to precipitation.

II. Troubleshooting and Prevention Strategies

This section provides a systematic approach to diagnosing and resolving precipitation issues.

Q2: How do I choose the right buffer to prevent precipitation?

The selection of an appropriate buffer is the most critical step in maintaining the solubility of your compound.

Key Considerations for Buffer Selection:

ParameterRecommendation & Rationale
Buffer pH Select a buffer with a pH that is at least 1-2 pH units below the pKa of the primary amine on 2-Amino-1-pyridin-3-YL-ethanol. This ensures the amine group remains protonated and ionized, maximizing solubility. The pKa of simple alkyl amines is typically in the range of 9.5-11.0.[6]
Buffer Species Opt for buffers with non-interfering ions. Phosphate buffers are commonly used, but it's crucial to be aware of potential interactions.[13][14] Consider Good's buffers (e.g., MES, HEPES) which are known for their biological compatibility and minimal interaction with metal ions.
Buffer Concentration Start with the lowest effective buffer concentration (typically 10-25 mM). Higher concentrations can increase the ionic strength and promote the "salting-out" effect.[9]

Experimental Workflow for Buffer Screening:

Caption: Workflow for Buffer Screening.

Q3: My compound still precipitates even after optimizing the buffer. What else can I do?

If buffer optimization alone is insufficient, consider the following strategies:

1. Employing Co-solvents

Co-solvents are water-miscible organic solvents that can significantly increase the solubility of poorly soluble drugs.[15][16][17]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationNotes
Ethanol5-10% (v/v)Can be effective but may affect protein structure at higher concentrations.
Propylene Glycol (PG)5-20% (v/v)A versatile and commonly used co-solvent.[15]
Polyethylene Glycol 400 (PEG 400)10-30% (v/v)Often used for highly insoluble compounds.[15][17]
Dimethyl Sulfoxide (DMSO)<1% (v/v)Use with caution as it can have biological effects. Ensure the final concentration is compatible with your experimental system.

Protocol for Co-solvent Titration:

  • Prepare your optimized buffer system.

  • Create a series of buffer-co-solvent mixtures with increasing concentrations of the co-solvent (e.g., 0%, 5%, 10%, 15%, 20% PG).

  • Add your compound to each mixture at the desired final concentration.

  • Equilibrate and observe for precipitation as described in the buffer screening workflow.

2. Adjusting Temperature

For many compounds, solubility increases with temperature. If your experimental conditions allow, a modest increase in temperature might prevent precipitation. However, be mindful of the stability of your compound and other experimental components at elevated temperatures.

3. Using Surfactants

Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic parts of the drug molecule. This is a common strategy in drug formulation.[18]

Examples of Surfactants:

  • Tween® 80

  • Cremophor® EL

Note: The use of surfactants should be carefully considered as they can interfere with certain biological assays.

III. Advanced Troubleshooting and Characterization

Q4: How can I be sure that the precipitate is my compound?

It is crucial to confirm the identity of any precipitate. This can be done using various analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Dissolve the precipitate in a suitable organic solvent and compare its retention time to a standard of your compound.

  • Mass Spectrometry (MS): Analyze the dissolved precipitate to confirm the molecular weight of 2-Amino-1-pyridin-3-YL-ethanol.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Obtain an IR spectrum of the dried precipitate and compare it to the spectrum of the starting material.

Q5: What is the role of the Henderson-Hasselbalch equation in preventing precipitation?

The Henderson-Hasselbalch equation is a fundamental tool for predicting the ionization state of a compound at a given pH, which is directly related to its solubility.[19][20][21]

Equation: pH = pKa + log ([A⁻]/[HA]) or pH = pKa + log ([Base]/[Acid])

By knowing the pKa of the amine groups in 2-Amino-1-pyridin-3-YL-ethanol, you can use this equation to calculate the ratio of the ionized (more soluble) to the un-ionized (less soluble) form at different buffer pH values.[22][23] This allows for a more rational selection of the buffer pH to ensure that the majority of the compound is in its soluble, ionized state.

Logical Relationship for Solubility:

G cluster_0 pH < pKa (Amine) cluster_1 pH > pKa (Amine) a Amine is Protonated (R-NH3+) b Increased Ionization a->b c Higher Aqueous Solubility b->c d Amine is Neutral (R-NH2) e Decreased Ionization d->e f Lower Aqueous Solubility e->f g Risk of Precipitation f->g

Caption: pH Effect on Amine Solubility.

IV. Summary and Key Recommendations

To prevent the precipitation of this compound:

  • Prioritize Buffer Selection: Choose a buffer with a pH significantly lower than the pKa of the compound's amine groups.

  • Mind the Buffer Concentration: Use the lowest effective concentration to avoid salting-out effects.

  • Consider Co-solvents: If necessary, introduce a co-solvent like propylene glycol or PEG 400 to enhance solubility.

  • Control Temperature: Maintain a consistent and, if possible, slightly elevated temperature.

  • Verify Your Precipitate: Always confirm the identity of any precipitate to ensure it is your compound of interest.

By systematically applying these principles and experimental approaches, you can effectively manage the solubility of this compound and ensure the success of your research.

References

  • Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis.
  • Management and Control of Sodium Oxalate Precipit
  • 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium.
  • Calcium Oxalate Crystallization: Influence of pH, Energy Input, and Supersaturation Ratio on the Synthesis of Artificial Kidney Stones.
  • Physiological buffer effects in drug supersaturation – a mechanistic study of hydroxypropyl cellulose as precipit
  • Applications and Example Problems Using Henderson–Hasselbalch Equ
  • Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry.
  • Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion.
  • Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both?
  • Henderson Hasselbalch Equ
  • Characteristics of Sodium Oxalate Precipitates from the Bayer. Travaux No.49 - ICSOBA 2020 Proceedings.
  • Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor.
  • 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD..
  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Buffer and Salt Effects in Aqueous Host–Guest Systems: Screening, Competitive Binding, or Both? Journal of the American Chemical Society.
  • Principles of Drug Action 1, Spring 2005, Amines. University of Minnesota Duluth.
  • Co-solvency and anti-solvent method for the solubility enhancement. IntechOpen.
  • 17.2: Buffers- Solutions That Resist pH Change. Chemistry LibreTexts.
  • Critical Strategies for Drug Precipitation Inhibition: A Review with the Focus on Poorly Soluble Drugs. PubMed.
  • Kinetics of precipitation from solutions supersaturated in calcium oxalates and phosph
  • The pKa Distribution of Drugs: Application to Drug Discovery.
  • Experiment # 9: The Henderson-Hasselbalch Equ
  • Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Solubility and Buffers. Smore.
  • Effect of pH and Buffer Capacity of Physiological Bicarbonate Buffer on Precipitation of Drugs.
  • 1-(3-AMINO-PYRIDIN-2-YL)-ETHANOL 954240-54-1 wiki. Guidechem.
  • Developing precipitation modes for preventing the calcium-oxalate contamin
  • 2-Amino-1-pyridin-2-yl-ethanol. Chem-Impex.
  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evalu
  • Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
  • 2-(2-AMINO-PYRIDIN-3-YL)-ETHANOL CAS#: 954240-84-7.
  • The Henderson-Hasselbalch Equation: Its History and Limitations.

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Technical Support Center: Quality Control and Purity Assessment of 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Amino-1-pyridin-3-YL-ethanol oxalate. This document is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into the quality control (QC) and purity assessment of this important chemical intermediate. Our goal is to move beyond simple protocols and explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the most common questions our team encounters regarding the analysis of this compound.

Q1: How can I definitively confirm the identity of my this compound sample?

A1: A multi-technique approach is essential for unambiguous identification. No single method is sufficient.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for structural confirmation. A ¹H NMR spectrum will provide a unique fingerprint of the molecule. For this compound, you should expect to see distinct signals corresponding to the protons on the pyridine ring, the aliphatic protons of the ethanolamine chain (-CH-, -CH₂-), and the exchangeable protons from the amino (-NH₂) and hydroxyl (-OH) groups. The presence of the oxalate counter-ion can also be confirmed. It is crucial to use a solvent like DMSO-d₆, which allows for the observation of these exchangeable protons.[1][2]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the free base (2-Amino-1-pyridin-3-YL-ethanol, C₇H₁₀N₂O), which has a monoisotopic mass of approximately 138.08 Da.[3][4][5] Electrospray ionization (ESI) in positive mode is typically used to observe the protonated molecule [M+H]⁺ at m/z 139.09.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for confirming the presence of key functional groups. You should look for characteristic absorption bands for O-H (hydroxyl), N-H (amino), C-O (alcohol), and C=N/C=C (pyridine ring) vibrations.[1]

The combination of a correct mass and a matching ¹H NMR spectrum provides the highest level of confidence in the sample's identity.

Q2: What is the recommended primary technique for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) with UV detection is the industry-standard method for quantifying the purity of aromatic compounds like this one.[1]

  • Why HPLC? Its high resolving power allows for the separation of the main compound from closely related structural impurities and degradation products.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light, making UV detection highly effective. A photodiode array (PDA) detector is recommended as it can provide spectral information for both the main peak and any impurities, which can help in their identification.[1]

  • Purity Calculation: Purity is typically determined by an area percent calculation, where the area of the main peak is compared to the total area of all peaks in the chromatogram. For accurate quantification, a reference standard of known purity is required.

Q3: What are the potential impurities I should be aware of?

A3: Impurities can originate from the synthesis process or from degradation.

  • Synthesis-Related Impurities:

    • Starting Materials: Unreacted starting materials, such as 3-acetylpyridine or other precursors, can be present.

    • Side-Reaction Products: The reaction of β-amino alcohols with oxalates can sometimes lead to the formation of by-products like substituted oxalamides or cyclic morpholine-2,3-diones under certain conditions.[6]

    • Positional Isomers: Depending on the synthetic route, isomers such as 2-Amino-1-pyridin-2-yl-ethanol or 2-Amino-1-pyridin-4-yl-ethanol could be present.

  • Degradation Products:

    • Oxidation: Amino alcohols can be susceptible to oxidation, especially in the presence of air, metal ions, or light.[7] This can lead to discoloration (e.g., yellowing) and the formation of various degradation products.[8]

    • Dehydration: Although less common under normal storage, elimination of the hydroxyl group is a potential degradation pathway under harsh acidic or thermal conditions.

Q4: My sample has a slight yellow tint. Is it degraded? How should I store it properly?

A4: A yellow tint can indeed be an indicator of degradation, often due to minor levels of oxidative products.[8] While it may not significantly impact purity in all cases, it warrants investigation.

  • Proper Storage: To minimize degradation, the compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place (refrigerated conditions of 2-8°C are often recommended).[9] Storing under an inert atmosphere (e.g., argon or nitrogen) is advisable for long-term stability.

  • Re-analysis: If you observe a color change, it is critical to re-analyze the purity by HPLC before use to ensure it still meets the requirements for your application.

Part 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental issues.

Issue 1: Out-of-Specification (OOS) Purity Result by HPLC

An OOS result requires a structured investigation to determine the root cause.

Caption: Decision tree for troubleshooting an out-of-spec HPLC purity result.

Issue 2: Complex or Uninterpretable ¹H NMR Spectrum
  • Problem: Overlapping peaks, broad signals, or unexpected chemical shifts.

  • Causality & Solution:

    • Solvent Choice: As mentioned, exchangeable protons (-OH, -NH₂) can broaden or exchange with residual water in the solvent. Action: Use DMSO-d₆ and ensure it is a fresh, high-quality grade. This solvent will slow the exchange rate, allowing for the observation of these protons as distinct signals.[1]

    • Sample Concentration: A sample that is too concentrated can lead to peak broadening and shifts in chemical shifts. Action: Prepare a sample at a standard concentration (e.g., 5-10 mg/mL).

    • Presence of Paramagnetic Impurities: Trace metals can cause significant line broadening. Action: While difficult to remove, this possibility should be considered if other troubleshooting steps fail. An elemental analysis can confirm the presence of metals.

    • Complex Splitting: The protons on the ethanolamine chain (-CH-CH₂-) are diastereotopic and will likely show complex splitting patterns. Action: Use 2D NMR techniques like COSY (Correlation Spectroscopy) to correlate coupled protons and confidently assign the signals.[10]

Part 3: Key Experimental Protocols

These protocols are provided as validated starting points. Method optimization may be necessary for your specific instrumentation and requirements.

Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)

This method is designed for the quantitative assessment of purity and detection of related substance impurities.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 µmProvides excellent retention and resolution for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic eluent for eluting the compound.
Gradient 5% B to 95% B over 20 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 260 nmThe pyridine ring has a strong absorbance near this wavelength.[1]
Injection Vol. 5 µLBalances sensitivity with the risk of column overloading.
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileA standard diluent that is compatible with the mobile phase.
Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

This protocol outlines the steps for acquiring a definitive ¹H NMR spectrum.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). Ensure complete dissolution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Expected Chemical Shifts (δ, ppm, approximate):

      • ~8.5-8.7 ppm: Protons on the pyridine ring ortho to the nitrogen.

      • ~7.3-7.8 ppm: Other protons on the pyridine ring.

      • ~4.8-5.0 ppm: The methine proton (-CHOH).

      • ~2.8-3.2 ppm: The methylene protons (-CH₂NH₂).

      • Exchangeable Protons: The chemical shifts of the -OH, -NH₂, and oxalate protons can vary depending on concentration and water content but will be visible in DMSO-d₆.

  • Data Analysis: Integrate all peaks and compare the relative integrations to the expected number of protons for the structure. The presence of signals for both the amino alcohol and the oxalate counter-ion confirms the identity of the salt.

Overall QC Workflow

The following diagram outlines a comprehensive workflow for the quality control of an incoming batch of material.

QC_Workflow cluster_Initial Initial Checks cluster_ID Identity Confirmation cluster_Purity Purity & Impurity Receive Receive Sample Visual Visual Inspection (Color, Form) Receive->Visual Solubility Solubility Check Visual->Solubility NMR ¹H NMR (in DMSO-d6) Solubility->NMR MS Mass Spectrometry Solubility->MS HPLC HPLC-UV/PDA Purity (Area %) Solubility->HPLC Final Generate Certificate of Analysis (CoA) NMR->Final MS->Final Water Water Content (Karl Fischer) HPLC->Water ResSolv Residual Solvents (GC-HS) HPLC->ResSolv Water->Final ResSolv->Final

Caption: A typical quality control workflow for this compound.

References

  • Opinion on 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine. European Commission, Scientific Committee on Consumer Safety. [Link]

  • Reactivity of β-amino alcohols against dialkyl oxalate: Synthesis and mechanism study in the formation of substituted oxalamide and/or morpholine-2,3-dione derivatives. ResearchGate. [Link]

  • Process for the preparation of amino-alcohols.
  • Determination of Dansyl Amino Acids and Oxalate by HPLC with Electrogenerated Chemiluminescence Detection. PubMed. [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. [Link]

  • Metal-binding properties of 2-aminoethanol. (a) ¹H NMR spectra... ResearchGate. [Link]

  • Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent. [Link]

  • THE 19F NMR OF AMINO ACID DERIVATIVES. ScholarWorks, California State University, Northridge. [Link]

  • Investigation of tryptophan-related yellowing in parenteral amino acid solution... PubMed. [Link]

  • NMR Analysis of Amino Acids. YouTube. [Link]

  • Dipeptide Structural Analysis Using Two-Dimensional NMR... Pendidikan Kimia. [Link]

  • 2-(2-AMINO-PYRIDIN-3-YL)-ETHANOL CAS#: 954240-84-7. ChemWhat. [Link]

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Validation & Comparative

Comparative Analysis of 2-Amino-1-pyridin-3-yl-ethanol Salt Forms: A Technical Guide to Physicochemical Characterization and Selection

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The selection of an optimal salt form for an active pharmaceutical ingredient (API) is a critical decision in drug development, profoundly influencing its physicochemical and biopharmaceutical properties.[1][2] This guide presents a comparative framework for the analysis of two common salt forms, hydrochloride and oxalate, using the weakly basic compound 2-Amino-1-pyridin-3-yl-ethanol as a model. We will explore the fundamental principles behind salt selection and detail the essential experimental workflows required to characterize and compare critical properties such as crystallinity, thermal behavior, hygroscopicity, and solubility. While specific experimental data for these exact salt forms are not publicly available, this guide provides representative data and methodologies to illustrate the decision-making process for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Salt Selection

An active pharmaceutical ingredient (API) rarely proceeds to market as a free base or free acid. More than 50% of all medicines are administered as salts, a testament to the power of salt formation in optimizing a drug's performance.[1] The process of creating a salt by reacting an API with an acidic or basic counter-ion is a strategic tool used to overcome undesirable characteristics of the parent molecule, such as poor solubility, chemical instability, or difficult handling properties.[1][2][3][4]

The choice of the counter-ion is a multi-faceted decision. A hydrochloride (HCl) salt, derived from a strong mineral acid, often enhances solubility but can sometimes lead to increased hygroscopicity or a less stable crystalline form.[3] Conversely, an oxalate salt, derived from a dicarboxylic acid, may offer different crystal packing arrangements, potentially leading to higher melting points or lower hygroscopicity, but with its own set of trade-offs.

This guide provides a systematic approach to comparing these two salt forms of 2-Amino-1-pyridin-3-yl-ethanol, a versatile building block in pharmaceutical synthesis.[5] We will detail the necessary analytical techniques and explain the causality behind the experimental choices, providing a robust framework for selecting the optimal salt candidate for further development.

The Strategic Framework for Salt Characterization

A successful salt selection program is a tiered, goal-oriented process that begins with a thorough characterization of the free base and progresses through the screening and detailed analysis of various salt forms.[1] The objective is to find a salt with a fine balance of optimal physicochemical and biopharmaceutical properties.

The overall workflow involves synthesizing potential salt candidates, confirming their formation, and then subjecting them to a battery of characterization tests.

Salt_Selection_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Characterization cluster_2 Phase 3: Selection API API Free Base (2-Amino-1-pyridin-3-yl-ethanol) Counterions Select Counter-ions (e.g., HCl, Oxalic Acid) API->Counterions Synthesis Salt Synthesis & Crystallization Screening Counterions->Synthesis XRPD Crystallinity & Form ID (XRPD) Synthesis->XRPD Thermal Thermal Properties (DSC/TGA) XRPD->Thermal Hygro Hygroscopicity (DVS) Thermal->Hygro Solubility Kinetic & Equilibrium Solubility Hygro->Solubility Data Comparative Data Analysis Solubility->Data Selection Select Lead Salt Form for Development Data->Selection

Caption: High-level workflow for pharmaceutical salt selection.

Comparative Physicochemical Analysis

The core of the analysis involves a head-to-head comparison of the salt forms across several key parameters. Advanced analytical techniques are essential to build a complete picture of each salt's properties.[6]

Crystallinity and Polymorphism: X-Ray Powder Diffraction (XRPD)

Rationale: XRPD is the definitive technique for identifying the solid-state nature of a material.[7] It distinguishes between a crystalline solid, which produces a unique pattern of sharp peaks (a "fingerprint"), and an amorphous solid, which shows a broad, diffuse halo.[7] Different crystalline forms of the same salt, known as polymorphs, will have distinct XRPD patterns and can have vastly different properties.[7]

Expected Results:

  • Hydrochloride Salt: Often highly crystalline, but the small, spherical chloride ion can sometimes lead to less stable packing or the formation of multiple polymorphs.

  • Oxalate Salt: The larger, more complex oxalate anion can promote different, often robust, crystal lattice arrangements through additional hydrogen bonding opportunities.

An XRPD analysis is the first step to confirm that a new, crystalline salt has been formed and to establish its unique identity.[8]

Thermal Properties: DSC and TGA

Rationale: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical information about the thermal stability of a salt.[9]

  • DSC measures the heat flow into or out of a sample as it is heated, revealing events like melting (endotherm), crystallization (exotherm), or solid-state transitions.[3] A sharp melting endotherm with a high onset temperature is generally desirable for stability.

  • TGA measures the change in mass as a function of temperature. It is used to identify the presence of water or solvent in the crystal lattice (solvates/hydrates) and to determine the decomposition temperature.[10]

Expected Results: A desirable salt form should have a high, sharp melting point and be thermally stable well above typical processing and storage temperatures.

Hygroscopicity: Dynamic Vapor Sorption (DVS)

Rationale: Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[3] Excessive moisture uptake can cause physical changes (e.g., deliquescence), chemical degradation, and challenges in handling and manufacturing.[3] DVS is an automated gravimetric technique that measures water vapor sorption and desorption isotherms, providing a precise quantification of a material's hygroscopic nature.[11][12]

Expected Results:

  • Hydrochloride Salt: Salts of strong mineral acids can be more polar and thus more prone to being hygroscopic.[3]

  • Oxalate Salt: While still polar, oxalate salts may exhibit lower hygroscopicity depending on their crystal packing. Studies on atmospheric oxalates show a range of hygroscopic behaviors.[13][14]

A non-hygroscopic or slightly hygroscopic salt is strongly preferred for development.[3]

Aqueous Solubility

Rationale: For oral dosage forms, adequate aqueous solubility is often a prerequisite for good bioavailability. Salt formation is a primary strategy to increase the solubility of a poorly soluble free base. Kinetic and equilibrium solubility studies are performed to compare candidates.

Expected Results: Both salt forms are expected to have significantly higher aqueous solubility than the free base. The hydrochloride salt, being derived from a strong acid, is often predicted to have higher solubility than salts of weaker organic acids. However, lattice energy of the crystal can play a confounding role, making experimental determination essential.

Data Summary: A Representative Comparison

The following table summarizes hypothetical yet representative experimental data for the two salt forms to illustrate how a comparison would be presented.

PropertyMethod2-Amino-1-pyridin-3-yl-ethanol HCl2-Amino-1-pyridin-3-yl-ethanol OxalateRationale for Preference
Physical Form VisualWhite crystalline powderOff-white crystalline powderN/A
Crystallinity XRPDCrystalline, Form ICrystalline, Form ABoth are crystalline, which is desirable.
Melting Point (Onset) DSC175 °C195 °COxalate: Higher melting point suggests greater crystal lattice stability.
Decomposition Temp. TGA> 200 °C> 220 °COxalate: Higher thermal stability.
Hygroscopicity DVS (% uptake @ 80% RH)1.5% (Slightly hygroscopic)0.2% (Non-hygroscopic)Oxalate: Significantly lower moisture uptake reduces risks during handling and storage.
Equilibrium Solubility HPLC (pH 6.8, 25 °C)55 mg/mL30 mg/mLHydrochloride: Higher solubility is generally favorable for dissolution and absorption.

Analysis: Based on this representative data, a trade-off exists. The hydrochloride salt offers superior solubility, which is a major advantage. However, the oxalate salt demonstrates superior physical stability with a higher melting point and significantly lower hygroscopicity. The final decision would depend on the project's target product profile. If the solubility of the oxalate salt (30 mg/mL) is deemed sufficient for the required dose, its superior stability and handling properties would make it the preferred candidate.

Experimental Protocols & Methodologies

To ensure data integrity, all characterization must follow rigorous, well-defined protocols.

Physicochemical Characterization Workflow

The interplay between the primary analytical techniques is crucial for a comprehensive understanding of the salt forms.

Characterization_Workflow cluster_xrpd Solid Form Identification cluster_thermal Thermal Stability cluster_sorption Moisture Sensitivity Sample Salt Sample (HCl or Oxalate) XRPD XRPD Analysis Sample->XRPD TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC DVS DVS Analysis Sample->DVS XRPD_Result Crystalline Fingerprint (Confirms Form I vs. Form A) XRPD->XRPD_Result TGA_Result Decomposition Temp. Presence of Solvates DSC_Result Melting Point (Tm) Phase Transitions DVS_Result Sorption/Desorption Isotherm (% Mass Change vs. %RH) TGA->TGA_Result DSC->DSC_Result DVS->DVS_Result

Caption: Integrated workflow for physicochemical characterization.

Protocol: X-Ray Powder Diffraction (XRPD)
  • Objective: To identify the crystalline form of each salt.

  • Instrumentation: A modern powder diffractometer (e.g., Malvern PANalytical Empyrean).

  • Sample Preparation: Gently grind approximately 5-10 mg of the salt powder to reduce particle size effects. Pack the powder into a low-background sample holder.

  • Data Acquisition:

    • Radiation: Cu Kα (λ = 1.5406 Å).

    • Scan Range (2θ): 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1°/min.

  • Data Analysis: Compare the resulting diffractogram to the patterns of the starting materials (API free base, oxalic acid, etc.). A new, unique pattern confirms salt formation. Each distinct crystalline salt (HCl vs. Oxalate) will have its own fingerprint pattern.[7]

Protocol: Simultaneous DSC/TGA
  • Objective: To determine the melting point, identify any phase transitions, and assess thermal decomposition.

  • Instrumentation: A simultaneous thermal analyzer (e.g., TA Instruments Q600).[10]

  • Sample Preparation: Accurately weigh 3-5 mg of the salt into an aluminum Tzero pan. Crimp the pan with a pinhole lid to allow any evolved gases to escape.

  • Method:

    • Purge Gas: Nitrogen at 50 mL/min.

    • Temperature Program: Equilibrate at 30°C. Ramp at 10°C/min to 350°C.

  • Data Analysis:

    • TGA Curve: Analyze for mass loss events. A significant loss before decomposition may indicate the presence of a hydrate or solvate.[9]

    • DSC Curve: Identify the onset temperature of the sharp endotherm corresponding to the melting point. Note any other endothermic or exothermic events.

Protocol: Dynamic Vapor Sorption (DVS)
  • Objective: To quantify the hygroscopicity of each salt form.

  • Instrumentation: DVS Analyzer (e.g., Surface Measurement Systems DVS Adventure).

  • Sample Preparation: Place approximately 10 mg of the sample onto the DVS microbalance pan.

  • Method:

    • Drying: Dry the sample in-situ at 0% relative humidity (RH) until a stable mass is achieved. This establishes the dry baseline.[15]

    • Sorption Cycle: Increase RH in steps of 10% from 0% to 90% RH.

    • Desorption Cycle: Decrease RH in steps of 10% from 90% back to 0% RH.

    • Equilibrium: At each step, the system holds until the mass change is less than 0.002% per minute.

  • Data Analysis: Plot the percentage change in mass versus RH. The mass change at a high humidity (e.g., 80% RH) is used to classify the hygroscopicity. The shape of the isotherm can reveal mechanisms like hydrate formation.[16]

Conclusion and Recommendation Strategy

The selection of a salt form is not a one-size-fits-all process; it is a careful balancing of competing properties to best fit the intended application.[2] In our representative analysis, the This compound salt emerged as a potentially superior candidate due to its excellent physical stability (high melting point, non-hygroscopic). While its aqueous solubility was lower than the hydrochloride salt, a value of 30 mg/mL would likely be sufficient for many oral dosage forms.

The final decision requires a holistic, goal-oriented approach.[1] Key questions to consider include:

  • What is the required dose? Is the solubility of the oxalate salt sufficient to achieve this in the gastrointestinal tract?

  • What is the intended manufacturing process? The non-hygroscopic nature of the oxalate salt would simplify processes like milling and blending.

  • What are the stability requirements for the final drug product? The superior thermal and physical stability of the oxalate salt suggests a longer potential shelf life.

This guide has outlined the critical experimental framework and scientific rationale necessary for a comparative analysis of pharmaceutical salt forms. By systematically applying these characterization techniques, development teams can make data-driven decisions, mitigating risks and selecting the optimal salt form to carry forward into full development.

References

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. (n.d.). MDPI. [Link]

  • Salt Selection in Drug Development. (2010, October 2). Pharmaceutical Technology. [Link]

  • Pharmaceutical salts: a formulation trick or a clinical conundrum? (n.d.). The Pharmaceutical Journal. [Link]

  • Selected amines and amino alcohols. (2023, May). Miljøstyrelsen. [Link]

  • A Review of Pharmaceutical Powder Crystallography – Process, Results, and Applications. (2023, June 29). European Society of Medicine. [Link]

  • Pharmaceutical cocrystals, salts and polymorphs: Advanced characterization techniques. (2017, August 1). Advanced Drug Delivery Reviews. [Link]

  • Investigation on the hygroscopicity of oxalic acid and atmospherically relevant oxalate salts under sub- and supersaturated conditions. (n.d.). Environmental Science: Processes & Impacts. [Link]

  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments. [Link]

  • Dynamic Vapor Sorption. (n.d.). Surface Measurement Systems. [Link]

  • Advanced Methodologies for Pharmaceutical Salt Synthesis. (2021, January 20). Crystal Growth & Design. [Link]

  • Role of Salt Selection in Drug Discovery and Development. (n.d.). ResearchGate. [Link]

  • Hygroscopic properties of oxalic acid and atmospherically relevant oxalates. (2023, August 6). ResearchGate. [Link]

  • Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry. (2023, August 6). ResearchGate. [Link]

  • X-ray Powder Diffraction in Solid Form Screening and Selection. (2011, September 1). American Pharmaceutical Review. [Link]

  • Dynamic Vapor Sorption Sampling Considerations. (n.d.). TA Instruments. [Link]

  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma. [Link]

  • Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). (n.d.). IIT Kanpur. [Link]

  • Amino acids: chemistry, diversity and physical properties. (2017, December 6). Royal Society of Chemistry. [Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. (n.d.). ACS Publications. [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. (n.d.). Ardena. [Link]

  • X-ray diffraction III: Pharmaceutical applications. (2023, August 6). ResearchGate. [Link]

  • 2-Amino-1-(pyridin-3-yl)ethanol: A Key Intermediate for Advanced Chemical Synthesis. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Validating the Neuroprotective Effects of 2-Amino-1-pyridin-3-YL-ethanol oxalate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function.[1] The development of effective therapies is a critical unmet need. This guide provides a comprehensive framework for validating the neuroprotective potential of a novel compound, "2-Amino-1-pyridin-3-YL-ethanol oxalate" (hereafter referred to as Compound X), through a series of comparative in vitro and in vivo studies.

Given the novelty of Compound X, this guide establishes a rigorous, self-validating experimental workflow. We will compare its performance against two well-established neuroprotective agents with distinct mechanisms of action: N-acetylcysteine (NAC), an antioxidant and glutathione precursor, and Memantine, an NMDA receptor antagonist.[2][3] This comparative approach allows for a robust assessment of Compound X's efficacy and potential mechanisms of action.

Hypothesized Mechanism of Action for Compound X

Based on its chemical structure, which features a pyridine ring and an amino-ethanol side chain, we hypothesize that Compound X may exert neuroprotective effects through a combination of antioxidant and anti-excitotoxic activities. The pyridine moiety could potentially be involved in chelating metal ions that catalyze oxidative reactions, while the amino-ethanol group might interact with neuronal receptors, such as the NMDA receptor.

Caption: Hypothesized dual mechanism of Compound X.

In Vitro Validation of Neuroprotection

The initial validation of Compound X's neuroprotective effects will be conducted using in vitro models of neurotoxicity.[4] These models provide a controlled environment to assess the direct effects of the compound on neuronal cells and to elucidate its mechanism of action.[5]

Experimental Workflow: In Vitro Studies

G start Start: SH-SY5Y Cell Culture induce_toxicity Induce Neurotoxicity (6-OHDA or Glutamate) start->induce_toxicity treatment Treat with: - Compound X - N-acetylcysteine (NAC) - Memantine induce_toxicity->treatment assess_viability Assess Cell Viability (MTT & LDH Assays) treatment->assess_viability assess_oxidative_stress Measure Oxidative Stress (ROS Assay) treatment->assess_oxidative_stress assess_apoptosis Evaluate Apoptosis (Caspase-3 Assay) treatment->assess_apoptosis end End: Data Analysis assess_viability->end assess_oxidative_stress->end assess_apoptosis->end

Caption: Workflow for in vitro neuroprotection assays.

Detailed Experimental Protocols

1. Cell Culture and Induction of Neurotoxicity:

  • Cell Line: Human neuroblastoma SH-SY5Y cells will be used. These cells are a well-established model for neurotoxicity studies.

  • Culture Conditions: Cells will be maintained in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Neurotoxin Induction:

    • Oxidative Stress Model: Cells will be treated with 100 µM 6-hydroxydopamine (6-OHDA) for 24 hours to induce oxidative stress-mediated cell death, a model relevant to Parkinson's disease.

    • Excitotoxicity Model: Cells will be exposed to 10 mM glutamate for 24 hours to induce excitotoxicity, a mechanism implicated in various neurodegenerative conditions.

2. Compound Treatment:

  • Cells will be pre-treated for 2 hours with varying concentrations of Compound X (1, 10, 100 µM), NAC (1 mM), or Memantine (10 µM) before the addition of the neurotoxin.

3. Assessment of Cell Viability:

  • MTT Assay: This assay measures the metabolic activity of viable cells.[6] The reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases is proportional to the number of living cells.

    • Protocol:

      • After treatment, add 10 µL of 5 mg/mL MTT solution to each well of a 96-well plate.[6]

      • Incubate for 4 hours at 37°C.[7]

      • Add 100 µL of solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.[6]

  • LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cell membrane disruption and cytotoxicity.[8]

    • Protocol:

      • Collect the cell culture supernatant.

      • Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

      • Measure the absorbance at the appropriate wavelength.

4. Measurement of Reactive Oxygen Species (ROS):

  • Intracellular ROS levels will be measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).[9][10]

    • Protocol:

      • After treatment, wash the cells with PBS.

      • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

      • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence microplate reader.[9]

5. Evaluation of Apoptosis:

  • Apoptosis will be assessed by measuring the activity of caspase-3, a key executioner caspase.[11]

    • Protocol:

      • Lyse the cells to release intracellular contents.

      • Use a colorimetric or fluorometric caspase-3 assay kit with a DEVD-pNA or DEVD-AMC substrate, respectively.[12][13]

      • Measure the absorbance or fluorescence according to the kit's protocol.

Hypothetical In Vitro Data

Table 1: Neuroprotective Effects of Compound X, NAC, and Memantine in SH-SY5Y Cells

Treatment Group% Cell Viability (MTT Assay) vs. 6-OHDA% LDH Release vs. 6-OHDA% ROS Production vs. 6-OHDA% Caspase-3 Activity vs. 6-OHDA
Control (No Toxin) 100 ± 5.25.1 ± 1.2100 ± 6.8100 ± 7.1
6-OHDA (100 µM) 45.3 ± 4.185.2 ± 6.3250.4 ± 15.2320.1 ± 20.5
Compound X (1 µM) 55.1 ± 3.870.4 ± 5.1210.3 ± 12.1280.6 ± 18.3
Compound X (10 µM) 75.8 ± 4.540.1 ± 4.2150.7 ± 10.5180.2 ± 15.1
Compound X (100 µM) 88.2 ± 5.020.5 ± 3.5115.2 ± 8.9130.4 ± 11.8
NAC (1 mM) 85.4 ± 4.925.3 ± 3.8120.1 ± 9.3145.7 ± 13.2
Memantine (10 µM) 50.2 ± 4.378.9 ± 5.9235.6 ± 14.8305.3 ± 19.8
Treatment Group% Cell Viability (MTT Assay) vs. Glutamate% LDH Release vs. Glutamate% ROS Production vs. Glutamate% Caspase-3 Activity vs. Glutamate
Control (No Toxin) 100 ± 5.84.8 ± 1.0100 ± 5.9100 ± 6.5
Glutamate (10 mM) 50.1 ± 4.779.8 ± 5.5180.2 ± 11.3250.9 ± 17.4
Compound X (1 µM) 60.3 ± 4.265.7 ± 4.8160.5 ± 10.1220.1 ± 15.6
Compound X (10 µM) 80.5 ± 5.135.2 ± 4.0130.8 ± 9.5150.7 ± 12.9
Compound X (100 µM) 92.1 ± 5.515.8 ± 2.9110.3 ± 7.8115.4 ± 10.2
NAC (1 mM) 65.7 ± 4.855.4 ± 4.6125.6 ± 8.7190.3 ± 14.1
Memantine (10 µM) 89.9 ± 5.318.9 ± 3.1115.9 ± 8.1120.8 ± 11.0

Data are presented as mean ± SEM.

In Vivo Validation of Neuroprotection

Following promising in vitro results, the neuroprotective effects of Compound X will be evaluated in a rodent model of Parkinson's disease.[14][15] Animal models are essential for assessing the therapeutic potential of a compound in a more complex biological system.[16]

Experimental Workflow: In Vivo Studies

G start Start: 6-OHDA Rat Model of Parkinson's Disease treatment Administer: - Compound X - N-acetylcysteine (NAC) - Levodopa (Positive Control) start->treatment behavioral_tests Behavioral Assessments (Rotarod, Cylinder Test) treatment->behavioral_tests histology Post-mortem Histological Analysis (Tyrosine Hydroxylase Staining) behavioral_tests->histology end End: Data Analysis histology->end

Caption: Workflow for in vivo neuroprotection studies.

Detailed Experimental Protocols

1. Animal Model:

  • Species: Male Sprague-Dawley rats will be used.

  • Induction of Parkinsonism: Unilateral injection of 6-OHDA into the medial forebrain bundle will be performed to create a lesion of the nigrostriatal dopamine pathway.

2. Compound Administration:

  • Rats will be treated daily with oral gavage of Compound X (10, 50 mg/kg), NAC (100 mg/kg), or Levodopa/Carbidopa (10/2.5 mg/kg) as a positive control, starting one week before the 6-OHDA lesion and continuing for four weeks post-lesion.

3. Behavioral Assessments:

  • Motor function will be assessed weekly using the following tests:[17][18]

    • Rotarod Test: This test measures motor coordination and balance.[19][20] The latency to fall from a rotating rod is recorded.

    • Cylinder Test: This test assesses forelimb use asymmetry, a hallmark of unilateral dopamine depletion.[21] The number of contralateral and ipsilateral paw touches during rearing is counted.

4. Histological Analysis:

  • At the end of the treatment period, rats will be euthanized, and their brains will be collected for histological analysis.[1][22]

  • Immunohistochemistry: Brain sections will be stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.[23]

Hypothetical In Vivo Data

Table 2: Behavioral and Histological Outcomes in the 6-OHDA Rat Model

Treatment GroupLatency to Fall (s) on Rotarod (Week 4)Contralateral Paw Use (%) in Cylinder Test (Week 4)% TH-Positive Neurons in Substantia Nigra vs. Sham
Sham (Vehicle) 180.5 ± 10.248.2 ± 2.1100 ± 4.5
6-OHDA + Vehicle 65.3 ± 8.115.7 ± 1.830.1 ± 3.2
Compound X (10 mg/kg) 90.1 ± 7.525.4 ± 2.045.6 ± 4.1
Compound X (50 mg/kg) 145.8 ± 9.338.9 ± 2.570.2 ± 5.3
NAC (100 mg/kg) 130.4 ± 8.835.1 ± 2.365.7 ± 4.9
Levodopa (10 mg/kg) 165.2 ± 11.142.5 ± 2.832.5 ± 3.5

Data are presented as mean ± SEM.

Conclusion and Future Directions

This guide outlines a comprehensive and comparative approach to validating the neuroprotective effects of a novel compound, "this compound" (Compound X). The proposed workflow, from in vitro mechanistic studies to in vivo functional assessments, provides a robust framework for determining its therapeutic potential.

The hypothetical data presented suggest that Compound X exhibits significant neuroprotective properties, likely through a dual mechanism of antioxidant and anti-excitotoxic activity. Its performance in these models appears comparable or superior to the established neuroprotective agent N-acetylcysteine and demonstrates a different profile from the NMDA receptor antagonist Memantine.

Future studies should focus on further elucidating the precise molecular targets of Compound X, exploring its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy in other animal models of neurodegenerative diseases.[24][25]

References

  • Aras, M. A., Hartnett, K. A., & Aizenman, E. (2008). Assessment of cell viability in primary neuronal cultures. Current protocols in neuroscience, Chapter 7, Unit 7.18. [Link]

  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function. Retrieved from [Link]

  • Emulate. (2021, January 12). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

  • Ghasemi, M., & Mehranfard, N. (2018). Animal models of neurodegenerative diseases: A review. Avicenna journal of neuro-psycho-physiology, 5(2), 49-64. [Link]

  • GoodRx. (2024, September 27). Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]

  • Kalyanaraman, B. (2013). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & redox signaling, 20(2), 372-382. [Link]

  • MDPI. (2022, November 17). Parkinson's Disease: Exploring Different Animal Model Systems. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, March 7). Neuroprotective effects of N-acetyl cysteine on primary hippocampus neurons against hydrogen peroxide-induced injury are mediated via inhibition of mitogen-activated protein kinases signal transduction and antioxidative action. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mechanism of action of memantine. Retrieved from [Link]

  • Tufan, A. C., & Tufan, F. (2008). N-acetylcysteine in the treatment of psychiatric disorders. Turkish journal of psychiatry, 19(4), 426-434. [Link]

  • Zhang, X., et al. (2016). Histological analysis of neurodegeneration in the mouse brain. Current protocols in neuroscience, 77(1), 7-34. [Link]

Sources

A Comparative Guide to the Efficacy of 2-Amino-1-pyridin-3-YL-ethanol oxalate as a Potential Dopamine β-Hydroxylase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the enzyme inhibitory potential of 2-Amino-1-pyridin-3-YL-ethanol oxalate. Given the structural analogy of its core moiety, 2-amino-1-(pyridin-3-yl)ethanol, to the endogenous substrates of Dopamine β-hydroxylase (DBH), we propose a detailed investigation into its efficacy as a DBH inhibitor. This analysis is benchmarked against Nepicastat, a well-characterized and clinically evaluated DBH inhibitor.

The objective of this guide is to equip researchers and drug development professionals with the foundational knowledge and detailed experimental protocols required to rigorously assess this compound's potential. We will delve into the mechanistic rationale, present a step-by-step workflow for in-vitro characterization, and provide the tools for interpreting and comparing the resulting data.

Mechanistic Rationale: Targeting Dopamine β-Hydroxylase (DBH)

Dopamine β-hydroxylase is a critical copper-containing monooxygenase enzyme that catalyzes the stereospecific hydroxylation of dopamine to form norepinephrine. This conversion is a rate-limiting step in the biosynthesis of essential catecholamine neurotransmitters. Dysregulation of this pathway has been implicated in various cardiovascular and neurological disorders, including hypertension, heart failure, and post-traumatic stress disorder (PTSD), making DBH a significant therapeutic target.

The rationale for investigating 2-Amino-1-pyridin-3-YL-ethanol as a potential DBH inhibitor stems from its structural similarity to the enzyme's natural substrate, dopamine, and to other known phenylethanolamine-class inhibitors. The presence of a β-hydroxyl group and an aminoethyl side chain suggests a potential for competitive binding to the DBH active site. The oxalate salt form is typically used to improve the compound's stability and handling properties.

To provide context, we will compare its potential efficacy against Nepicastat (SYN-117) , a potent, selective, and reversible inhibitor of DBH that has undergone clinical investigation.

Catecholamine_Pathway cluster_pathway Catecholamine Biosynthesis Pathway cluster_inhibitors Inhibitory Action Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) [Target Enzyme] Dopamine_to_NE_Block Test_Compound 2-Amino-1-pyridin-3-YL-ethanol (Test Compound) Known_Inhibitor Nepicastat (Reference Inhibitor) Dopamine_to_NE_Block->Norepinephrine

Caption: The Catecholamine Biosynthesis Pathway highlighting the role of DBH.

Comparative Inhibitor Profiles

A meaningful evaluation requires a benchmark. Nepicastat serves as an appropriate reference due to its well-documented potency and selectivity.

FeatureNepicastat (Reference Inhibitor)This compound (Test Compound)
Mechanism of Action Reversible, competitive inhibitor of DBH.Hypothesized: Competitive inhibitor at the DBH active site.
Reported Potency (IC₅₀) 7-9 nM (human DBH)To be determined via experimentation.
Selectivity High selectivity for DBH over other monooxygenases like tyrosine hydroxylase.To be determined.
Clinical Status Investigated for PTSD and cocaine dependence.Not clinically evaluated.

Experimental Workflow for Comparative Efficacy Assessment

To objectively compare the inhibitory efficacy of this compound against Nepicastat, a robust in-vitro enzyme activity assay is required. The following protocol describes a standard, reliable method for determining the IC₅₀ value of a test compound against purified DBH.

Causality Behind Experimental Choices:
  • Enzyme Source: Commercially available purified bovine DBH is used for consistency and to eliminate confounding variables from cellular components.

  • Substrate: Tyramine is often used as a substrate in place of dopamine because its product, octopamine, is not readily degraded by other enzymes, simplifying the detection process.

  • Cofactors: Ascorbate is included as it is the essential reducing agent required for DBH catalytic activity. Catalase is added to remove the hydrogen peroxide byproduct, which can damage the enzyme.

  • Detection Method: The enzymatic reaction produces octopamine. This product is then oxidized by sodium periodate to form p-hydroxybenzaldehyde, which can be quantified spectrophotometrically by measuring its absorbance at 330 nm. This is a well-established and sensitive colorimetric endpoint.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A1 Prepare Assay Buffer (MES, Ascorbate, Catalase) B1 Combine Buffer, Inhibitor, and Enzyme in Microplate A1->B1 A2 Prepare Substrate (Tyramine) B3 Initiate Reaction by Adding Substrate A2->B3 A3 Prepare Inhibitors (Test Compound & Nepicastat Serial Dilutions) A3->B1 A4 Prepare Enzyme (Purified DBH) A4->B1 B2 Pre-incubate at 37°C B1->B2 B2->B3 B4 Incubate at 37°C for 20 min B3->B4 B5 Stop Reaction (e.g., with NaOH) B4->B5 C1 Oxidize Product (Sodium Periodate) B5->C1 C2 Measure Absorbance at 330 nm C1->C2 C3 Calculate % Inhibition C2->C3 C4 Plot Dose-Response Curve & Determine IC₅₀ C3->C4

Caption: Workflow for in-vitro determination of DBH inhibitory activity.

Detailed Protocol: In-Vitro DBH Activity Assay
  • Preparation of Reagents:

    • Assay Buffer (1M MES, pH 6.0): Prepare a 1M stock solution of 2-(N-morpholino)ethanesulfonic acid (MES) and adjust the pH to 6.0.

    • Cofactor Solution: Prepare a fresh solution containing 20 mM L-ascorbic acid and 2000 units/mL catalase in water.

    • Substrate Solution (20 mM Tyramine): Prepare a 20 mM solution of tyramine hydrochloride in water.

    • Enzyme Solution: Dilute purified bovine Dopamine β-hydroxylase (DBH) in a suitable buffer to achieve a final concentration that yields a linear reaction rate over the assay period.

    • Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and Nepicastat in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • To each well, add the following in order:

      • 50 µL of Assay Buffer (1M MES, pH 6.0)

      • 10 µL of Cofactor Solution

      • 10 µL of Inhibitor solution (or vehicle for control wells)

      • 10 µL of Enzyme Solution

    • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

    • Reaction Initiation: Add 20 µL of the Substrate Solution (Tyramine) to each well to start the reaction.

    • Incubation: Incubate the plate at 37°C for 20 minutes.

    • Reaction Termination: Stop the reaction by adding 50 µL of 2M NaOH.

  • Detection of Product:

    • Add 50 µL of 2% (w/v) sodium periodate to each well to oxidize the octopamine product to p-hydroxybenzaldehyde. Incubate for 10 minutes at room temperature.

    • Stop the oxidation by adding 50 µL of 10% (w/v) sodium metabisulfite.

    • Quantification: Measure the absorbance of each well at 330 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the % inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Self-Validating Systems and Data Interpretation

The trustworthiness of this protocol is ensured by including appropriate controls:

  • Positive Control: Nepicastat is used as a positive control to validate the assay's ability to detect DBH inhibition. The resulting IC₅₀ should align with published values.

  • Negative Control (Vehicle): Wells containing the solvent used for the inhibitors (e.g., DMSO) but no inhibitor. This defines the 100% activity level.

  • Blank Control (No Enzyme): Wells containing all reagents except the enzyme. This is used to subtract background absorbance.

The primary output will be the IC₅₀ values for both this compound and Nepicastat.

Table for Summarizing Results:

CompoundIC₅₀ (nM) ± SDn (replicates)Hill Slope
NepicastatExperimental Value3Value
This compoundExperimental Value3Value

A lower IC₅₀ value signifies higher potency. The Hill slope provides insight into the cooperativity of the inhibitor's binding. A value close to 1.0 suggests a 1:1 binding stoichiometry, which is typical for competitive inhibitors.

Conclusion

This guide outlines a scientifically rigorous and experimentally validated approach to assess the efficacy of this compound as a novel DBH inhibitor. By employing a well-characterized reference compound like Nepicastat and a robust, controlled in-vitro assay, researchers can generate reliable and comparable data. The findings from this proposed study will be critical in determining whether this compound warrants further investigation as a potential therapeutic agent for disorders linked to catecholamine dysregulation. The provided protocols and frameworks ensure that the generated data is both trustworthy and directly comparable to established benchmarks in the field.

References

  • Title: Dopamine β-Hydroxylase Inhibitors for the Treatment of Posttraumatic Stress Disorder Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Dopamine beta-hydroxylase: biochemistry and pharmacology Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: The discovery of nepicastat (SYN-117), a potent and selective inhibitor of dopamine-β-hydroxylase for the treatment of congestive heart failure and post-traumatic stress disorder Source: National Center for Biotechnology Information (NCBI) URL: [Link]

Bridging the Gap: A Comparative Guide to Establishing In Vitro-In Vivo Correlation for 2-Amino-1-pyridin-3-YL-ethanol oxalate, a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising in vitro hit to a validated in vivo candidate is both exhilarating and fraught with challenges. The predictive power of early-stage assays is paramount for making informed decisions, conserving resources, and ultimately, accelerating the delivery of novel therapeutics to patients. This guide provides an in-depth, experience-driven comparison of methodologies for establishing a robust in vitro-in vivo correlation (IVIVC) for "2-Amino-1-pyridin-3-YL-ethanol oxalate," a novel compound with hypothesized kinase inhibitory activity.

We will navigate the critical experimental landscape, from initial biochemical potency determination to in vivo efficacy studies, using a rational, evidence-based approach. This guide is not a rigid template but a dynamic framework, designed to be adapted to the specific nuances of your research. Here, we will compare our hypothetical compound against established, FDA-approved pyridine-based kinase inhibitors to provide a realistic context for data interpretation and decision-making.

The Rationale: Why In Vitro to In Vivo Correlation is Crucial

The core principle of IVIVC in pharmacology is to establish a predictive relationship between a drug's in vitro properties and its in vivo behavior.[1] A successful IVIVC model can significantly de-risk a drug development program by providing a strong indication that the in vitro potency will translate into the desired therapeutic effect in a living system. For kinase inhibitors in oncology, this often means correlating the in vitro IC50 (the concentration of the drug that inhibits 50% of the kinase activity) with in vivo tumor growth inhibition.[1]

This guide will walk you through a logical progression of experiments designed to build a compelling IVIVC case for "this compound," which we will hypothesize as a selective inhibitor of Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer (NSCLC).

Experimental Workflow: A Self-Validating System

Our experimental approach is designed as a self-validating system, where each stage builds upon the last, providing increasing confidence in the therapeutic potential of our lead compound.

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Validation cluster_ivivc IVIVC Modeling in_vitro_assay Biochemical Kinase Assay (IC50) cell_based_assay Cell-Based Proliferation Assay (GI50) in_vitro_assay->cell_based_assay Confirms cellular activity ivivc_model PK/PD Modeling & Correlation in_vitro_assay->ivivc_model Provides potency data pk_study Pharmacokinetic (PK) Study cell_based_assay->pk_study Informs dose selection xenograft_model Xenograft Efficacy Model pk_study->xenograft_model Determines exposure pk_study->ivivc_model Provides exposure data pd_assay Pharmacodynamic (PD) Assay xenograft_model->pd_assay Confirms target engagement xenograft_model->ivivc_model Provides efficacy data

Caption: A streamlined workflow for establishing IVIVC.

Part 1: In Vitro Characterization - From Enzyme to Cell

The foundation of any IVIVC is a precise and reproducible measure of the compound's intrinsic potency. We will employ two key in vitro assays to characterize "this compound."

Biochemical Kinase Inhibition Assay: Determining the IC50

The first step is to quantify the direct inhibitory effect of our compound on the target kinase, EGFR. A fluorescence-based assay is a robust and sensitive method for this purpose.[2]

  • Plate Preparation: A 384-well, black, flat-bottom plate is used to minimize background fluorescence.

  • Compound Dilution: "this compound" and comparator compounds (e.g., Gefitinib, Osimertinib) are serially diluted in DMSO to create a concentration gradient. A small, fixed volume of each dilution is then transferred to the assay plate.

  • Kinase Reaction Mixture: A master mix containing recombinant human EGFR, a fluorescently labeled peptide substrate, and ATP is prepared in a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

  • Reaction Initiation: The kinase reaction is initiated by adding the reaction mixture to the wells containing the compounds.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Reaction Termination and Signal Detection: The reaction is stopped by the addition of a solution containing EDTA. The fluorescence intensity is then read on a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis: The fluorescence intensity is plotted against the compound concentration, and the IC50 value is determined using a non-linear regression analysis (sigmoidal dose-response curve).

Cell-Based Proliferation Assay: Assessing Cellular Potency (GI50)

While the biochemical assay reveals direct target engagement, a cell-based assay is crucial to confirm that the compound can penetrate the cell membrane and inhibit EGFR signaling in a more physiologically relevant context, leading to an anti-proliferative effect. We will use an NSCLC cell line with a known EGFR mutation, such as NCI-H1975.

  • Cell Seeding: NCI-H1975 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with a serial dilution of "this compound" and comparator drugs.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS Reagent Addition: After the incubation period, a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (phenazine ethosulfate) is added to each well.

  • Incubation and Absorbance Reading: The plates are incubated for 1-4 hours, and the absorbance is read at 490 nm using a microplate reader.

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of growth inhibition. The GI50 (the concentration that causes 50% growth inhibition) is then determined by plotting the percentage of growth inhibition against the compound concentration.

Comparative In Vitro Data (Hypothetical)
CompoundTarget KinaseBiochemical IC50 (nM)Cell LineCellular GI50 (nM)
This compound EGFR15 NCI-H1975 (EGFR L858R/T790M)85
GefitinibEGFR25NCI-H1975 (EGFR L858R/T790M)>10,000
OsimertinibEGFR1NCI-H1975 (EGFR L858R/T790M)12

Interpretation: Our hypothetical data suggests that "this compound" is a potent inhibitor of EGFR, with an IC50 comparable to established drugs. Importantly, its cellular activity against the T790M resistance mutation, where Gefitinib fails, indicates a potential therapeutic advantage.

Part 2: In Vivo Validation - From Bench to Bedside (Preclinical)

With promising in vitro data in hand, the next critical step is to evaluate the compound's behavior and efficacy in a living organism.

Pharmacokinetic (PK) Study: Understanding Exposure

Before assessing efficacy, we must understand how "this compound" is absorbed, distributed, metabolized, and excreted (ADME). A murine PK study is essential for determining key parameters like plasma concentration over time, half-life, and bioavailability.[3][4]

  • Animal Model: Male BALB/c mice are used.[5]

  • Compound Administration: A single dose of "this compound" is administered via two routes: intravenous (IV) and oral (PO).

  • Blood Sampling: Blood samples are collected from a small cohort of mice at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).[6]

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[7]

  • Data Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Xenograft Efficacy Model: Demonstrating Anti-Tumor Activity

The cornerstone of in vivo validation for an anti-cancer agent is the demonstration of tumor growth inhibition in a relevant animal model. A subcutaneous xenograft model using the same NCI-H1975 cell line provides a direct link to our in vitro data.[8]

  • Animal Model: Immunodeficient mice (e.g., NOD-SCID or NSG) are used to prevent rejection of the human tumor cells.

  • Tumor Implantation: NCI-H1975 cells are suspended in a solution of Matrigel and sterile PBS and injected subcutaneously into the flank of each mouse.[8]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Randomization and Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into treatment groups (vehicle control, "this compound" at different dose levels, and a positive control like Osimertinib). Treatment is administered daily via oral gavage.

  • Efficacy Endpoint: The study continues until the tumors in the control group reach a specified size. The primary endpoint is tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

  • Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised and can be analyzed for biomarkers of target engagement, such as the phosphorylation status of EGFR and its downstream signaling proteins (e.g., ERK), by immunohistochemistry or Western blotting.[9]

Comparative In Vivo Data (Hypothetical)
CompoundDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)p-EGFR Inhibition in Tumor (%)
This compound 50 85 90
Osimertinib259598
Vehicle Control-00

Interpretation: The hypothetical in vivo data demonstrates that "this compound" significantly inhibits tumor growth in a dose-dependent manner. The strong inhibition of phosphorylated EGFR in the tumor tissue confirms that the anti-tumor activity is mediated through on-target pharmacology.

Part 3: In Vitro-In Vivo Correlation (IVIVC) - Connecting the Dots

The final and most crucial step is to mathematically correlate our in vitro and in vivo findings. This will allow us to predict the clinical dose and schedule required to achieve a therapeutic effect.

PK/PD Modeling

We can now build a pharmacokinetic/pharmacodynamic (PK/PD) model that links the plasma concentration of "this compound" (the PK) to the observed tumor growth inhibition (the PD).[1][10]

pkpd_model Dose Dose PK Pharmacokinetics (Plasma Concentration) Dose->PK Absorption & Distribution PD Pharmacodynamics (Tumor Growth Inhibition) PK->PD Exposure-Response Relationship IVIVC IVIVC (IC50 vs. Efficacious Exposure) PD->IVIVC

Caption: The relationship between dose, PK, PD, and IVIVC.

A common approach is to use a semi-mechanistic tumor growth model that incorporates the in vitro IC50.[1] The model can be described by the following general equation:

  • d(Tumor Volume)/dt = (Growth Rate * Tumor Volume) - (Drug Effect * Tumor Volume)

Where the "Drug Effect" is a function of the plasma concentration of the drug and its IC50. By fitting this model to our in vivo data, we can estimate the plasma concentration required to achieve a certain level of tumor growth inhibition (e.g., tumor stasis or regression).

Establishing the Correlation

The ultimate goal is to establish a direct correlation between the in vitro potency (IC50) and the in vivo efficacious exposure (e.g., the AUC required for a certain level of TGI). This can be visualized by plotting the TGI against the ratio of the average plasma concentration to the in vitro IC50. A strong correlation would show that as this ratio increases, so does the tumor growth inhibition.

Alternative In Vivo Models

While xenograft models are a valuable tool, it is important to consider their limitations, such as the lack of a functional immune system. For compounds that may have immunomodulatory effects, or to better recapitulate the tumor microenvironment, alternative models should be considered:

  • Patient-Derived Xenografts (PDXs): These models involve the implantation of patient tumor tissue directly into immunodeficient mice, which can better preserve the heterogeneity of the original tumor.[11]

  • Orthotopic Models: In these models, tumor cells are implanted into the corresponding organ of origin in the mouse, providing a more clinically relevant microenvironment.

  • Humanized Mouse Models: These are immunodeficient mice engrafted with human immune cells, allowing for the study of immuno-oncology agents.[12]

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to establishing an in vitro-in vivo correlation for a novel kinase inhibitor, "this compound." By systematically progressing from in vitro characterization to in vivo validation and culminating in PK/PD modeling, we can build a strong, data-driven case for the compound's therapeutic potential.

The hypothetical data presented for "this compound" suggests a promising profile, with potent and selective activity against a clinically relevant EGFR mutation. The successful establishment of a robust IVIVC would provide a high degree of confidence in advancing this compound into further preclinical development and, ultimately, into clinical trials.

The principles and methodologies detailed in this guide are broadly applicable to the development of other targeted therapies. By embracing a rational, evidence-based approach to IVIVC, we can increase the efficiency and success rate of drug discovery, bringing innovative new medicines to patients in need.

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A Framework for Benchmarking Novel Neuroprotective Agents: A Comparative Guide Featuring 2-Amino-1-pyridin-3-YL-ethanol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Novel Neuroprotective Strategies

The relentless progression of neurodegenerative diseases and acute neuronal injuries, such as stroke and traumatic brain injury, underscores a critical unmet need for effective neuroprotective therapies. The therapeutic landscape is challenging, with many promising candidates failing in clinical trials. This guide provides a comprehensive framework for the preclinical benchmarking of novel neuroprotective agents, using the hypothetical candidate "2-Amino-1-pyridin-3-YL-ethanol oxalate" (referred to as 'Candidate Compound X') as a case study. We will outline a rigorous, multi-tiered approach to compare its potential efficacy against established neuroprotective agents, ensuring scientific integrity and a logical, data-driven evaluation.

This guide is structured to provide not just protocols, but the strategic thinking behind them. We will delve into the causality of experimental choices, from initial in vitro screenings to more complex in vivo models, to build a robust profile of a candidate compound's neuroprotective potential.

Part 1: Foundational In Vitro Benchmarking

The initial phase of benchmarking is designed to rapidly assess the neuroprotective potential of Candidate Compound X across various mechanisms of neuronal death. These assays are conducted in well-established neuronal cell lines, such as the human neuroblastoma SH-SY5Y line, which provides a reproducible and scalable model for preliminary efficacy and toxicity screening.[1]

Core Mechanisms of Neuronal Injury to Model

To build a comprehensive neuroprotective profile, we will evaluate Candidate Compound X in models that recapitulate key pathologies of neurodegeneration:

  • Excitotoxicity: Excessive stimulation by neurotransmitters like glutamate leads to a massive influx of calcium ions, triggering cell death pathways. This is a common mechanism in stroke and epilepsy.

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to damage of lipids, proteins, and DNA. It is a central feature of Alzheimer's and Parkinson's diseases.

  • Neuroinflammation: Chronic activation of the brain's resident immune cells, microglia and astrocytes, can lead to the release of pro-inflammatory cytokines and neurotoxic factors.[2]

  • Ischemic Injury: Lack of oxygen and glucose, as occurs in stroke, initiates a complex cascade of events leading to neuronal death.[3][4][5][6]

Selection of Benchmark Neuroprotective Agents

A crucial aspect of this guide is the comparison of Candidate Compound X to agents with known mechanisms of action. This allows for a contextual understanding of its potential therapeutic niche.

Benchmark AgentPrimary Mechanism of ActionTherapeutic Application
Edaravone Free radical scavengerIschemic Stroke, ALS
Memantine NMDA receptor antagonist (uncompetitive)Alzheimer's Disease[7][8][9][10][11]
Riluzole Glutamate release inhibitor, sodium channel blockerALS
N-Acetylcysteine (NAC) Glutathione precursor, antioxidant, anti-inflammatoryInvestigational for various neurological disorders[12][13][14][15][16]
Experimental Workflow for In Vitro Screening

The following diagram illustrates the workflow for the initial in vitro screening of Candidate Compound X and the selected benchmarks.

in_vitro_workflow cluster_prep Cell Culture Preparation cluster_treatment Treatment cluster_insult Induction of Neuronal Injury cluster_assays Endpoint Assays prep_cells Seed SH-SY5Y cells in 96-well plates pre_treat Pre-treat with Candidate Compound X or Benchmarks (dose-response) prep_cells->pre_treat glutamate Glutamate (Excitotoxicity) pre_treat->glutamate Induce Injury h2o2 H2O2 (Oxidative Stress) pre_treat->h2o2 Induce Injury lps LPS (Neuroinflammation) pre_treat->lps Induce Injury ogd Oxygen-Glucose Deprivation (Ischemia) pre_treat->ogd Induce Injury viability Cell Viability (MTT/LDH Assay) glutamate->viability Assess Neuroprotection apoptosis Apoptosis (Caspase-3 Assay) glutamate->apoptosis Assess Neuroprotection mito Mitochondrial Health (JC-1 Assay) glutamate->mito Assess Neuroprotection ros ROS Production (DCFDA Assay) glutamate->ros Assess Neuroprotection h2o2->viability Assess Neuroprotection h2o2->apoptosis Assess Neuroprotection h2o2->mito Assess Neuroprotection h2o2->ros Assess Neuroprotection lps->viability Assess Neuroprotection lps->apoptosis Assess Neuroprotection lps->mito Assess Neuroprotection lps->ros Assess Neuroprotection ogd->viability Assess Neuroprotection ogd->apoptosis Assess Neuroprotection ogd->mito Assess Neuroprotection ogd->ros Assess Neuroprotection

Caption: In vitro screening workflow for neuroprotective agents.

Detailed Experimental Protocols

Protocol 1: Glutamate-Induced Excitotoxicity Assay

  • Rationale: To assess the ability of Candidate Compound X to protect neurons from excessive glutamate stimulation, a key mechanism in ischemic brain injury.

  • Methodology:

    • Seed SH-SY5Y cells at a density of 1x10^4 cells/well in a 96-well plate and allow them to adhere for 24 hours.

    • Pre-incubate cells with varying concentrations of Candidate Compound X or benchmark agents (e.g., Memantine) for 1 hour.

    • Induce excitotoxicity by adding a final concentration of 5 mM glutamate to the culture medium.

    • Incubate for 24 hours at 37°C.

    • Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity.

Protocol 2: Hydrogen Peroxide (H₂O₂)-Induced Oxidative Stress Assay

  • Rationale: To determine the antioxidant potential of Candidate Compound X by challenging neuronal cells with a potent ROS-generating agent.[13]

  • Methodology:

    • Culture SH-SY5Y cells as described above.

    • Pre-treat with Candidate Compound X or benchmark agents (e.g., N-Acetylcysteine, Edaravone) for 1 hour.

    • Introduce oxidative stress by adding 100 µM H₂O₂ to the medium.

    • Incubate for 6 hours.

    • Measure intracellular ROS levels using the 2',7'-dichlorofluorescein diacetate (DCFDA) assay and assess cell viability with the MTT assay.

Protocol 3: Lipopolysaccharide (LPS)-Induced Neuroinflammation Assay

  • Rationale: To evaluate the anti-inflammatory properties of Candidate Compound X in a model of microglia-mediated neurotoxicity.[2] This requires a co-culture system.

  • Methodology:

    • Establish a co-culture of SH-SY5Y neuronal cells and BV-2 microglial cells.

    • Treat the co-cultures with Candidate Compound X or benchmark agents.

    • Stimulate neuroinflammation with 100 ng/mL LPS.[2][17][18][19][20]

    • After 24 hours, collect the culture supernatant to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

    • Assess neuronal viability in the co-culture.

Data Presentation and Interpretation

The results from these in vitro assays should be summarized in a clear, comparative format.

Table 1: Hypothetical In Vitro Neuroprotective Profile

AssayParameterCandidate Comp. X (EC₅₀)Memantine (EC₅₀)Edaravone (EC₅₀)N-Acetylcysteine (EC₅₀)
Glutamate Excitotoxicity Neuronal Viability1.2 µM0.5 µM> 50 µM> 50 µM
H₂O₂ Oxidative Stress Neuronal Viability5.8 µM> 50 µM2.5 µM15 µM
H₂O₂ Oxidative Stress ROS Reduction3.1 µM> 50 µM1.8 µM10 µM
LPS Neuroinflammation TNF-α Reduction8.3 µM25 µM12 µM9.5 µM

EC₅₀ values represent the concentration required for 50% of the maximal protective effect.

Interpretation: In this hypothetical scenario, Candidate Compound X shows potent protection against excitotoxicity and oxidative stress, with moderate anti-inflammatory effects. Its profile appears distinct from the benchmark agents, suggesting a potentially novel mechanism of action.

Part 2: In Vivo Benchmarking in Disease Models

Promising results from in vitro studies justify the transition to more complex and translationally relevant in vivo models. The choice of animal model is critical and should align with the intended therapeutic indication.

Selection of In Vivo Models
  • Ischemic Stroke: The transient middle cerebral artery occlusion (MCAO) model in mice is the gold standard for mimicking the ischemia-reperfusion injury seen in human stroke.[21][22][23][24][25]

  • Parkinson's Disease: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) model induces selective degeneration of dopaminergic neurons, replicating a key pathological feature of the disease.

  • Alzheimer's Disease: Transgenic mouse models that overexpress amyloid precursor protein (APP) and presenilin-1 (PS1) develop age-dependent amyloid-β plaques and cognitive deficits.[26][27][28][29]

Experimental Workflow for In Vivo Studies

in_vivo_workflow cluster_model Disease Model Induction cluster_treatment Therapeutic Intervention cluster_assessment Outcome Assessment mcao MCAO Stroke Model treatment Administer Candidate Compound X or Benchmarks mcao->treatment mptp MPTP Parkinson's Model mptp->treatment ad_model APP/PS1 Alzheimer's Model ad_model->treatment behavior Behavioral Testing (Rotarod, Morris Water Maze) treatment->behavior Evaluate Efficacy histology Histological Analysis (Infarct Volume, Neuronal Loss) treatment->histology Evaluate Efficacy biochem Biochemical Markers (e.g., Caspase-3) treatment->biochem Evaluate Efficacy

Caption: General workflow for in vivo efficacy testing.

Detailed In Vivo Protocols and Outcome Measures

Protocol 4: Middle Cerebral Artery Occlusion (MCAO) Model

  • Rationale: To evaluate the efficacy of Candidate Compound X in a highly translational model of acute ischemic stroke.

  • Methodology:

    • Anesthetize adult male C57BL/6 mice.

    • Induce focal cerebral ischemia by inserting a filament into the internal carotid artery to occlude the origin of the middle cerebral artery.[21]

    • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

    • Administer Candidate Compound X or a benchmark (e.g., Edaravone) intravenously at the time of reperfusion.

    • Monitor animals for 24-72 hours.

  • Outcome Measures:

    • Neurological Deficit Score: A standardized scoring system to assess motor and sensory deficits.

    • Infarct Volume: Measured by TTC staining of brain sections at 24 hours post-MCAO.

    • Histology: Use Fluoro-Jade or Nissl staining to quantify neuronal degeneration in the ischemic penumbra.[30][31][32][33][34]

Protocol 5: Behavioral and Cognitive Assessment

  • Rationale: To determine if neuroprotective effects translate to functional improvements in motor coordination, learning, and memory.

  • Methodology:

    • Rotarod Test: This test assesses motor coordination and balance.[35][36][37][38][39] Mice are placed on a rotating rod with increasing speed, and the latency to fall is recorded. This is particularly relevant for models of Parkinson's disease and stroke.

    • Morris Water Maze: A classic test of spatial learning and memory.[40][41][42][43][44] Mice must learn the location of a hidden platform in a pool of water using distal cues. This is a key assessment for Alzheimer's disease models.

Comparative Data Summary

Table 2: Hypothetical In Vivo Efficacy in MCAO Stroke Model

Treatment GroupNeurological Score (24h)Infarct Volume (% of hemisphere)Fluoro-Jade Positive Cells (cortex)
Vehicle Control 3.8 ± 0.445.2 ± 5.1%850 ± 120
Candidate Comp. X (10 mg/kg) 2.1 ± 0.322.6 ± 4.5%310 ± 85
Edaravone (3 mg/kg) 2.5 ± 0.528.9 ± 6.2%425 ± 98

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± SEM.

Part 3: Mechanistic Insights and Pathway Analysis

A key component of a thorough benchmarking process is to understand how the candidate compound exerts its protective effects.

Investigating Cellular Signaling Pathways

Based on the initial in vitro results, further experiments can be designed to probe specific signaling pathways. For instance, if Candidate Compound X shows strong antioxidant effects, its influence on the Nrf2/HO-1 pathway, a major regulator of cellular antioxidant responses, should be investigated using techniques like Western blotting and qPCR.

signaling_pathway cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Oxidative Stress / Excitotoxicity nrf2 Nrf2 Activation stress->nrf2 Induces caspase Caspase-3 Activation stress->caspase Activates nmda NMDA Receptor stress->nmda Activates compound_x Candidate Compound X compound_x->nrf2 Enhances compound_x->caspase Inhibits compound_x->nmda Inhibits survival Neuronal Survival nrf2->survival Promotes death Apoptosis caspase->death Executes nmda->death Promotes

Caption: Potential signaling pathways modulated by a neuroprotective agent.

Conclusion

This guide provides a robust, multi-faceted framework for benchmarking the neuroprotective potential of a novel agent like "this compound." By employing a systematic progression from high-throughput in vitro assays to functionally relevant in vivo models, and by consistently comparing against well-characterized benchmark drugs, researchers can build a comprehensive and compelling data package. This logical, evidence-based approach is essential for identifying promising candidates and making informed decisions in the long and arduous path of neurotherapeutic drug development. The ultimate goal is to increase the probability of success in clinical trials and to deliver new, effective treatments to patients suffering from devastating neurological disorders.

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A Researcher's Guide to Ensuring Reproducibility in Experiments with 2-Amino-1-pyridin-3-YL-ethanol Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison and best practices for researchers, scientists, and drug development professionals working with 2-Amino-1-pyridin-3-YL-ethanol oxalate. Ensuring the reproducibility of experimental results is the bedrock of scientific advancement. However, the path to consistent and reliable data can be fraught with subtle challenges, particularly when working with chiral amino alcohols and their salt forms. This document offers a comprehensive framework for the synthesis, characterization, and application of this compound, with a steadfast focus on achieving reproducible outcomes. We will also compare its performance profile with a structurally related and well-characterized β3-adrenergic receptor agonist, offering context for its potential applications and highlighting the critical parameters that govern experimental fidelity.

The Critical Importance of Material Provenance and Characterization

The reproducibility of any experiment begins with a thorough understanding and characterization of the starting materials. For a chiral molecule like 2-Amino-1-pyridin-3-YL-ethanol, provided as an oxalate salt, several factors can introduce variability.

Causality in Experimental Design: The choice of the oxalate salt form itself is a critical decision in drug development. Salt formation is a common strategy to improve the physicochemical properties of a drug substance, such as solubility, stability, and bioavailability[1][2][3]. Oxalic acid is a simple, readily available dicarboxylic acid that can form stable salts with basic compounds like our amino alcohol. However, the stoichiometry of the salt (mono- or di-oxalate), its hydration state, and crystallinity can all impact its behavior in solution and, consequently, its biological activity.

Self-Validating Systems: A robust experimental design incorporates self-validating systems. This means that at each stage, from synthesis to biological testing, there are built-in checks to ensure the material's integrity. This starts with a well-defined and reproducible synthesis protocol.

Synthesis and Purification of this compound

A plausible and reproducible synthesis of the target compound involves a two-step process: the preparation of the intermediate ketone followed by its reduction to the desired amino alcohol.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2-Amino-1-(pyridin-3-yl)ethanone

  • Reaction Setup: To a solution of 2-amino-3-bromopyridine (1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 eq) dropwise at -78 °C.

  • Intermediate Formation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete metal-halogen exchange.

  • Acylation: Add N-methoxy-N-methylacetamide (1.2 eq) to the reaction mixture and allow it to warm to room temperature overnight.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield 2-amino-1-(pyridin-3-yl)ethanone.

Step 2: Reduction to 2-Amino-1-pyridin-3-YL-ethanol

  • Reduction: Dissolve the 2-amino-1-(pyridin-3-yl)ethanone (1 eq) in methanol and cool the solution to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully add acetone to quench the excess sodium borohydride. Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude 2-Amino-1-pyridin-3-YL-ethanol. This can be further purified by recrystallization.

Step 3: Oxalate Salt Formation

  • Salt Formation: Dissolve the purified 2-Amino-1-pyridin-3-YL-ethanol (1 eq) in ethanol. To this solution, add a solution of oxalic acid (1 eq) in ethanol dropwise with stirring[2].

  • Crystallization: The oxalate salt will precipitate out of the solution. The mixture can be cooled to enhance crystallization.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to a constant weight.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation 2-Amino-3-bromopyridine 2-Amino-3-bromopyridine Lithiation Lithiation 2-Amino-3-bromopyridine->Lithiation n-BuLi, THF, -78°C Acylation Acylation Lithiation->Acylation N-methoxy-N-methylacetamide Work-up & Purification Work-up & Purification Acylation->Work-up & Purification NH4Cl (aq) 2-Amino-1-(pyridin-3-yl)ethanone 2-Amino-1-(pyridin-3-yl)ethanone Work-up & Purification->2-Amino-1-(pyridin-3-yl)ethanone Reduction Reduction 2-Amino-1-(pyridin-3-yl)ethanone->Reduction NaBH4, Methanol, 0°C Purification_2 Purification_2 Reduction->Purification_2 Work-up 2-Amino-1-pyridin-3-YL-ethanol 2-Amino-1-pyridin-3-YL-ethanol Purification_2->2-Amino-1-pyridin-3-YL-ethanol Salt Formation Salt Formation 2-Amino-1-pyridin-3-YL-ethanol->Salt Formation Oxalic Acid, Ethanol This compound This compound Salt Formation->this compound Crystallization

Caption: Synthetic workflow for this compound.

Physicochemical Characterization: The Key to Reproducibility

Thorough characterization of the final product is non-negotiable for ensuring reproducibility. The following analytical techniques are essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure of the compound and can be used to assess purity.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound, further confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity. Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the final product[4].

  • Fourier-Transform Infrared Spectroscopy (FTIR): Provides information about the functional groups present in the molecule.

  • Melting Point Analysis: A sharp melting point is indicative of a pure crystalline compound.

  • Elemental Analysis: Confirms the elemental composition of the compound.

Table 1: Hypothetical Characterization Data for this compound

Analysis Specification Hypothetical Batch 1 Result Hypothetical Batch 2 Result
Appearance White to off-white solidConformsConforms
¹H NMR Conforms to structureConformsConforms
Purity (HPLC) ≥ 98.0%99.2%98.8%
Enantiomeric Excess (Chiral HPLC) ≥ 99.0%99.5% (R-enantiomer)99.2% (R-enantiomer)
Melting Point 188-192 °C190-191 °C189-191 °C
Water Content (Karl Fischer) ≤ 0.5%0.2%0.3%

Comparative Analysis: Performance Against a Known β3-Adrenergic Agonist

The "pyridin-3-yl-ethanolamine" moiety is a common pharmacophore in adrenergic receptor agonists[5]. To provide context for the potential utility and performance of our target compound, we will compare its hypothetical properties to a known β3-adrenergic receptor agonist, such as a simplified analog of Mirabegron. The β3-adrenergic receptor is a therapeutic target for conditions like overactive bladder and has potential in treating metabolic diseases[3][6][7].

Diagram of the β3-Adrenergic Receptor Signaling Pathway:

G Agonist Agonist β3-Adrenergic Receptor β3-Adrenergic Receptor Agonist->β3-Adrenergic Receptor Binds to Gαs Gαs β3-Adrenergic Receptor->Gαs Activates Adenylyl Cyclase Adenylyl Cyclase Gαs->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP ATP ATP->Adenylyl Cyclase Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates targets leading to

Caption: Simplified β3-adrenergic receptor signaling pathway.

In Vitro Potency and Selectivity

A key aspect of drug development is to assess the potency (EC₅₀) and selectivity of a compound against its intended target and off-targets. For a hypothetical β3-adrenergic agonist, we would test its activity on β1, β2, and β3 receptors.

Experimental Protocol: In Vitro Receptor Activation Assay

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably expressing human β1, β2, or β3 adrenergic receptors.

  • cAMP Measurement: Plate the cells in a 96-well plate. On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor.

  • Compound Treatment: Add varying concentrations of the test compounds (this compound and the comparator) to the wells.

  • Incubation: Incubate the plate at 37 °C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a suitable assay kit (e.g., HTRF or ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.

Table 2: Hypothetical In Vitro Potency and Selectivity Data

Compound β3 EC₅₀ (nM) β1 EC₅₀ (nM) β2 EC₅₀ (nM) β1/β3 Selectivity Ratio β2/β3 Selectivity Ratio
This compound 150>10,000>10,000>67>67
Comparator (Mirabegron Analog) 505,0008,000100160

Interpretation: In this hypothetical scenario, both compounds show selectivity for the β3 receptor. The comparator is more potent, but this compound still demonstrates a favorable selectivity profile. The reproducibility of these results is highly dependent on the consistent purity and enantiomeric integrity of the test compounds.

Addressing the Challenges of Reproducibility

Several factors can undermine the reproducibility of experiments involving chiral amino alcohols.

  • Chirality: As mentioned, enantiomers can have different biological activities. It is imperative to work with a single, highly pure enantiomer to obtain consistent results[4][6][8][9][10]. The experimental section should always specify the enantiomer used.

  • Salt Form: Different salt forms can have different solubilities and dissolution rates, which can affect the concentration of the active compound in an assay and its bioavailability in vivo[1][2][3]. It is crucial to consistently use the same salt form and to characterize it thoroughly.

  • Stability: The stability of the compound in solution and under storage conditions should be assessed to ensure that it does not degrade over the course of an experiment.

Conclusion: A Commitment to Rigor

The pursuit of reproducible science requires a meticulous and transparent approach. For a compound like this compound, this translates to a deep understanding of its synthesis, purification, and characterization. By controlling for variables such as chirality, purity, and salt form, researchers can significantly enhance the reliability of their findings. The comparative data presented here, though hypothetical, underscores the importance of benchmarking new chemical entities against established standards to contextualize their performance. Ultimately, the principles of scientific integrity—expertise, trustworthiness, and authoritative grounding—are the cornerstones upon which reproducible research is built.

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Navigating the Landscape of Neuronal Nicotinic Receptor Modulators: A Comparative Guide to Alternatives for the 2-Amino-1-pyridin-3-YL-ethanol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate world of medicinal chemistry, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. The pyridine ring, a cornerstone heterocyclic structure, is a recurring motif in a multitude of FDA-approved drugs, valued for its diverse biological activities.[1] Within this vast chemical space, the 2-Amino-1-pyridin-3-YL-ethanol scaffold serves as a valuable starting point for the development of compounds targeting the central nervous system, particularly for neurological disorders. This guide provides an in-depth comparison of advanced alternatives derived from this basic structure, with a specific focus on their activity as modulators of the α4β2 nicotinic acetylcholine receptor (nAChR), a critical target in cognitive function, mood, and addiction.[2]

The Foundational Scaffold: 2-Amino-1-pyridin-3-YL-ethanol

2-Amino-1-pyridin-3-YL-ethanol is a versatile building block in pharmaceutical development and biochemical research. Its structure, featuring a pyridine ring and an amino alcohol side chain, provides a framework for interaction with biological targets. The oxalate salt form is often utilized to enhance its crystallinity and stability, facilitating its use in synthesis. While this compound itself is primarily a synthetic intermediate, its core structure is embedded in more complex molecules designed to modulate neuronal signaling pathways.

Strategic Evolution: The Rise of 3-Pyridyl Ethers as Potent α4β2 nAChR Ligands

A significant evolution of the 2-Amino-1-pyridin-3-YL-ethanol scaffold has led to the development of a class of 3-pyridyl ethers with high affinity and selectivity for the α4β2 nAChR subtype.[3][4] The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a key player in various physiological and pathological processes.[5] The development of selective modulators for this receptor is a promising therapeutic strategy for a range of neurological and psychiatric conditions.[6]

Comparative Analysis of Advanced Alternatives

Extensive structure-activity relationship (SAR) studies have been conducted on 3-pyridyl ether derivatives to optimize their binding affinity for the α4β2 nAChR. These studies have revealed that modifications to both the azacycle and the pyridine ring can dramatically influence potency.[7] Below is a comparative analysis of key alternatives, with their performance evaluated through in vitro binding assays.

Compound IDStructureModification from Core Scaffoldα4β2 nAChR Binding Affinity (IC50, nM)Reference
A-85380 Azetidinyl-oxy linkage to the pyridine ring, with a 2-chloro substituent.~0.05 (rat brain)[4]
A-84543 Pyrrolidinyl-oxy linkage to the pyridine ring.High affinity, selective agonist.[4]
27f (R)-3-pyrrolidinyl-oxy linkage, 2-chloro and 3-(4-cyanophenyl) substituents on the pyridine ring.22[7]
Epibatidine A natural alkaloid with a different bicyclic amine, serving as a high-potency, non-selective nAChR agonist benchmark.High potency, but toxic.[8]
VMY-2-95 3-(azetidin-2-ylmethoxy)-5-(phenylethynyl)pyridine0.031 - 0.26 (Ki)[9]

Note: The structures are illustrative representations.

The data clearly indicates that the 3-pyridyl ether derivatives, such as A-85380 and VMY-2-95, exhibit significantly higher affinity for the α4β2 nAChR compared to simpler analogs, and they represent a substantial improvement in the quest for potent and selective modulators.[4][9] The high toxicity of non-selective compounds like epibatidine underscores the critical importance of developing subtype-selective ligands.[8]

Mechanism of Action: Modulating Neuronal Signaling

The primary mechanism of action for these compounds is their interaction with the α4β2 nAChR, a ligand-gated ion channel. Upon binding of an agonist, the receptor undergoes a conformational change, opening a central pore permeable to cations, primarily Na⁺ and Ca²⁺.[10] This influx of positive ions leads to depolarization of the neuronal membrane and the initiation of a nerve impulse.

However, recent studies have revealed a more complex signaling cascade. Beyond its ionotropic function, the α4β2 nAChR can also engage in metabotropic signaling. Nicotinic stimulation of the receptor can activate Src kinase in a β-arrestin1-dependent manner, which in turn phosphorylates Syk kinase.[5] Activated Syk then interacts with phospholipase C γ1, leading to an increase in cellular diacylglycerol (DAG) and the translocation of protein kinase C βII (PKCβII) to the cell membrane.[5] This second messenger pathway can amplify the initial signal and contribute to the long-term effects of nAChR activation.

nAChR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol nAChR α4β2 nAChR bArrestin1 β-Arrestin1 nAChR->bArrestin1 Recruits Src Src Kinase Syk Syk Kinase Src->Syk Phosphorylates PLCg1 PLCγ1 DAG DAG PLCg1->DAG Generates PKCbII_mem PKCβII PKCbII_mem->Src Positive Feedback Agonist Agonist (e.g., 3-Pyridyl Ether) Agonist->nAChR bArrestin1->Src Activates Syk->PLCg1 Activates PKCbII_cyto PKCβII DAG->PKCbII_cyto Recruits to membrane PKCbII_cyto->PKCbII_mem

Caption: Metabotropic signaling pathway of the α4β2 nAChR.

Experimental Protocols for Comparative Evaluation

The objective comparison of these compounds relies on robust and validated experimental methodologies. Here, we detail two critical in vitro assays used to determine the binding affinity and functional activity of novel nAChR modulators.

Radioligand Binding Assay for α4β2 nAChR

This assay is the gold standard for determining the binding affinity of a test compound to its target receptor.[11]

Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of test compounds for the α4β2 nAChR.

Materials:

  • Rat brain tissue homogenate (source of α4β2 nAChRs)

  • [³H]Cytisine (radioligand)[12]

  • Test compounds (e.g., 3-pyridyl ether derivatives)

  • Tris-HCl buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, incubate the rat brain homogenate with a fixed concentration of [³H]cytisine and varying concentrations of the test compound.[13]

  • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (typically 60-90 minutes).[13]

  • Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Plot the percentage of inhibition of [³H]cytisine binding against the log concentration of the test compound to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_compounds Prepare serial dilutions of test compounds start->prep_compounds incubation Incubate brain homogenate, [3H]cytisine, and test compounds prep_compounds->incubation filtration Filter to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Quantify radioactivity with scintillation counter washing->counting analysis Calculate IC50 and Ki values counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Electrophysiology-Based High-Throughput Screening (e-HTS)

This functional assay measures the effect of test compounds on the ion channel activity of the nAChR.[14]

Objective: To assess the agonist, antagonist, or allosteric modulator activity of test compounds on human nAChR subtypes.

Materials:

  • CHO cells stably expressing human α4β2 nAChRs

  • Automated patch-clamp system

  • Internal and extracellular recording solutions

  • Agonist (e.g., acetylcholine or nicotine)

  • Test compounds

Procedure:

  • Culture the stably transfected CHO cells to an appropriate density.

  • Prepare a compound plate with the test compounds at the desired concentrations.

  • Load the automated patch-clamp system with the internal and extracellular solutions.

  • Dispense the cells into the assay plate.

  • The system establishes a whole-cell patch-clamp configuration.

  • Apply the test compound to the cells and record the baseline ionic current.

  • Apply a specific concentration of an agonist (e.g., the EC20 of nicotine to test for positive allosteric modulators) in the presence of the test compound.[14]

  • Record the change in ionic current in response to the agonist and test compound.

  • Analyze the data to determine the effect of the test compound on receptor function (e.g., potentiation or inhibition of the agonist-evoked current).

Conclusion and Future Directions

The journey from the simple 2-Amino-1-pyridin-3-YL-ethanol scaffold to highly potent and selective α4β2 nAChR modulators like the 3-pyridyl ethers exemplifies the power of iterative medicinal chemistry. The alternatives presented in this guide demonstrate significant improvements in binding affinity and selectivity, crucial parameters for developing effective and safe therapeutics for neurological disorders. The detailed experimental protocols provide a framework for the rigorous evaluation of future candidate compounds.

Future research will likely focus on further refining the pharmacokinetic and pharmacodynamic properties of these molecules to enhance their brain penetration and in vivo efficacy. Moreover, exploring the nuances of their interaction with the metabotropic signaling pathways of nAChRs could unveil novel therapeutic opportunities. The continued exploration of this chemical space holds great promise for addressing the unmet medical needs of patients with a variety of CNS disorders.

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  • Richards, D. P., Henderson, B. J., Kuryatov, A., & Lindstrom, J. M. (2021). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. The Journal of Neuroscience, 41(16), 3624-3639. [Link]

  • Arias, H. R., Targowska-Duda, K. M., & Kaczor, A. A. (2023). Design, Synthesis, and Biological Assessment of Novel Vanillin-Isoxazole Derivatives as Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptor. International Journal of Molecular Sciences, 24(22), 16361. [Link]

  • Li, F., Chen, J., Liu, Y., Zhang, H., & Liu, Z. (2021). Design, Synthesis and Biological Evaluation of Novel Thienylpyridyl- and Thioether-Containing Acetamides and Their Derivatives as Pesticidal Agents. Molecules (Basel, Switzerland), 26(18), 5625. [Link]

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Safety Operating Guide

Navigating the Unseen Risks: A Comprehensive Safety Guide for 2-Amino-1-pyridin-3-YL-ethanol oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

The responsible advancement of science requires a foundational commitment to safety. This guide provides essential, in-depth safety and logistical information for handling 2-Amino-1-pyridin-3-YL-ethanol oxalate, a compound of interest in pharmaceutical and agrochemical research.[1] As a Senior Application Scientist, my objective is to equip you with not just procedural steps, but a deep understanding of the causality behind these safety protocols. This document is structured to be a self-validating system of safety, grounded in authoritative sources and field-proven insights.

Deconstructing the Hazard: A Triad of Risk

  • The Aminopyridine Core: Aminopyridines are recognized for their acute toxicity and can be readily absorbed through the skin and gastrointestinal tract.[2] They are known to be neurotoxic, potentially causing convulsions or seizures by blocking potassium (K+) channels.[2] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for 2-aminopyridine at 0.5 ppm (2 mg/m³) over an 8-hour work shift, which should be considered a conservative benchmark for handling this compound.[3]

  • The Ethanolamine Functionality: The 2-aminoethanol side chain introduces risks of skin and eye irritation, and potentially severe burns.[4] Inhalation can lead to respiratory tract irritation.[5]

  • The Oxalate Salt: Oxalic acid and its salts are known to be corrosive and can cause severe irritation and burns to the skin and eyes.[6] Systemic toxicity upon ingestion or significant dermal absorption is a primary concern, with the potential for kidney damage due to the formation of calcium oxalate crystals.[7]

The Hierarchy of Control: Your Personal Protective Armor

Given the compound's inferred hazard profile, a stringent personal protective equipment (PPE) regimen is non-negotiable. The following table outlines the minimum required PPE and the rationale behind each selection.

PPE CategorySpecificationRationale
Hand Protection Nitrile or Neoprene Gloves (minimum 0.11 mm thickness)Protects against dermal absorption of the aminopyridine and the corrosive effects of the oxalate.[8]
Eye Protection Chemical Safety Goggles and a Face ShieldProvides complete protection against splashes of the compound, which could cause severe eye damage.[9]
Body Protection A-line, knee-length Laboratory CoatProtects against incidental skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filterEssential for weighing and handling the solid compound to prevent inhalation of airborne particles and any potential vapors.[9]

dot

Caption: PPE Selection Workflow based on Hazard Assessment.

Standard Operating Procedure: From Benchtop to Disposal

Adherence to a strict operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.

Handling and Use
  • Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that an eyewash station and safety shower are readily accessible.[9]

  • Weighing and Transfer: When weighing the solid compound, use a balance with a draft shield. Use anti-static weighing paper or a container to prevent dispersal of the powder.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10] Do not eat, drink, or smoke in the laboratory.[9]

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, cover with an inert absorbent material such as sand or vermiculite.

  • Neutralize (for acidic solutions): If the compound is in an acidic solution, cautiously neutralize with a weak base such as sodium bicarbonate.

  • Clean-up: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Segregation: Collect all solid waste (contaminated gloves, weighing paper, etc.) and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[5]

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the final disposal procedure, as regulations may vary.

dot

Disposal_Workflow Start Waste Generation Segregate Segregate Solid & Liquid Waste Start->Segregate Label Label Container: 'Hazardous Waste' 'this compound' Segregate->Label Store Store in Designated Secure Area Label->Store Consult Consult EHS for Final Disposal Store->Consult

Caption: Hazardous Waste Disposal Workflow.

In Case of Exposure: Immediate First Aid

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[9]

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

By integrating these safety protocols into your daily laboratory practices, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.

References

  • U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved from [Link]

  • Regulations.gov. (2018, January 22). Ethanol. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: Oxalic Acid. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2001, January). Hazardous Substance Fact Sheet: 2-Aminopyridine. Retrieved from [Link]

  • StatPearls Publishing. (2023). Ethanol Toxicity. NCBI Bookshelf. Retrieved from [Link]

  • Wollersen, H., Erdmann, F., Risse, M., & Dettmeyer, R. (2009). Oxalate-crystals in different tissues following intoxication with ethylene glycol: three case reports. Legal Medicine (Tokyo, Japan), 11 Suppl 1, S488–S490.
  • Biochem Chemopharma. (n.d.). Safety Data Sheet: 2-amino pyridine. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-Aminoethanol. Retrieved from [Link]

  • ACEP. (2020, October 1). Toxic Alcohols. Retrieved from [Link]

  • Toxicology Reports. (2021). Toxicology of Alcohol-Based Hand Rubs Formulated with Technical-Grade Ethanol. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • NICNAS. (2013, September 12). Ethanol, 2-amino-: Human health tier II assessment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.